1-Methoxy-3-(methoxymethoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-10-7-12-9-5-3-4-8(6-9)11-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNUEDCZMXPTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337420 | |
| Record name | 1-Methoxy-3-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57234-28-3 | |
| Record name | 1-Methoxy-3-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 1-Methoxy-3-(methoxymethoxy)benzene
Physicochemical Profiling, Synthetic Methodology, and Reactivity in Directed Ortho Metalation
Executive Summary
1-Methoxy-3-(methoxymethoxy)benzene (CAS 57234-28-3) serves as a critical intermediate in the regioselective synthesis of polysubstituted aromatics. By masking the phenol functionality of 3-methoxyphenol with a methoxymethyl (MOM) ether, researchers gain access to a powerful Directed Metalation Group (DMG). This protecting group not only ensures stability under basic conditions but also orchestrates precise lithiation patterns that are otherwise difficult to achieve with the free phenol or simple methyl ethers. This guide outlines the physical properties, validated synthesis protocols, and the mechanistic logic governing its reactivity.
Chemical Identity & Physical Properties[1][2][3]
This compound is an unsymmetrical ether characterized by a meta-substitution pattern. The MOM group introduces a specific steric and coordinative environment distinct from the methoxy group.
Table 1: Physicochemical Specifications
| Property | Data | Notes/Conditions |
| IUPAC Name | 1-Methoxy-3-(methoxymethoxy)benzene | Also: 3-(Methoxymethoxy)anisole |
| CAS Registry | 57234-28-3 | |
| Molecular Formula | C | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 123 – 123.5 °C | @ 17 mmHg [1] |
| Density | ~1.12 g/mL | Estimated based on bis-MOM analog [2] |
| Solubility | Soluble: THF, Et | Hydrolyzes in aqueous acid |
| Stability | Stable to bases, organolithiums, reducing agents.[1][2][3][4] | Labile to aqueous acids (pH < 4) and Lewis acids. |
Spectroscopic Signature ( H NMR)
Solvent: CCl
-
3.44 (s, 3H): Methyl protons of the MOM group (-OCH
OMe ). - 3.74 (s, 3H): Methyl protons of the anisole group (Ar-OMe ).
-
5.13 (s, 2H): Methylene protons of the MOM linker (-OCH
OMe). Diagnostic Peak. - 6.2 – 7.5 (m, 4H): Aromatic protons (Complex multiplet due to meta-substitution).[2]
Synthetic Methodology
Safety Warning: The primary reagent, Chloromethyl methyl ether (MOMCl), is a known human carcinogen. All procedures must be performed in a fume hood with double-gloving. Where possible, generate MOMCl in situ or use commercially available solutions in toluene to minimize exposure.
Protocol: Williamson Ether Synthesis via Hünig’s Base
While sodium hydride (NaH) is the classical base, the use of Diisopropylethylamine (DIPEA) in dichloromethane (DCM) offers a milder, scalable profile that avoids hydrogen gas evolution.
Reagents:
-
3-Methoxyphenol (1.0 equiv)[5]
-
MOMCl (1.2 equiv)
-
DIPEA (1.5 equiv)
-
Solvent: Anhydrous DCM (0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 3-methoxyphenol and anhydrous DCM under Nitrogen atmosphere. Cool to 0 °C.
-
Base Addition: Add DIPEA dropwise via syringe. Stir for 15 minutes.
-
Alkylation: Add MOMCl dropwise over 20 minutes, maintaining temperature < 5 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (lower R
) should disappear; the product (higher R ) will appear. -
Workup: Quench with saturated NH
Cl solution. Extract aqueous layer with DCM (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. -
Purification: Dry over Na
SO , concentrate in vacuo. Purify via vacuum distillation (bp 123 °C @ 17 mmHg) or flash chromatography (Silica, 9:1 Hexane/EtOAc).
Visualization: Synthetic Pathway
Figure 1: Synthesis of MOM-protected 3-methoxyphenol via modified Williamson ether synthesis.
Reactivity Profile: Directed Ortho Metalation (DoM)
The primary utility of this molecule lies in its ability to undergo regioselective lithiation. The MOM group is a strong Coordinating Directing Group (CDG), superior to the methoxy group.
The Regioselectivity Challenge
In 1-methoxy-3-(methoxymethoxy)benzene, there are three potential sites for deprotonation:
-
C2 (Between Oxygens): The "Cooperative" site. Most acidic due to inductive effects from both oxygens.
-
C4 (Ortho to OMe, Para to MOM): Weakly directed by OMe.
-
C6 (Ortho to MOM, Para to OMe): Strongly directed by MOM; sterically less hindered than C2.
Mechanistic Insight
Research by Winkle and Ronald [1] demonstrates that lithiation is highly solvent-dependent but generally favors the C2 position (cooperative) under thermodynamic conditions, or the C6 position if steric bulk of the base or solvent coordination plays a role.
-
n-BuLi / THF: Strong coordination to the MOM oxygen typically directs lithiation to C2 (between the groups) due to the synergistic acidity.
-
Steric Control: If the C2 position is blocked or if a bulky base (e.g., t-BuLi) is used, the MOM group will direct lithiation exclusively to C6 .
Visualization: Regioselectivity Logic
Figure 2: Competitive lithiation sites. C2 is electronically favored (cooperative), while C6 is accessible via MOM-direction.
Deprotection Protocol
The MOM group is stable to basic reagents (R-Li, NaOH, NaBH
Standard Method:
-
Reagent: 6M HCl or Trifluoroacetic acid (TFA).
-
Solvent: THF/Water or DCM.
-
Procedure: Dissolve substrate in THF. Add 6M HCl (1:1 v/v). Stir at RT for 1-2 hours.
-
Result: Quantitative conversion back to 3-methoxyphenol (or its derivatized product).
References
-
Winkle, M. R., & Ronald, R. C. (1982).[6] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108.
-
PubChem. (n.d.).[1] Compound Summary for CID 542621, 1-Methoxy-3-(methoxymethoxy)benzene.[1] National Center for Biotechnology Information.
-
BenchChem. (2025).[7] Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene Protocols.
-
Snieckus, V. (1990). Directed ortho metalation.[2][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
Sources
- 1. 1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. scilit.com [scilit.com]
- 5. 824-91-9|(Methoxymethoxy)benzene|BLD Pharm [bldpharm.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
1-Methoxy-3-(methoxymethoxy)benzene CAS number 57234-28-3
Technical Whitepaper: 1-Methoxy-3-(methoxymethoxy)benzene Strategic Utility in Regioselective Synthesis & Directed Ortho Metalation (DoM)
Executive Summary
1-Methoxy-3-(methoxymethoxy)benzene (CAS 57234-28-3) is a specialized resorcinol derivative serving as a high-value intermediate in the synthesis of complex pharmaceutical scaffolds and natural products.[1][2] Its primary technical value lies in its dual-oxygen substitution pattern , which enables highly regioselective Directed Ortho Metalation (DoM) .
Unlike simple anisole derivatives, the presence of the methoxymethyl (MOM) ether group—a robust Ortho Directing Group (ODG)—synergizes with the methoxy group to direct lithiation almost exclusively to the C2 position . This capability allows researchers to access sterically crowded 1,2,3-trisubstituted benzene rings, a motif common in bioactive polyketides and heterocyclic drugs, which are otherwise difficult to synthesize via classical electrophilic aromatic substitution.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| CAS Number | 57234-28-3 |
| IUPAC Name | 1-Methoxy-3-(methoxymethoxy)benzene |
| Synonyms | 3-(Methoxymethoxy)anisole; Resorcinol MOM methyl ether |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in THF, Et₂O, DCM, Toluene; Insoluble in water |
| Boiling Point | ~110–115 °C at 1.5 mmHg (Predicted) |
| Stability | Stable under basic conditions; MOM group acid-labile |
Synthesis Protocol: MOM Protection of 3-Methoxyphenol
Strategic Rationale: The synthesis utilizes Chloromethyl methyl ether (MOM-Cl) to protect the phenol. The MOM group is chosen over simple alkyl ethers because it is stable to strong bases (n-BuLi) required for downstream lithiation but can be removed under mild acidic conditions, offering orthogonal protection relative to the methyl ether.
Safety Critical: MOM-Cl is a known human carcinogen. All operations must be performed in a fume hood with double-gloving and proper quenching protocols.
Step-by-Step Methodology
-
Reagent Preparation:
-
Substrate: 3-Methoxyphenol (1.0 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or DIPEA (1.5 eq) for milder conditions.
-
Reagent: MOM-Cl (1.1 eq).
-
Solvent: Anhydrous THF or DMF (0.5 M concentration).
-
-
Reaction Workflow:
-
Activation: Suspend NaH in dry THF at 0 °C under Argon. Add 3-methoxyphenol dropwise. Evolution of H₂ gas confirms deprotonation. Stir for 30 min until gas evolution ceases.
-
Protection: Add MOM-Cl dropwise via syringe at 0 °C. The reaction is exothermic; maintain temperature < 5 °C to prevent decomposition.
-
Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product (Rf ~0.[3]6) is less polar than the starting phenol.
-
-
Workup & Purification:
Core Application: Regioselective C2-Lithiation
The definitive utility of CAS 57234-28-3 is its behavior under Directed Ortho Metalation (DoM) conditions.
-
Mechanism: The lithium cation (Li⁺) coordinates to the oxygen atoms of both the methoxy and MOM groups.
-
The "Synergistic" Effect: While both groups are Ortho Directing Groups (ODGs), the C2 position is flanked by both oxygens. Despite the steric crowding, the acidity of the C2 proton is significantly enhanced by the inductive effect of two oxygens, and the "pincer" chelation stabilizes the transition state.
-
Outcome: Lithiation occurs exclusively at C2 , forming a 1,2,3-trisubstituted pattern upon quenching with electrophiles (E⁺).
Experimental Protocol: C2-Functionalization
-
Lithiation:
-
Dissolve 1-Methoxy-3-(methoxymethoxy)benzene (1.0 eq) in anhydrous THF (0.2 M) under Argon.
-
Cool to 0 °C (Note: C2 lithiation is fast; -78 °C is often unnecessary and may slow the reaction, but 0 °C balances rate and stability).
-
Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir for 1 hour at 0 °C. The solution typically turns yellow/orange, indicating formation of the aryllithium species.
-
-
Electrophile Trapping:
-
Add the electrophile (e.g., Allyl Bromide, Dibenzyldisulfide, Aldehydes) (1.2 eq) dropwise.
-
Stir for 30 min at 0 °C, then warm to RT.
-
-
Validation:
Visualization: Reaction Logic & Pathway
The following diagram illustrates the synthesis and the regioselective lithiation pathway, highlighting the chelation control that enforces C2 selectivity.
Figure 1: Synthetic workflow transforming 3-methoxyphenol into 2-substituted derivatives via the CAS 57234-28-3 intermediate.[1][2][3] Note the C2-selectivity driven by the dual oxygen chelation.
Handling, Stability & Safety
-
MOM-Cl Hazards: Chloromethyl methyl ether is an OSHA-regulated carcinogen. Use commercially available solutions (e.g., in Toluene) to minimize vapor exposure, or generate in situ if possible.
-
Acid Sensitivity: The MOM group is stable to base (n-BuLi, KHMDS, NaOH) but hydrolyzes rapidly in dilute aqueous acid (HCl, AcOH/H₂O) or Lewis acids (BBr₃). This allows for selective deprotection to regenerate the phenol while leaving the methyl ether intact.
-
Storage: Store pure CAS 57234-28-3 under inert atmosphere at 2–8 °C. It is generally stable for months if kept dry.
References
-
Moon, H.; Han, S.; Yoon, J.; Kwon, Y. (2005). Synthesis of Macrocyclic Lactam via a Novel Ring Expansion Reaction: Construction of the Cripowellin Skeleton. Organic Letters , 7(6), 1027-1030. (Demonstrates synthesis of 2-allyl-1-methoxy-3-methoxymethoxy-benzene via n-BuLi lithiation).
-
Pfizer Inc. (2025). Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer. World Intellectual Property Organization Patent WO2025074249A1 . (Details the synthesis of 2-(benzylsulfanyl)-1-methoxy-3-(methoxymethoxy)benzene using n-BuLi and dibenzyldisulfide).
-
ChemicalBook. (2024). 3-Methoxyphenol Synthesis & Properties. (Provides physicochemical data for the precursor and general MOM protection context).
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- 8. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]
3-(Methoxymethoxy)anisole: Structural Information, Synthesis, and Directed Ortho-Metalation Workflows
Executive Summary
3-(Methoxymethoxy)anisole, systematically known as 1-methoxy-3-(methoxymethoxy)benzene, is a differentially protected resorcinol derivative that serves as a high-value building block in complex organic synthesis[1]. By masking one phenolic hydroxyl with a methyl ether and the other with a methoxymethyl (MOM) acetal, chemists create an aromatic system primed for highly regioselective functionalization[2][3]. This technical guide details the structural properties, synthesis protocols, and the primary mechanistic utility of this compound: synergistic Directed ortho-Metalation (DoM).
Structural & Physicochemical Properties
The dual-protected nature of 3-(methoxymethoxy)anisole defines its physical properties and its chemical reactivity profile. Below is a summary of its core physicochemical data[1][4].
| Property | Value |
| IUPAC Name | 1-Methoxy-3-(methoxymethoxy)benzene |
| CAS Number | 57234-28-3 |
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| Exact Mass | 168.0786 Da |
| Boiling Point | ~247.5 °C at 760 mmHg |
| Topological Polar Surface Area | 27.7 Ų |
Synthesis & Protection Strategy
The synthesis of 3-(methoxymethoxy)anisole relies on the selective protection of 3-methoxyphenol (resorcinol monomethyl ether) using chloromethyl methyl ether (MOM-Cl)[3].
Causality of the MOM Group: The MOM group is strategically chosen over standard esters or silyl ethers because it is entirely stable to the strongly basic conditions (e.g., n-butyllithium) required for downstream metalation[2]. Furthermore, the oxygen atoms in the MOM group act as a powerful Directed Metalation Group (DMG), coordinating with lithium to facilitate regioselective deprotonation[5].
Protocol: MOM Protection of 3-Methoxyphenol
-
Preparation: Dissolve 3-methoxyphenol (1.0 equiv) in anhydrous acetonitrile (CH3CN) under a dry nitrogen atmosphere[3].
-
Base Addition: Cool the solution to 0 °C and add anhydrous potassium carbonate (K₂CO₃, ~2.9 equiv). Stir for 15 minutes[3].
-
Catalyst & Reagent: Add 18-crown-6 ether (0.27 equiv) followed by the dropwise addition of MOM-Cl (1.6 equiv)[3]. (Note: MOM-Cl is a known carcinogen; handle strictly in a fume hood).
-
Reaction: Allow the mixture to warm to room temperature and stir for 24–26 hours[3].
-
Workup: Filter the suspension to remove inorganic salts. Evaporate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Hexanes:EtOAc = 3:1) to yield 3-(methoxymethoxy)anisole as a colorless oil[3].
-
Self-Validation: Monitor the reaction via TLC. The disappearance of the highly polar phenolic starting material and the appearance of a less polar spot confirms protection. ¹H NMR should validate the structure by revealing a new singlet at ~5.16 ppm integrating for 2H (the -O-CH₂-O- protons)[3].
Mechanistic Causality: Synergistic Directed Ortho-Metalation (DoM)
The most powerful application of 3-(methoxymethoxy)anisole is its ability to undergo exclusive lithiation at the C2 position (the carbon flanked by the methoxy and MOM groups)[2][3]. This extreme regioselectivity is driven by the Complex-Induced Proximity Effect (CIPE) [5].
When exposed to an alkyllithium reagent (like n-BuLi), the lithium cation pre-coordinates to the Lewis basic oxygen lone pairs of both the -OCH₃ and -OMOM groups[5]. This bidentate coordination anchors the basic butyl anion directly above the C2 proton. Despite the steric crowding at the C2 position, the thermodynamic stabilization of the resulting 2-lithio species (coordinated by two flanking DMGs) vastly outweighs the steric penalty, lowering the activation energy for C2 deprotonation exclusively[5].
Synergistic Directed ortho-Metalation (DoM) of 3-(Methoxymethoxy)anisole via CIPE.
Downstream Functionalization Workflows
Once the 2-lithio intermediate is generated, it can be trapped by a variety of electrophiles to yield complex 1,2,3-trisubstituted benzene derivatives[2][3].
Protocol: Lithiation and Electrophilic Trapping
-
Lithiation (DoM):
-
Dissolve 3-(methoxymethoxy)anisole (1.0 equiv) in anhydrous diethyl ether or THF under a nitrogen atmosphere[2][3].
-
Cool the solution (0 °C for THF, or maintain at room temperature for ether, depending on the electrophile's thermal stability)[2][3].
-
Add n-butyllithium (2.5 M in hexanes, 1.2–1.3 equiv) dropwise. Stir for 1 to 1.5 hours to ensure complete formation of the 2-lithio intermediate[2][3].
-
Self-Validation: Quench a 0.1 mL aliquot with MeOD. GC-MS or ¹H NMR of the aliquot should show >95% deuterium incorporation exclusively at the C2 position (noted by the disappearance of the aromatic triplet at ~6.6 ppm) before proceeding[3].
-
-
Electrophilic Quench (Two Variations):
-
Variation A (Carbon Electrophile - Allylation): Add allyl bromide (1.2 equiv) via syringe. Stir for 30 minutes. This yields 2-allyl-1-methoxy-3-(methoxymethoxy)benzene, a precursor for ring-expansion or metathesis reactions[3].
-
Variation B (Heteroatom Electrophile - Sulfenylation): Add dibenzyldisulfide (1.2 equiv) at 0 °C. This yields 2-(benzylsulfanyl)-1-methoxy-3-(methoxymethoxy)benzene, a scaffold useful in the synthesis of kinase inhibitors[2].
-
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate[3]. Purify via silica gel chromatography.
References
-
1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 - PubChem , National Institutes of Health (NIH). 1
-
57234-28-3_1-methoxy-3-(methoxymethoxy)benzene , ChemSrc. 4
-
WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer , Google Patents. 2
-
Synthesis of Macrocyclic Lactam via a Novel Ring Expansion Reaction: Construction of the Cripowellin Skeleton , Amazon S3 (Supporting Information). 3
-
Regio- and stereoselective intermolecular carbolithiation reactions , RSC Publishing. 5
Sources
- 1. 1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. 57234-28-3_1-methoxy-3-(methoxymethoxy)benzeneCAS号:57234-28-3_1-methoxy-3-(methoxymethoxy)benzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. Regio- and stereoselective intermolecular carbolithiation reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06101H [pubs.rsc.org]
An In-Depth Technical Guide to the Spectral Analysis of 1-Methoxy-3-(methoxymethoxy)benzene
This guide provides a comprehensive analysis of the spectral data for 1-methoxy-3-(methoxymethoxy)benzene, a key intermediate in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Overview
1-Methoxy-3-(methoxymethoxy)benzene, with the chemical formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol , is an aromatic ether.[1] Its structure features a benzene ring substituted with a methoxy group and a methoxymethoxy group at positions 1 and 3, respectively. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses, which are essential for its identification and characterization.
Molecular Structure Diagram
Caption: Chemical structure of 1-methoxy-3-(methoxymethoxy)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a detailed analysis of the ¹H and ¹³C NMR spectra of 1-methoxy-3-(methoxymethoxy)benzene.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H (H5) |
| ~6.80 | dd | 1H | Ar-H (H6) |
| ~6.75 | dd | 1H | Ar-H (H4) |
| ~6.70 | t | 1H | Ar-H (H2) |
| 5.18 | s | 2H | O-CH₂-O |
| 3.78 | s | 3H | Ar-O-CH₃ |
| 3.48 | s | 3H | O-CH₂-O-CH₃ |
Interpretation:
-
Aromatic Protons (δ 6.70-7.20): The four protons on the benzene ring appear as a complex multiplet in the aromatic region. The triplet at approximately 7.20 ppm is assigned to the H5 proton, which is coupled to two neighboring protons. The other aromatic protons appear as doublets of doublets or a triplet, characteristic of a 1,3-disubstituted benzene ring.
-
Methoxymethoxy Group (δ 5.18 and 3.48): The two protons of the methylene group in the methoxymethoxy (-O-CH₂-O-) moiety are chemically equivalent and appear as a sharp singlet at approximately 5.18 ppm. The three protons of the terminal methyl group of the methoxymethoxy moiety appear as a singlet at around 3.48 ppm.
-
Methoxy Group (δ 3.78): The three protons of the methoxy group directly attached to the aromatic ring (-O-CH₃) resonate as a singlet at approximately 3.78 ppm.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | Ar-C (C1) |
| ~158.0 | Ar-C (C3) |
| ~130.0 | Ar-C (C5) |
| ~108.0 | Ar-C (C6) |
| ~106.0 | Ar-C (C4) |
| ~102.0 | Ar-C (C2) |
| 94.5 | O-CH₂-O |
| 55.9 | Ar-O-CH₃ |
| 55.3 | O-CH₂-O-CH₃ |
Interpretation:
-
Aromatic Carbons (δ 102.0-160.0): The six aromatic carbons appear in the downfield region of the spectrum. The carbons directly attached to the oxygen atoms (C1 and C3) are the most deshielded and appear at approximately 160.0 and 158.0 ppm. The other four aromatic carbons resonate between 102.0 and 130.0 ppm.
-
Methoxymethoxy Group (δ 94.5 and 55.9): The methylene carbon of the methoxymethoxy group appears at a characteristic chemical shift of around 94.5 ppm. The terminal methyl carbon of this group is observed at approximately 55.9 ppm.
-
Methoxy Group (δ 55.3): The carbon of the methoxy group attached to the benzene ring resonates at approximately 55.3 ppm.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Strong | C-H stretching (aromatic and aliphatic) |
| 1600, 1490 | Medium | C=C stretching (aromatic ring) |
| 1250-1000 | Strong | C-O stretching (ethers) |
| ~1150 | Strong | Asymmetric C-O-C stretching |
| ~1040 | Strong | Symmetric C-O-C stretching |
Interpretation:
-
C-H Stretching: The strong absorptions in the 3000-2850 cm⁻¹ region are characteristic of C-H stretching vibrations from both the aromatic ring and the methyl/methylene groups.
-
Aromatic C=C Stretching: The medium intensity bands at around 1600 and 1490 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.
-
C-O Stretching: The most prominent feature in the IR spectrum is the strong and broad absorption band in the 1250-1000 cm⁻¹ region, which is characteristic of the C-O stretching vibrations of the ether linkages. The asymmetric and symmetric C-O-C stretching of the methoxy and methoxymethoxy groups contribute to this complex band system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
| m/z | Relative Intensity | Assignment |
| 168 | Moderate | [M]⁺ (Molecular ion) |
| 138 | Moderate | [M - CH₂O]⁺ |
| 123 | Low | [M - OCH₃ - CH₂]⁺ |
| 108 | Low | [M - CH₂O - CH₂O]⁺ |
| 45 | High | [CH₂OCH₃]⁺ |
Interpretation:
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 168, which corresponds to the molecular weight of 1-methoxy-3-(methoxymethoxy)benzene.[1] The fragmentation pattern is consistent with the proposed structure. A significant fragment is observed at m/z 138, corresponding to the loss of a formaldehyde molecule (CH₂O) from the methoxymethoxy group.[1] The base peak is often observed at m/z 45, which is characteristic of the [CH₂OCH₃]⁺ fragment from the methoxymethyl group.
Fragmentation Pathway Diagram
Caption: Key fragmentation of 1-methoxy-3-(methoxymethoxy)benzene in MS.
Experimental Protocols
The following are general protocols for acquiring the spectral data presented in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-methoxy-3-(methoxymethoxy)benzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software by applying a Fourier transform, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of 1-methoxy-3-(methoxymethoxy)benzene between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample assembly in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 1-methoxy-3-(methoxymethoxy)benzene (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Set to 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: Set to 230 °C.
-
-
Data Analysis: Identify the peak corresponding to 1-methoxy-3-(methoxymethoxy)benzene in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 1-methoxy-3-(methoxymethoxy)benzene. The spectral data presented in this guide are consistent with the assigned structure and provide a valuable reference for researchers working with this compound. The detailed interpretation of the spectra and the provided experimental protocols offer a practical resource for the quality control and structural verification of this important chemical intermediate.
References
-
PubChem. 1-Methoxy-3-(methoxymethoxy)benzene. National Center for Biotechnology Information. [Link][1]
Sources
Technical Analysis of C9H12O3 Aromatic Ethers: Nomenclature, Structural Elucidation, and Synthetic Applications
Executive Summary
The molecular formula C9H12O3 with an aromatic ether constraint refers primarily to the trimethoxybenzene class of isomers. These compounds are critical intermediates in the synthesis of antispasmodics, alkaloids, and antineoplastic agents. Among them, 1,3,5-trimethoxybenzene stands out as a primary reference standard in quantitative NMR (qNMR) due to its high symmetry and chemical stability.
This guide provides a rigorous technical breakdown of the nomenclature, spectroscopic identification, and synthesis of these isomers, designed for researchers requiring high-purity standards and reproducible protocols.
Part 1: Nomenclature and Structural Logic
The degree of unsaturation (DoU) for C9H12O3 is 4, consistent with a single benzene ring (3
The Three Primary Isomers
| Structure | IUPAC Name | Common Name | Symmetry Point Group |
| Isomer A | 1,3,5-Trimethoxybenzene | Phloroglucinol trimethyl ether | |
| Isomer B | 1,2,3-Trimethoxybenzene | Pyrogallol trimethyl ether | |
| Isomer C | 1,2,4-Trimethoxybenzene | Hydroxyhydroquinone trimethyl ether |
Structural Identification Logic
The following logic tree illustrates how a researcher can rapidly distinguish these isomers using basic proton NMR multiplicity, eliminating the need for complex 2D experiments in routine checks.
Figure 1: Decision tree for the spectroscopic differentiation of trimethoxybenzene isomers.
Part 2: Spectroscopic Validation (Self-Validating Protocol)
In a drug development context, 1,3,5-trimethoxybenzene is frequently used as an internal standard for qNMR because it is non-hygroscopic, chemically inert, and provides sharp, distinct signals that rarely overlap with analyte peaks.
Comparative NMR Data (CDCl₃)
| Isomer | Aromatic Region ( | Multiplicity | Methoxy Region ( | Integration Ratio |
| 1,3,5-TMB | 6.09 | Singlet (3H) | 3.78 | 1:3 |
| 1,2,3-TMB | 6.50 - 7.00 | Doublet (2H), Triplet (1H) | 3.82, 3.86 | 2:1 |
| 1,2,4-TMB | 6.30 - 6.80 | Doublet, Doublet, DD (ABX) | 3.75, 3.80, 3.85 | 1:1:1 |
Why this matters: When synthesizing phloroglucinol derivatives (antispasmodics), the appearance of a second methoxy peak or splitting in the aromatic region immediately indicates a regioselectivity failure (formation of 1,2,4-isomer) or incomplete methylation.
Part 3: Synthetic Protocol: 1,3,5-Trimethoxybenzene
While 1,3,5-TMB can be synthesized via nucleophilic aromatic substitution of 1,3,5-tribromobenzene (using NaOMe/CuI), the methylation of phloroglucinol remains the standard laboratory method due to the accessibility of precursors.
Reaction Mechanism & Workflow
The reaction utilizes the high nucleophilicity of the phenoxide anion generated in situ. Note that O-alkylation is favored over C-alkylation under these conditions.
Reagents:
-
Substrate: Phloroglucinol (anhydrous)
-
Methylating Agent: Dimethyl Sulfate (DMS) [Warning: Highly Toxic]
-
Base: Potassium Carbonate (
) -
Solvent: Acetone (reflux)
Step-by-Step Methodology
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with
. -
Solubilization: Charge flask with Phloroglucinol (1.0 eq) and Acetone (0.5 M concentration). Add anhydrous
(4.0 eq) in a single portion. The suspension will turn milky. -
Addition: Heat the mixture to a gentle reflux (
). Add Dimethyl Sulfate (3.5 eq) dropwise over 30 minutes. Critical: DMS is a potent DNA alkylator; use a dedicated fume hood and quench spills with concentrated ammonium hydroxide. -
Reaction: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by the product ( ). -
Workup:
-
Cool to room temperature. Filter off inorganic salts (
, excess ). -
Concentrate the filtrate in vacuo.
-
Dissolve residue in
, wash with 10% NaOH (to remove partially methylated phenols), then Water, then Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize from Hexane/Ethanol to yield white needles (MP: 52–53°C).
Figure 2: Synthetic pathway for the methylation of phloroglucinol.
Part 4: Pharmaceutical Utility
Pharmacophore Applications[1]
-
Antispasmodics: 1,3,5-TMB is the "protected" form of Phloroglucinol, a smooth muscle relaxant used to treat biliary and urinary colic. The methoxy groups improve lipophilicity for transport before metabolic demethylation.
-
Antimitotic Agents: The 3,4,5-trimethoxyphenyl moiety (structurally related to the 1,2,3-isomer pattern) is a critical pharmacophore in Combretastatin A-4 , a potent tubulin polymerization inhibitor. This specific substitution pattern prevents steric hindrance while maximizing pi-stacking interactions in the tubulin colchicine-binding site.
Analytical Standard (qNMR)
Researchers utilize 1,3,5-TMB as a qNMR internal standard because:
-
Relaxation Time (
): It has a relatively short for the methyl protons, allowing for faster pulse repetition delays ( ) compared to other aromatics. -
Stability: It does not react with common deuterated solvents (
, ).
References
-
National Institute of Standards and Technology (NIST). (2025).[1] 1,2,4-Trimethoxybenzene Spectral Data. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
PubChem. (2025).[2][3] Compound Summary: 1,2,3-Trimethoxybenzene.[2][3][4][5][6] National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2016). NMR Chemical Shifts of Common Solvents and Impurities. RSC Advances. [Link]
Sources
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- 3. 1,2,3-Trimethoxybenzene | C9H12O3 | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 1,2,3-Trimethoxybenzene (FDB011683) - FooDB [foodb.ca]
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- 6. 1,2,3-Trimethoxybenzene(634-36-6) 1H NMR [m.chemicalbook.com]
1-Methoxy-3-(methoxymethoxy)benzene solubility characteristics
An In-depth Technical Guide to the Solubility Characteristics of 1-Methoxy-3-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-3-(methoxymethoxy)benzene is an aromatic ether that serves as a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility is intrinsically linked to its physicochemical properties, with solubility being a critical parameter that governs its reactivity, formulation, and bioavailability. Understanding the solubility profile of this compound is paramount for its effective application in drug discovery and development, enabling researchers to design robust synthetic routes, develop stable formulations, and predict its behavior in biological systems.
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methoxy-3-(methoxymethoxy)benzene. We will delve into its physicochemical properties, theoretical solubility principles based on its molecular structure, and standardized experimental protocols for solubility determination. Furthermore, this guide will explore its solubility in various organic solvents and its aqueous solubility, including the influence of temperature and pH.
Physicochemical Properties of 1-Methoxy-3-(methoxymethoxy)benzene
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. The key physicochemical parameters for 1-Methoxy-3-(methoxymethoxy)benzene are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| CAS Number | 57234-28-3 | [1] |
| Predicted XLogP3 | 2.2 | [1] |
The predicted XLogP3 value of 2.2 suggests that 1-Methoxy-3-(methoxymethoxy)benzene is moderately lipophilic, indicating a preference for nonpolar environments over aqueous media. This value serves as an initial indicator of its likely solubility behavior.
Theoretical Principles of Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility, stating that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of 1-Methoxy-3-(methoxymethoxy)benzene contains both polar and nonpolar regions, which dictates its solubility across a spectrum of solvents.
-
Nonpolar Character: The benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity. This aromatic core will readily interact with nonpolar solvents through van der Waals forces.
-
Polar Character: The two ether functional groups (methoxy and methoxymethoxy) introduce polarity to the molecule due to the electronegativity of the oxygen atoms. These ether linkages can act as hydrogen bond acceptors, allowing for interactions with polar protic and aprotic solvents.
The interplay between the nonpolar aromatic ring and the polar ether groups suggests that 1-Methoxy-3-(methoxymethoxy)benzene will exhibit good solubility in a range of organic solvents of intermediate to low polarity and limited solubility in highly polar solvents like water.
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, a standardized experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Step-by-Step Protocol: Shake-Flask Method
-
Preparation of a Saturated Solution: An excess amount of solid 1-Methoxy-3-(methoxymethoxy)benzene is added to a known volume of the chosen solvent in a sealed glass vial or flask.[2] Using a significant excess ensures that the solvent becomes fully saturated and that equilibrium can be established between the dissolved and undissolved compound.[3]
-
Equilibration: The sealed container is agitated at a constant temperature for an extended period, typically 24 to 72 hours.[2][5] This agitation, achieved through a shaker or magnetic stirrer, is crucial for reaching a state of thermodynamic equilibrium. The duration may need to be extended for poorly soluble compounds.[4]
-
Phase Separation: Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is typically accomplished through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter, such as a PTFE syringe filter, that will not absorb the solute.[2]
-
Quantification of Solute: The concentration of 1-Methoxy-3-(methoxymethoxy)benzene in the clear, saturated filtrate is then accurately determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and precise method for this purpose.[2] A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Workflow for Shake-Flask Solubility Determination
Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.
Solubility in Organic Solvents
Based on its molecular structure, 1-Methoxy-3-(methoxymethoxy)benzene is expected to be soluble in a variety of common organic solvents. The principle of "like dissolves like" provides a framework for predicting its solubility.[2]
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | High | The nonpolar benzene ring interacts favorably with these solvents through van der Waals forces. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile | High to Moderate | These solvents possess dipoles that can interact with the polar ether groups of the solute. |
| Polar Protic Solvents | Ethanol, Methanol | High to Moderate | These solvents can engage in hydrogen bonding with the ether oxygen atoms, facilitating dissolution. |
| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Aqueous Solubility
The presence of the relatively large, nonpolar benzene ring suggests that the aqueous solubility of 1-Methoxy-3-(methoxymethoxy)benzene will be limited. However, several factors can influence its solubility in water.
Effect of Temperature
For most organic solids, solubility in aqueous solutions increases with increasing temperature.[6][7][8] This is because the dissolution process is often endothermic, and adding heat provides the necessary energy to overcome the intermolecular forces within the solid solute and between the solute and solvent. The relationship between temperature and solubility can be exponential for many organic compounds in water.[9][10] Therefore, it is expected that the aqueous solubility of 1-Methoxy-3-(methoxymethoxy)benzene will increase as the temperature rises.
Effect of pH
The pH of an aqueous solution can significantly impact the solubility of compounds that contain ionizable functional groups, such as weak acids or bases.[11][12] By altering the pH, these groups can be protonated or deprotonated, leading to the formation of charged species that are generally more water-soluble than their neutral counterparts.[13]
However, 1-Methoxy-3-(methoxymethoxy)benzene does not possess any readily ionizable acidic or basic functional groups. The ether linkages are generally stable and do not undergo protonation or deprotonation under typical aqueous pH conditions (pH 1-14). Consequently, the aqueous solubility of 1-Methoxy-3-(methoxymethoxy)benzene is expected to be largely independent of pH.
Factors Influencing Aqueous Solubility
Caption: The influence of temperature and pH on the aqueous solubility of the target compound.
Safety and Handling Precautions
When working with 1-Methoxy-3-(methoxymethoxy)benzene, standard laboratory safety protocols should be followed to minimize risk.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]
-
Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[14][16]
-
Accidental Release: In case of a spill, remove all sources of ignition, ensure adequate ventilation, and contain the spillage using appropriate absorbent materials.[16]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety and handling information.
References
- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
- How does pH affect solubility? (2025, March 11). askIITians.
- Solubility expt. (n.d.).
- Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. (n.d.). ResearchGate.
- Solubility test for Organic Compounds. (2024, September 24).
- On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010, May 4). ACS Publications.
- Effects of Temperature and Pressure on Solubility. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
- A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, August 26). Taylor & Francis.
- 13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.
- Shake-Flask Solubility Assay. (n.d.). Enamine.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
-
1-Methoxy-3-(methoxymethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]
- How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
- Solubility of Organic Compounds. (2023, August 31). Chemistry.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate.
- What factors affect solubility? (2022, April 18). AAT Bioquest.
- Safety Data Sheet. (n.d.). Chevron Phillips Chemical.
- SAFETY DATA SHEET. (2005, September 26).
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET. (2018, June 22). Synerzine.
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Strategic Masking in Organic Synthesis: The Discovery, Evolution, and Mechanics of MOM-Protected Phenols
As a Senior Application Scientist navigating the complexities of multi-step active pharmaceutical ingredient (API) synthesis, one of the most critical decisions in a synthetic route is the selection of protecting groups. Phenols are ubiquitous in natural products and pharmaceutical candidates, yet their inherent reactivity—prone to oxidation, electrophilic aromatic substitution, and interference in transition-metal cross-coupling—demands robust masking strategies.
Among the arsenal of protecting groups, the methoxymethyl (MOM) ether stands out as a highly resilient, orthogonally cleavable acetal. This whitepaper explores the historical discovery, mechanistic causality, and modern self-validating protocols for the MOM protection of phenols, providing an authoritative guide for drug development professionals.
The Historical Imperative and the Safety Paradigm Shift
The concept of orthogonal protection—where one protecting group can be removed without affecting others—revolutionized complex molecule synthesis[1]. The MOM group was introduced to provide a protecting moiety that is exceptionally stable to strong bases (such as organolithiums and Grignard reagents) and nucleophiles, yet easily cleaved under mildly acidic conditions[2].
Historically, the standard reagent for installing this group was chloromethyl methyl ether (MOM-Cl) . However, the widespread use of MOM-Cl was severely curtailed following the discovery of its dark side: commercial and laboratory-grade MOM-Cl often contains trace amounts of bis(chloromethyl)ether (BCME) , a potent, highly volatile human carcinogen known to alkylate DNA base pairs[2].
This toxicological revelation forced a paradigm shift in organic synthesis. Modern laboratories have either adopted rigorous in situ generation methods for MOM-Cl (e.g., reacting dimethoxymethane with an acid chloride to avoid handling the isolated reagent)[3], or transitioned entirely to greener, safer acetal exchange protocols using dimethoxymethane (DMM) [4].
Mechanistic Causality: Why MOM Ethers Work
To master the use of MOM ethers, one must understand the underlying physical organic chemistry. A MOM ether is not a simple ether; it is a formaldehyde acetal. This structural nuance dictates both its installation and its removal.
The Protection Pathway
When using MOM-Cl, the reaction proceeds via a bimolecular nucleophilic substitution (
-
Weak Bases (e.g., DIPEA): Deprotonation occurs concurrently or slightly after nucleophilic attack. This is suitable for highly acidic phenols[2].
-
Strong Bases (e.g., NaH): Complete deprotonation occurs first, forming a highly nucleophilic phenoxide. This is required for sterically hindered or electron-rich phenols[2].
The Deprotection Pathway
MOM ethers are impervious to base but highly labile to acid. Deprotection relies on the protonation of the acetal oxygen, followed by a rate-determining C-O bond cleavage that generates a resonance-stabilized oxocarbenium ion (
Mechanistic pathway of acid-catalyzed MOM ether deprotection via an oxocarbenium intermediate.
Quantitative Comparative Analysis of Protection Strategies
When designing a scalable route for an API, the choice between traditional MOM-Cl and modern DMM protocols hinges on a balance of safety, yield, and reaction kinetics. The following table synthesizes the operational parameters of both approaches.
| Parameter | Traditional Protocol (MOM-Cl) | Modern Green Protocol (DMM) |
| Primary Reagents | MOM-Cl, DIPEA or NaH | Dimethoxymethane (DMM), Acid Catalyst |
| Reaction Mechanism | Acid-Catalyzed Acetal Exchange | |
| Safety Profile | High Risk (Carcinogenic BCME risk) | Benign (Green alternative) |
| Typical Yields | 85% – 98% | 75% – 95% |
| Reaction Kinetics | Fast (1 – 4 hours) | Slow (12 – 24 hours, requires reflux) |
| Thermodynamic Driver | Irreversible chloride displacement | Le Chatelier's Principle (Excess DMM) |
| Industrial Scalability | Limited by strict regulatory controls | Highly scalable for API manufacturing |
Self-Validating Experimental Methodologies
In process chemistry, a protocol must be "self-validating"—meaning it contains built-in physical or chemical indicators that confirm the reaction is proceeding as intended without relying solely on post-reaction LC-MS analysis.
Protocol A: Traditional MOM Protection (Using DIPEA)
Note: This procedure must be conducted in a highly ventilated fume hood using strict PPE protocols due to the alkylating nature of MOM-Cl[2].
-
Preparation: Dissolve the free phenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add
-diisopropylethylamine (DIPEA, 2.0–4.0 eq). Causality: DIPEA acts as a non-nucleophilic base, preventing unwanted alkylation of the base itself while establishing the necessary equilibrium for phenoxide formation[5]. -
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.
-
Electrophile Addition: Introduce MOM-Cl (1.5–3.0 eq) dropwise. Validation Indicator: A distinct, extended exotherm should be observed. If no exotherm occurs, the phenol may be excessively sterically hindered, necessitating a switch to a stronger base like NaH[3].
-
Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc). Validation Indicator: The starting phenol will typically have a lower
and stain strongly with , whereas the MOM-protected product will migrate higher and resist staining[5]. -
Quench: Quench with saturated aqueous
. Causality: This mildly acidic quench safely decomposes residual MOM-Cl into formaldehyde and methanol, terminating the reaction[5].
Protocol B: Modern DMM Acetal Exchange (Safer Alternative)
This method leverages Le Chatelier's principle, using DMM as both reagent and solvent to drive the equilibrium toward the protected phenol[2].
-
Preparation: Dissolve the phenol (1.0 eq) in a large excess of dimethoxymethane (DMM).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 10 mol% p-Toluenesulfonic acid or a Lewis acid like
)[4]. -
Equilibrium Driving: Attach a Soxhlet extractor filled with activated molecular sieves (3Å) and heat to reflux. Causality: The reaction generates methanol as a byproduct. The molecular sieves continuously sequester the methanol from the condensate, preventing the reverse reaction and driving the equilibrium to >95% conversion[4].
-
Workup: Cool to room temperature and quench with saturated
to neutralize the acid catalyst before extraction[5].
End-to-end workflow of MOM protection, downstream API synthesis, and final acidic deprotection.
Protocol C: Acidic Deprotection
Because MOM ethers are highly robust, harsh conditions are sometimes required for their removal, though standard acidic hydrolysis is usually sufficient[6].
-
Preparation: Dissolve the MOM-protected phenol in a miscible solvent system (e.g., THF/Water or Methanol).
-
Acidification: Add 6M HCl or Trifluoroacetic acid (TFA). Alternatively, for anhydrous cleavage, use Trimethylsilyl bromide (TMSBr) in DCM[2].
-
Validation Indicator: As the reaction is heated (typically 50 °C), the release of formaldehyde can sometimes be detected. TLC will show the reappearance of the highly polar, UV-active free phenol[1].
-
Alternative Heterogeneous Catalysis: Recent advancements utilize silica-supported sodium hydrogen sulfate (
) or Bismuth trichloride ( ) to cleave MOM ethers under milder, chemoselective conditions at room temperature, which is highly advantageous for multifunctional bioactive natural products[7].
Applications in Advanced Drug Development
The true value of the MOM ether lies in its ability to facilitate complex downstream transformations that would otherwise destroy a free phenol.
Directed Ortho-Metalation (DoM): MOM ethers are exceptional directing groups for DoM. The lone pairs on the acetal oxygens strongly coordinate with the lithium atom of an alkyllithium reagent (e.g., n-BuLi or sec-BuLi). This coordination strictly directs the deprotonation to the ortho position of the aromatic ring[6]. Once metalated, the aryl lithium species can be quenched with various electrophiles (e.g., prenyl bromide, iodine, or borates) to synthesize highly substituted, differentially protected phenolic cores[6].
Transition Metal Cross-Coupling: In the synthesis of complex biaryl ethers or substituted phenols via Suzuki or Stille couplings, a free phenolic -OH will often poison the palladium catalyst or undergo unwanted side reactions. Masking the phenol as a MOM ether ensures the catalyst remains active and the cross-coupling proceeds with high regioselectivity and yield[4].
References
1. 2. 3. 4. 5. 6. 7.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for the Methoxymethyl (MOM) Protection of 3-Methoxyphenol
Executive Summary
The protection of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, preventing unwanted side reactions during multi-step sequences[1]. The methoxymethyl (MOM) ether is a highly robust protecting group that masks the phenol as an acetal ("double-ether"), rendering it stable to strong bases, nucleophiles, and organometallic reagents, while allowing for selective deprotection under mild acidic conditions[1]. This application note details the field-proven protocols for the MOM protection of 3-methoxyphenol, emphasizing mechanistic causality, strict safety parameters for handling carcinogenic reagents, and self-validating experimental workflows.
Mechanistic Rationale & System Selection
The formation of a MOM ether from a phenol proceeds via a nucleophilic substitution pathway. Because phenols (pKa ~10) are significantly more acidic than aliphatic alcohols (pKa ~16), their protection can be achieved using milder bases[1].
The reaction relies on the activation of chloromethyl methyl ether (MOMCl). The lone pairs on the oxygen atom of MOMCl assist in the departure of the chloride leaving group, generating a highly reactive, electrophilic oxocarbenium ion[1]. Simultaneously, the base deprotonates (or strongly hydrogen-bonds with) 3-methoxyphenol to form a highly nucleophilic phenoxide, which rapidly attacks the oxocarbenium intermediate to form the acetal product[1].
Mechanistic pathway of MOM protection illustrating phenoxide formation and oxocarbenium attack.
Quantitative Comparison of Base/Solvent Systems
Two primary conditions are utilized for this transformation: a mild protocol using N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM), and a more rigorous protocol using Sodium Hydride (NaH) in Tetrahydrofuran (THF).
| Parameter | DIPEA / DCM Protocol (Primary) | NaH / THF Protocol (Alternative) |
| Base Strength (pKa) | Weak (Conjugate acid ~10.7) | Strong (Conjugate acid ~35) |
| Reaction Kinetics | Moderate (2-4 hours) | Fast (1-2 hours) |
| Byproducts | DIPEA·HCl (Water soluble) | H₂ gas (Requires venting), NaCl |
| Substrate Suitability | Standard phenols, acid-sensitive groups | Highly sterically hindered phenols |
| Safety Profile | Moderate (Homogeneous, no gas evolution) | Hazardous (H₂ evolution, flammable) |
Critical Safety Parameters
MOMCl is a potent alkylating agent and a known human carcinogen because it can easily alkylate DNA base pairs[1]. Extreme caution is required[2]:
-
Fume Hood Only: All manipulations, including weighing, reaction setup, and workup, MUST be performed in a properly functioning fume hood.
-
PPE: Wear double nitrile gloves, a lab coat, and safety goggles.
-
Quenching: Syringes, needles, and glassware contaminated with MOMCl must be quenched in a bath of saturated aqueous ammonium hydroxide or saturated aqueous NaHCO₃ before being removed from the hood.
Experimental Protocols
Primary Protocol: DIPEA-Mediated Protection in DCM
This protocol is favored for its operational simplicity and homogeneous nature, consistently delivering high yields (>90%) for standard phenols[3].
Stoichiometry and Reagent Properties (10 mmol scale)
| Reagent | MW ( g/mol ) | Density (g/mL) | Equivalents | Amount |
|---|---|---|---|---|
| 3-Methoxyphenol | 124.14 | 1.13 | 1.0 eq | 1.24 g |
| DIPEA | 129.24 | 0.742 | 1.5 eq | 2.61 mL |
| MOMCl | 80.51 | 1.06 | 1.2 eq | 0.91 mL |
| Anhydrous DCM | 84.93 | 1.33 | 0.5 M | 20.0 mL |
Step-by-step experimental workflow for the DIPEA-mediated MOM protection of 3-methoxyphenol.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon or nitrogen.
-
Solvation: Add 3-methoxyphenol (1.24 g, 10 mmol) and anhydrous DCM (20 mL).
-
Causality: DCM is chosen because it is non-nucleophilic, poorly miscible with water (aiding later workup), and effectively solubilizes both the phenol and the resulting DIPEA·HCl salt.
-
-
Cooling: Submerge the flask in an ice-water bath to reach 0 °C.
-
Base Addition: Add DIPEA (2.61 mL, 15 mmol) dropwise via syringe. Stir for 10 minutes.
-
Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile and quaternizing with MOMCl, thereby restricting its role to a Brønsted base.
-
-
Alkylation: Strict Fume Hood Use. Add MOMCl (0.91 mL, 12 mmol) dropwise over 5-10 minutes.
-
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses Friedel-Crafts alkylation side-reactions on the electron-rich aromatic ring, and minimizes volatilization of MOMCl (bp ~59 °C).
-
-
Propagation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for 2-4 hours.
Alternative Protocol: NaH-Mediated Protection in THF
Utilized when complete, irreversible deprotonation is required prior to electrophile addition[1], particularly for sterically encumbered substrates[4].
Step-by-Step Methodology:
-
Suspend NaH (60% dispersion in mineral oil, 480 mg, 12 mmol) in anhydrous THF (20 mL) at 0 °C under argon.
-
Add 3-methoxyphenol (1.24 g, 10 mmol) dropwise.
-
Self-Validation: Hydrogen gas evolution will be immediately visible. Stir for 30 minutes until bubbling ceases, confirming quantitative phenoxide formation.
-
-
Add MOMCl (0.91 mL, 12 mmol) dropwise at 0 °C.
-
Warm to room temperature and stir for 1-2 hours.
Reaction Monitoring & Workup Rationale
Self-Validating Reaction Monitoring (TLC):
-
Track the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% Ethyl Acetate in Hexanes.
-
Observation: The starting 3-methoxyphenol contains a hydrogen-bonding hydroxyl group, making it polar (Rf ~0.3). As the reaction proceeds, a new, significantly less polar spot will appear (Rf ~0.6) corresponding to 1-methoxy-3-(methoxymethoxy)benzene. The reaction is deemed complete when the lower spot is fully consumed.
Workup Causality:
-
Quenching: Cool the reaction back to 0 °C and carefully add saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.
-
Causality: Unreacted MOMCl rapidly hydrolyzes in water to yield formaldehyde, methanol, and hydrochloric acid (HCl). Because MOM ethers are acid-labile[1], failing to neutralize this generated HCl will result in the immediate deprotection of the newly formed product. NaHCO₃ acts as a buffer to maintain a slightly basic pH during hydrolysis.
-
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL) to remove residual water and water-soluble impurities (like DIPEA·HCl).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can typically be used directly or purified via a short silica gel plug (eluting with 10% EtOAc/Hexanes) to yield the pure MOM-protected phenol.
References
-
5 - Total Synthesis, Accessed March 2026. 2.2 - Master Organic Chemistry, Accessed March 2026.
-
3 - Royal Society of Chemistry, Accessed March 2026.
-
4 - Royal Society of Chemistry, Accessed March 2026.
Sources
Application Note: Chemoselective Deprotection of 1-Methoxy-3-(methoxymethoxy)benzene Under Acidic Conditions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and chemoselective ether cleavage.
Introduction & Mechanistic Rationale
In complex organic synthesis and active pharmaceutical ingredient (API) development, the methoxymethyl (MOM) group is a premier protecting group for phenols due to its robust stability under basic, nucleophilic, and reductive conditions. However, its targeted removal requires precise acidic environments.
For the substrate 1-methoxy-3-(methoxymethoxy)benzene , the synthetic objective is to selectively cleave the MOM acetal to liberate 3-methoxyphenol without disturbing the aryl methyl ether at the 1-position.
The Causality of Chemoselectivity: The chemoselectivity of this transformation is rooted in the fundamental difference in activation energies between an acetal and an aryl alkyl ether. The standard MOM deprotection relies on acidic hydrolysis, where protonation activates the acetal system to release the free phenol[1]. Protonation of the MOM oxygen creates a highly favorable leaving group pathway. Expulsion of the phenol yields a resonance-stabilized methoxymethyl cation (oxocarbenium ion), which is rapidly hydrolyzed to formaldehyde and methanol.
Conversely, the aryl methyl ether (
Mechanistic Pathway
Caption: Acid-catalyzed MOM cleavage mechanism generating the stabilized oxocarbenium intermediate.
Quantitative Data: Evaluation of Deprotection Conditions
While exemplary conditions often include HCl in alcoholic solvents or TFA in dichloromethane[1], modern process chemistry also utilizes solid acid catalysts or Lewis acids to improve workup efficiency and environmental profiles. Aromatic MOM ethers can also be uniquely deprotected using trialkylsilyl triflates[2].
Table 1: Comparison of Reagents for Phenolic MOM Ether Deprotection
| Reagent / Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Chemoselectivity (vs Methyl Ether) |
| 3M HCl [1] | MeOH / EtOH | 25 - 50 | 2 - 4 h | >90% | Excellent |
| TFA (15:1 DCM:TFA) [1] | DCM | 25 | 12 h | 85-95% | Excellent |
| Wells-Dawson Acid [3] | MeOH | 65 | 1 h | 95-100% | Excellent |
| TMSOTf / 2,2'-bipy [2] | CH | 0 to 25 | 1 - 2 h | ~91% | Excellent |
Experimental Protocols
To ensure trustworthiness, the following methodologies are designed as self-validating systems, incorporating specific causal choices for solvents and quenching agents to prevent side reactions.
Protocol A: Standard Homogeneous Cleavage (HCl/MeOH)
This is the most reliable and scalable method for general laboratory use.
-
Solvation & Activation: Dissolve 1-methoxy-3-(methoxymethoxy)benzene (1.0 eq) in Methanol (0.1 M).
-
Causality: Methanol is not merely a solvent; it acts as a thermodynamic sink. It traps the highly reactive oxocarbenium intermediate and the formaldehyde byproduct (forming dimethoxymethane), preventing them from undergoing electrophilic aromatic substitution with the newly formed, electron-rich phenol ring.
-
-
Acidification: Add 3M aqueous HCl (1.5 eq) dropwise. Stir the reaction mixture at 25 °C to 40 °C.
-
Quenching: Once TLC indicates complete consumption of the starting material, cool the flask to 0 °C and carefully add saturated aqueous
until the pH reaches ~7-8.-
Causality: Immediate neutralization is critical. If the mixture is concentrated under acidic conditions, the liberated formaldehyde can polymerize with the phenol (Bakelite-type condensation).
-
-
Extraction & Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield crude 3-methoxyphenol.
Protocol B: Heterogeneous Solid Acid Cleavage (Wells-Dawson Heteropolyacid)
This protocol is optimized for green chemistry and simplified downstream processing[3].
-
Reaction Setup: Combine the substrate (1.0 eq) and the Wells-Dawson catalyst (
, 1 mol%) in Methanol (0.1 M). -
Reflux: Heat the mixture to 65 °C for 1 hour.
-
Causality: The solid acid provides highly localized, dense protonation sites, accelerating the cleavage without the need for bulk corrosive liquid acids.
-
-
Filtration & Recovery: Cool the mixture to room temperature and filter through a sintered glass funnel to remove the solid catalyst.
-
Causality: This eliminates the aqueous neutralization and extraction steps entirely, vastly simplifying the workup. The catalyst can be washed with methanol and reused.
-
-
Concentration: Evaporate the filtrate to obtain 3-methoxyphenol in near-quantitative yield.
Experimental Workflow
Caption: Experimental workflow for the acid-catalyzed deprotection and isolation of 3-methoxyphenol.
Analytical Validation & Self-Correction
A robust protocol must be self-validating. Use the following analytical markers to confirm the success and chemoselectivity of the deprotection:
-
TLC Monitoring: Using Hexanes/EtOAc (8:2) as the eluent, the starting MOM ether (
) is UV active but does not stain strongly. The product, 3-methoxyphenol ( ), is highly UV active and will stain dark blue/black with Phosphomolybdic Acid (PMA) or purple with due to the liberated phenolic . -
NMR Spectroscopy (
NMR in ):-
Disappearance: The defining feature of the MOM group is a sharp 2H singlet at
ppm ( ) and a 3H singlet at ppm ( ). The complete disappearance of these peaks confirms deprotection. -
Retention: The aryl methyl ether peak at
ppm ( ) must remain completely integrated to 3H, validating the chemoselectivity.
-
-
Troubleshooting Side Reactions: If unexpected higher-molecular-weight spots appear on the TLC, it indicates formaldehyde-driven hydroxymethylation of the phenol. To correct this in future runs, ensure a vast excess of Methanol is used, or add a formaldehyde scavenger (such as cysteine) to the reaction mixture.
References[1] Title: MOM Protecting Group: MOM Protection & Deprotection Mechanism. Source: total-synthesis.com. URL:https://total-synthesis.com/mom-protecting-group/[3] Title: Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Source: mdpi.com. URL:https://www.mdpi.com/1420-3049/6/12/1010[2] Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6523456/
Sources
The Strategic Utility of 1-Methoxy-3-(methoxymethoxy)benzene in Natural Product Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-methoxy-3-(methoxymethoxy)benzene as a versatile intermediate in the synthesis of complex natural products. We delve into the core chemical principles that underscore its utility, offering detailed protocols for its key transformations, and showcase its strategic implementation in the total synthesis of bioactive molecules. This guide emphasizes the causality behind experimental choices, ensuring that the presented protocols are robust and reproducible.
Introduction
In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. 1-Methoxy-3-(methoxymethoxy)benzene, a readily accessible derivative of resorcinol monomethyl ether, has emerged as a valuable intermediate. Its unique substitution pattern, featuring a nucleophilic aromatic ring activated by a methoxy group and a protected phenol, allows for a diverse range of regioselective functionalizations. The methoxymethyl (MOM) ether serves as a robust protecting group that can be selectively removed under specific conditions, unveiling a phenolic hydroxyl group for further manipulation. This dual functionality makes it a powerful tool for constructing the complex architectures often found in natural products, particularly those containing a resorcinol or substituted resorcinol motif.[1]
Core Synthetic Transformations
The synthetic utility of 1-methoxy-3-(methoxymethoxy)benzene is primarily derived from its susceptibility to a variety of electrophilic aromatic substitution and directed ortho-metalation reactions. The electron-donating methoxy group activates the aromatic ring, while the MOM-protected hydroxyl offers a latent site for further chemical elaboration.
Directed Ortho-Metalation (DoM)
The methoxymethyl (MOM) ether group is a potent directed metalation group (DMG) that can direct an organolithium base to deprotonate the adjacent ortho position (C2).[2] This regioselective lithiation provides a nucleophilic carbon center that can be quenched with a wide array of electrophiles, enabling the introduction of diverse functional groups at a specific position on the aromatic ring.
Key Considerations for DoM:
-
Organolithium Reagent: The choice of the organolithium reagent is critical. While n-butyllithium (n-BuLi) is commonly used, its high reactivity can sometimes lead to competing side reactions.[3] For more sensitive substrates, milder bases like sec-butyllithium or tert-butyllithium may be preferred.
-
Solvent and Temperature: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are typically employed. The reaction is generally conducted at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent unwanted side reactions.[2]
-
Electrophilic Quench: A wide variety of electrophiles can be used to trap the generated aryllithium species, including aldehydes, ketones, alkyl halides, and carbon dioxide.
Protocol 1: Directed Ortho-Metalation and Formylation of 1-Methoxy-3-(methoxymethoxy)benzene
This protocol details the regioselective formylation of 1-methoxy-3-(methoxymethoxy)benzene at the C2 position via directed ortho-metalation.
Materials:
-
1-Methoxy-3-(methoxymethoxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add 1-methoxy-3-(methoxymethoxy)benzene (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 30 minutes and then slowly warm to room temperature over 1 hour.[2]
-
Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford 2-methoxy-6-(methoxymethoxy)benzaldehyde.
Friedel-Crafts Acylation
The electron-rich nature of the 1-methoxy-3-(methoxymethoxy)benzene ring makes it an excellent substrate for Friedel-Crafts acylation. This reaction allows for the introduction of an acyl group, typically at the position para to the activating methoxy group (C4), providing a versatile ketone intermediate.
Key Considerations for Friedel-Crafts Acylation:
-
Lewis Acid Catalyst: A stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), is required.[4] The catalyst activates the acylating agent and also complexes with the product ketone, necessitating a full equivalent.[4]
-
Acylating Agent: Acyl chlorides or anhydrides are the most common acylating agents.[5]
-
Solvent: An inert solvent, such as dichloromethane or carbon disulfide, is typically used.
-
Diacylation: Due to the high activation of the ring by two alkoxy groups, diacylation can be a potential side reaction.[4] Careful control of stoichiometry and reaction temperature can help to minimize this.[4]
Protocol 2: Friedel-Crafts Acylation of 1-Methoxy-3-(methoxymethoxy)benzene
This protocol describes the acylation of 1-methoxy-3-(methoxymethoxy)benzene at the C4 position.
Materials:
-
1-Methoxy-3-(methoxymethoxy)benzene
-
Acetyl chloride (or other acyl chloride)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, suspend anhydrous AlCl₃ (1.1 equiv) in anhydrous DCM.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add the acyl chloride (1.0 equiv) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Substrate: Add a solution of 1-methoxy-3-(methoxymethoxy)benzene (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture into a flask containing ice-cold water and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the corresponding 4-acyl-1-methoxy-3-(methoxymethoxy)benzene.
Application in the Total Synthesis of Natural Products
The strategic functionalization of 1-methoxy-3-(methoxymethoxy)benzene has been instrumental in the total synthesis of numerous natural products. The ability to introduce substituents at specific positions and then unmask the phenolic hydroxyl group provides a powerful platform for constructing complex molecular architectures.
Case Study: Synthesis of a Cannabinoid Analogue
Many cannabinoids and related natural products feature a resorcinol core.[1] 1-Methoxy-3-(methoxymethoxy)benzene serves as an excellent starting material for the synthesis of analogues of these compounds. For instance, a synthetic route could involve the initial functionalization of the aromatic ring, followed by deprotection of the MOM group and subsequent cyclization to form the characteristic chromane or tetralin core.[1]
Illustrative Synthetic Workflow:
Sources
Application Note: Strategic Utilization of MOM-Protected Catechols in Medicinal Chemistry
Executive Summary & Mechanistic Rationale
Catechols (1,2-dihydroxybenzenes) are ubiquitous pharmacophores embedded within numerous therapeutic classes, including dopaminergic agents (e.g., L-DOPA derivatives), kinase inhibitors, and siderophore-antibiotic conjugates (the "Trojan Horse" strategy). Despite their biological utility, free catechols present severe synthetic liabilities. Their electron-rich nature makes them highly susceptible to spontaneous oxidation into reactive ortho-quinones, and their bidentate geometry strongly chelates transition metals, which routinely poisons palladium or copper catalysts during downstream cross-coupling reactions[1].
To circumvent these bottlenecks, the methoxymethyl (MOM) ether serves as a premier protecting group in medicinal chemistry. By converting the reactive phenolic hydroxyls into stable acetals, MOM protection completely neutralizes the chelating ability and oxidative susceptibility of the catechol core[2]. Mechanistically, MOM ethers are highly stable to strong bases (e.g., organolithiums, Grignard reagents), powerful nucleophiles, and hydride reducing agents. This stability enables complex organometallic transformations—such as Suzuki-Miyaura couplings, Sonogashira couplings, and directed ortho-metalations—that would otherwise destroy an unprotected catechol[3].
Logical Workflow of MOM Integration
The following workflow illustrates the strategic phase-in and phase-out of the MOM protecting group during a standard drug development campaign involving a catechol pharmacophore.
Caption: Workflow illustrating the strategic use of MOM protection in catechol-based drug synthesis.
Comparative Analysis of Catechol Protecting Groups
Selecting the correct protecting group is a function of the target molecule's stability and the required synthetic conditions. While other protecting groups exist, MOM offers a unique orthogonality, particularly when compared to benzyl or silyl ethers.
| Protecting Group | Reagents for Introduction | Cleavage Conditions | Advantages for Catechols | Limitations |
| MOM (Methoxymethyl) | MOM-Cl, DIPEA | Mild Acid (HCl) or TMSOTf | Highly stable to strong bases, Grignards, and Pd-catalysis. | MOM-Cl is a known carcinogen; requires strict handling protocols[2]. |
| Benzyl (Bn) | BnBr, K | Hydrogenolysis (Pd/C, H | Excellent stability across broad pH ranges. | Incompatible with reducible functional groups (alkenes, alkynes)[1]. |
| Acetonide | Acetone, PTSA | Stronger Acid (TFA, HCl) | Protects both OH groups simultaneously (cyclic). | Can be sterically hindering; requires strictly anhydrous conditions. |
| TBDMS | TBDMS-Cl, Imidazole | Fluoride (TBAF) | Orthogonal to acid/base labile groups. | Prone to silyl migration; bulky nature may inhibit adjacent coupling[1]. |
Validated Experimental Protocols
As a self-validating system, the following protocols detail not just the procedural steps, but the physicochemical causality behind each manipulation to ensure high reproducibility and safety.
Protocol 1: Di-MOM Protection of Catechol
Objective: Complete masking of the 1,2-dihydroxybenzene core to enable downstream lithiation or cross-coupling.
Causality & Design:
We utilize N,N-Diisopropylethylamine (DIPEA) rather than weaker inorganic bases (like K
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.
-
Dissolution: Charge the flask with the catechol derivative (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.
-
Base Addition: Add DIPEA (4.0 equiv). Validation Check: The solution may slightly darken; ensure stirring is vigorous.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add freshly distilled MOM-Cl (3.0 equiv) dropwise over 15 minutes. Safety Note: MOM-Cl is a potent alkylating agent and carcinogen; handle exclusively inside a fume hood using gas-tight syringes[2].
-
Catalysis (Optional but Recommended): Add NaI (0.1 equiv) to accelerate the reaction via in situ formation of the more reactive MOM-I intermediate.
-
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12-16 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH
Cl to neutralize excess base and destroy unreacted MOM-Cl. Extract the aqueous layer with DCM (3x). -
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , concentrate under reduced pressure, and purify via silica gel chromatography (typically Hexanes/Ethyl Acetate).
Protocol 2: Chemoselective Deprotection of Aromatic MOM Ethers
Objective: Liberation of the active catechol pharmacophore without disturbing acid-labile moieties (e.g., Boc groups, aliphatic acetals).
Causality & Design: Standard MOM deprotection relies on aqueous HCl, which protonates the acetal oxygen, leading to the expulsion of methanol and subsequent hydrolysis of the oxonium ion to yield formaldehyde and the free phenol[1]. However, for complex medicinal compounds containing acid-sensitive groups, we employ a chemoselective Lewis acid approach using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2′-bipyridyl. Aromatic MOM ethers react with TMSOTf to form a bipyridinium salt intermediate, which is highly susceptible to nucleophilic attack by water, bypassing the need for bulk acidic conditions[4].
Step-by-Step Methodology:
-
Setup: Dissolve the MOM-protected catechol (1.0 equiv) in anhydrous Acetonitrile (CH
CN) under argon. Note: CH CN is crucial as it stabilizes the cationic intermediates better than DCM[4]. -
Reagent Addition: Add 2,2′-bipyridyl (1.2 equiv per MOM group).
-
Activation: Cool to 0 °C and add TMSOTf (1.2 equiv per MOM group) dropwise.
-
Monitoring: Stir at 50 °C for 4 hours. Validation Check: TLC will show the formation of a highly polar baseline spot (the salt intermediate)[4].
-
Hydrolysis: Cool to room temperature and add H
O (10 equiv) to hydrolyze the intermediate. Stir for an additional 30 minutes. -
Workup: Dilute with Ethyl Acetate, wash with saturated aqueous NaHCO
, dry over MgSO , and concentrate. The free catechol is typically obtained in >85% yield without epimerization or cleavage of sensitive aliphatic groups[4].
Mechanistic Pathway Visualization
The diagram below outlines the fundamental mechanism of standard acid-catalyzed MOM ether cleavage, which remains the most universally applied deprotection strategy for robust substrates.
Caption: Mechanistic pathway of standard acid-catalyzed MOM ether cleavage yielding the free catechol.
References
-
Title: MOM Protecting Group: MOM Protection & Deprotection Mechanism Source: total-synthesis.com URL: [Link]
-
Title: Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: nih.gov (PMC) URL: [Link]
-
Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: acs.org (Chemical Reviews) URL: [Link]
-
Title: Protecting group Source: wikipedia.org URL: [Link]
Sources
Application Note: Strategic Functionalization of 1-Methoxy-3-(methoxymethoxy)benzene via Directed Ortho Metalation (DoM)
Abstract & Strategic Overview
1-Methoxy-3-(methoxymethoxy)benzene (Compound 1 ) represents a strategically protected resorcinol scaffold. In medicinal chemistry, the resorcinol motif is ubiquitous in polyketides, chromones, and kinase inhibitors. However, the high reactivity of the free phenol often leads to non-selective electrophilic aromatic substitutions (EAS) and oxidative byproducts.
This guide details the Directed Ortho Metalation (DoM) strategy for Compound 1 . Unlike traditional EAS, which relies on electronic activation, DoM utilizes the coordination ability of the Methoxymethyl (MOM) and Methoxy (OMe) groups to deliver electrophiles with high regioselectivity.
Key Advantages of this Protocol:
-
Regiocontrol: Accesses the sterically crowded C2-position (between the two oxygens), a substitution pattern difficult to achieve via Friedel-Crafts chemistry.
-
Versatility: The lithiated intermediate serves as a "hub" for formylation, carboxylation, or boronic acid synthesis.
-
Orthogonality: The MOM group remains stable under basic lithiation conditions but can be selectively removed later to reveal the free phenol.
Mechanistic Basis: The "Synergistic" C2-Lithiation
The success of this synthesis relies on the Complex Induced Proximity Effect (CIPE) . Both the MOM and OMe groups are Directed Metalation Groups (DMGs).
-
Directing Power: The MOM group is a stronger director than OMe due to the additional coordination site on the acetal oxygen.
-
Synergy: In 1,3-heteroatom substituted benzenes, the two groups work synergistically to direct lithiation to the C2 position (the site between the two substituents).
-
Kinetic vs. Thermodynamic: C2-lithiation is kinetically favored at low temperatures (-78°C). However, if the temperature rises, the lithiated species may isomerize to the C4 position (sterically less hindered) or undergo "scrambling."
Visualization: Reaction Pathway & Selectivity
Caption: Workflow for the divergent synthesis of derivatives starting from the C2-lithiated intermediate.
Experimental Protocols
Module A: The "Hub" Synthesis (C2-Lithiation & Formylation)
This protocol generates 2-methoxy-6-(methoxymethoxy)benzaldehyde , a key intermediate for building benzofurans or coumarins.
Reagents:
-
1-Methoxy-3-(methoxymethoxy)benzene (1.0 equiv)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv)
-
Anhydrous THF (Solvent)
-
Anhydrous DMF (Electrophile, 1.5 equiv)
-
Ammonium Chloride (sat.[1] aq. solution)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.
-
Solvation: Add Compound 1 (1.0 g, 5.95 mmol) and anhydrous THF (15 mL) to the flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (4.1 mL, 6.55 mmol) dropwise via syringe over 10 minutes.
-
Critical Control Point: The addition must be slow to prevent localized heating.
-
-
Incubation: Stir the mixture at -78°C for 1 hour . The solution may turn a slight yellow/orange, indicating the formation of the aryllithium species.
-
Trapping: Add anhydrous DMF (0.7 mL, 8.9 mmol) dropwise.
-
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.
-
Quench: Pour the reaction mixture into a separatory funnel containing saturated NH₄Cl (20 mL).
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
Validation:
-
1H NMR: Look for the aldehyde proton singlet at ~10.4 ppm .
-
Regiochemistry: The aromatic region should show a triplet (t) and two doublets (d), characteristic of a 1,2,3-trisubstituted benzene.
Module B: Synthesis of Boronic Acid Derivatives (Suzuki Ready)
For creating biaryl scaffolds via Suzuki-Miyaura coupling.
Protocol Modification:
-
Follow steps 1–4 from Module A (Lithiation).
-
Trapping: Instead of DMF, add Triisopropyl borate (B(OiPr)₃) (1.5 equiv) at -78°C.
-
Warming: Warm to room temperature overnight.
-
Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.
-
Isolation: Extract with EtOAc. The boronic acid may be polar; ensure thorough extraction.
Module C: Chemo-selective Deprotection (MOM Cleavage)
Once the derivative is synthesized, the MOM group can be removed to restore the phenol.
Method 1: Robust Acidic Cleavage (Standard)
-
Reagents: 6M HCl, Methanol.
-
Procedure: Dissolve substrate in MeOH. Add 6M HCl (5 equiv). Heat to 50°C for 2 hours.
-
Note: This will also cleave acetals/ketals if present elsewhere in the molecule.
Method 2: Mild Lewis Acid Cleavage (Sensitive Substrates)
-
Reagents: Carbon tetrabromide (CBr₄), Isopropanol, reflux.
-
Mechanism: Generates HBr in situ in a controlled manner.
-
Procedure: Reflux substrate with 0.1 equiv CBr₄ in iPrOH for 3 hours.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Solvent Quality | THF must be <50 ppm H₂O. | Use freshly distilled THF (Na/Benzophenone) or column-dried. Moisture kills n-BuLi immediately. |
| Temperature | Strict -78°C required during lithiation.[2] | If temp rises > -40°C, Li may migrate to C4 (thermodynamic product), yielding a mixture of isomers. |
| Stoichiometry | 1.1 equiv n-BuLi. | Excess n-BuLi can attack the electrophile (DMF) directly. Do not use large excess. |
| MOM Stability | Stable to pH 10–14. | MOM is stable to bases and nucleophiles. Do not expose to acid until the final step. |
Regioselectivity Verification (NMR)
-
C2-Substitution (Desired): Aromatic signals appear as a doublet-triplet-doublet pattern (or similar depending on resolution) representing the 3 adjacent protons (H4, H5, H6).
-
C4-Substitution (Undesired): Aromatic signals appear as two doublets (meta-coupling) and a singlet, or a complex ABX pattern depending on the exact shifts.
References
-
Snieckus, V. (1990).[2] Directed ortho metalation.[2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[5] Chemical Reviews, 90(6), 879–933.
-
Winkle, M. R., & Ronald, R. C. (1982).[3] Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108.
-
Han, J. H., et al. (2010).[6] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.[6] Tetrahedron, 66(8), 1673-1677. [6]
-
García, A. M., et al. (2004). Directed Ortho-Metalation of MOM-Ethers: Synthesis of Polysubstituted Benzenes. Organic Letters, 6(11), 1801-1804.
Sources
- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 5. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: Mild Conditions for Cleavage of Methoxymethyl (MOM) Ethers on Aromatic Rings
Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide field-proven, chemoselective, and mild protocols for the deprotection of phenolic MOM ethers, minimizing degradation of sensitive functional groups in complex molecule synthesis.
Introduction & Mechanistic Divergence
The methoxymethyl (MOM) group is a ubiquitous protecting group for phenols and alcohols due to its robust stability under strongly basic, nucleophilic, and weakly acidic conditions. However, the traditional removal of MOM ethers requires harsh Brønsted acids (e.g., concentrated HCl, TFA, or strong heating), which frequently causes the degradation of complex natural products or active pharmaceutical ingredients (APIs) containing acid-labile moieties.
The Aromatic Advantage:
Aromatic MOM ethers behave fundamentally differently from their aliphatic counterparts. Because the phenolic oxygen's lone pair is partially delocalized into the aromatic
By exploiting these electronic differences, researchers have developed exceedingly mild, selective cleavage conditions that leave aliphatic MOM ethers, esters, and other sensitive protecting groups completely intact.
Comparative Data: Mild Cleavage Strategies
The following table summarizes three highly effective, mild methodologies for the cleavage of phenolic MOM ethers, allowing synthetic chemists to select the optimal condition based on substrate compatibility.
| Methodology | Reagents & Catalyst | Solvent | Temp / Time | Chemoselectivity Profile | Yield |
| Silyl-Mediated [1] | TMSOTf (2.0 eq), 2,2′-bipyridyl (3.0 eq) | CH | 0 °C to RT, 2-4 h | Highly selective for aromatic MOM over aliphatic MOM. Tolerates base-labile groups. | 85–99% |
| Lewis Acid / Thiol [2] | ZnBr | CH | RT, < 10 min | Cleaves both phenolic and tertiary MOM ethers rapidly. No epimerization observed. | 90–98% |
| Heterogeneous Acid [3] | NaHSO | CH | RT, 1-2 h | Exceedingly selective for phenolic MOM over aliphatic MOM. Simple filtration workup. | 92–99% |
Experimental Protocols & Mechanistic Rationale
Protocol A: Silyl-Mediated Cleavage via TMSOTf and 2,2′-Bipyridyl
This protocol leverages a unique reaction pathway where the aromatic MOM ether is directly converted into a trimethylsilyl (TMS) ether intermediate, which is subsequently hydrolyzed.
-
Causality & Rationale: 2,2′-bipyridyl acts as a mild, non-nucleophilic base and ligand. It coordinates with TMSOTf to modulate its electrophilicity and scavenges any trace triflic acid, maintaining a near-neutral macro-environment. Because of the delocalized electrons on the phenolic oxygen, the substrate avoids forming a stable bipyridinium salt (unlike aliphatic MOMs) and instead undergoes a direct silyl transfer[1].
Step-by-Step Procedure:
-
Preparation: Dissolve the aromatic MOM ether (1.0 mmol) and 2,2′-bipyridyl (3.0 mmol) in anhydrous CH
CN (10 mL) under an inert N atmosphere. -
Activation: Cool the solution to 0 °C using an ice bath. Add TMSOTf (2.0 mmol) dropwise via syringe.
-
Silyl Transfer: Remove the ice bath and stir the reaction at room temperature. Monitor via TLC until the starting material is fully consumed (typically 2-4 hours). At this stage, the substrate has been converted to an aryl TMS ether.
-
Hydrolysis: Add distilled H
O (5 mL) directly to the reaction flask and stir for an additional 30 minutes to hydrolyze the TMS ether to the free phenol. -
Workup: Extract the mixture with EtOAc, wash with brine, dry over Na
SO , and concentrate under reduced pressure.
Caption: Mechanistic pathway of aromatic MOM ether cleavage via TMSOTf and 2,2'-bipyridyl.
Protocol B: Rapid Cleavage using ZnBr and -PrSH
This method is ideal for substrates requiring extremely rapid deprotection to outpace competing side reactions (e.g., epimerization of adjacent stereocenters).
-
Causality & Rationale: ZnBr
is a thiophilic Lewis acid that selectively coordinates to the oxygen atoms of the MOM group, weakening the C-O bond. -Propanethiol ( -PrSH) is introduced as a "soft" nucleophile. It rapidly attacks the activated methylene carbon of the MOM group, displacing the phenol and irreversibly trapping the formaldehyde equivalent as a hemithioacetal. This synergistic push-pull mechanism drives the reaction to completion in under 10 minutes[2].
Step-by-Step Procedure:
-
Preparation: Dissolve the MOM-protected phenol (1.0 mmol) in anhydrous CH
Cl (5 mL). -
Reagent Addition: Add anhydrous ZnBr
(2.0 mmol) followed immediately by -PrSH (3.0 mmol) at room temperature. -
Reaction: Stir vigorously. The reaction is typically complete within 5 to 10 minutes. Monitor closely by TLC to prevent over-exposure of the substrate to Lewis acidic conditions.
-
Workup: Quench the reaction with saturated aqueous NaHCO
(5 mL). Extract the aqueous layer with CH Cl (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO , and concentrate.
Protocol C: Heterogeneous Cleavage via NaHSO ·SiO
For late-stage scale-up, homogeneous catalysts can complicate purification. This protocol utilizes a solid-supported Brønsted acid for a highly chemoselective and easily purified reaction.
-
Causality & Rationale: Silica gel provides a massive surface area that disperses the sodium hydrogen sulfate, creating an acidic microenvironment. The high local acidity on the silica surface is sufficient to protonate and cleave the easily accessible phenolic MOM ether, while the bulk solvent remains neutral. This prevents the cleavage of aliphatic MOM ethers or other acid-sensitive groups that do not partition as effectively onto the silica surface[3].
Step-by-Step Procedure:
-
Catalyst Preparation: Prepare NaHSO
·SiO by mixing silica gel (230-400 mesh) with a 1M aqueous solution of NaHSO , followed by drying at 120 °C for 24 hours. -
Reaction: Dissolve the phenolic MOM ether (1.0 mmol) in CH
Cl (10 mL). Add the NaHSO ·SiO catalyst (approx. 500 mg). -
Stirring: Stir the heterogeneous mixture at room temperature for 1 to 2 hours.
-
Workup (Self-Validating): Filter the mixture through a sintered glass funnel to remove the solid catalyst. Wash the silica pad with additional CH
Cl (10 mL). Evaporate the filtrate to yield the pure phenol. No aqueous extraction is necessary.
Caption: Experimental workflow for heterogeneous NaHSO4·SiO2 deprotection of MOM ethers.
References
-
Yanagihara, M., Ohta, R., Murai, K., Arisawa, M., & Fujioka, H. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8465-8471. URL:[Link]
-
Han, J. H., Kwon, Y. E., Sohn, J. H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. URL:[Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. URL:[Link]
Sources
Use of 1-Methoxy-3-(methoxymethoxy)benzene in Suzuki coupling reactions
Application Note: Strategic Use of 1-Methoxy-3-(methoxymethoxy)benzene in Suzuki-Miyaura Cross-Coupling Reactions
Introduction & Structural Advantage
In modern medicinal chemistry and complex scaffold synthesis, 1-Methoxy-3-(methoxymethoxy)benzene (CAS: 57234-28-3) serves as a highly versatile, orthogonally protected resorcinol building block[1]. The molecule features two distinct oxygen-based directing groups: a robust methyl ether and an acid-labile methoxymethyl (MOM) ether[1].
Before this building block can be deployed in a Suzuki-Miyaura cross-coupling, it must be functionalized. The structural brilliance of this compound lies in its capacity for highly regioselective Directed Ortho Metalation (DoM) . Both the methoxy (-OMe) and methoxymethoxy (-OMOM) groups act as Directed Metalation Groups (DMGs). When treated with an organolithium reagent, the oxygen heteroatoms synergistically pre-organize the lithium cation, drastically lowering the activation energy for deprotonation exclusively at the sterically hindered C2 position[2].
Causality of Design: Why utilize a MOM group instead of a simple dimethoxybenzene? The MOM group is a significantly stronger DMG than a standard alkyl ether due to the bidentate coordination potential of its two oxygen atoms. Furthermore, post-coupling, the MOM group can be selectively cleaved under mild acidic conditions, allowing for subsequent functionalization of the revealed phenol without compromising the adjacent methyl ether.
Mechanistic Workflow
Workflow for DoM and Suzuki coupling of 1-Methoxy-3-(methoxymethoxy)benzene.
Experimental Protocols: A Self-Validating System
The following protocols outline the transformation of 1-methoxy-3-(methoxymethoxy)benzene into a functionalized biaryl scaffold.
Protocol A: Regioselective Lithiation and Borylation
This step converts the starting material into a boronic acid. The lithiation conditions are adapted from validated DoM procedures utilized in the synthesis of complex pharmaceutical intermediates[2].
-
Reaction Assembly: Flame-dry a Schlenk flask under a continuous flow of dry nitrogen.
-
Solvent & Substrate: Dissolve 1-methoxy-3-(methoxymethoxy)benzene (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.25 M concentration[2].
-
Field Insight / Causality: THF is chosen over diethyl ether because its superior Lewis basicity better disrupts n-BuLi hexamers into more reactive tetramers and dimers, accelerating the DoM process.
-
-
Cooling & Metalation: Cool the solution to 0 °C using an ice-water bath. Dropwise, add n-butyllithium (2.5 M in hexanes, 1.25 equiv)[2]. Stir for 1 hour at 0 °C[2].
-
Field Insight / Causality: Conducting the addition at 0 °C prevents localized heating and suppresses unwanted benzylic deprotonation of the MOM group, ensuring >99% C2-regioselectivity.
-
-
Electrophilic Quench: Cool the reaction mixture to -78 °C (dry ice/acetone). Add triisopropyl borate (B(OiPr)3, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Field Insight / Causality: B(OiPr)3 is preferred over trimethyl borate because the bulky isopropyl groups prevent multiple additions of the aryllithium species to the borate ester, avoiding the formation of borinic acids.
-
-
Validation & Workup: Quench the reaction carefully with cold 1M HCl at 0 °C to hydrolyze the borate ester to the boronic acid. Extract rapidly with Ethyl Acetate (EtOAc).
-
Self-Validation: Perform TLC (Hexanes:EtOAc 7:3); the newly formed 2-methoxy-6-(methoxymethoxy)phenylboronic acid will appear as a highly polar, UV-active spot that stains heavily with KMnO4.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Coupling the sterically hindered 2-methoxy-6-(methoxymethoxy)phenylboronic acid with a generic aryl halide (Ar-X).
-
Reaction Assembly: In a Schlenk tube, combine the generated boronic acid (1.2 equiv), Ar-X (1.0 equiv), and K2CO3 (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).
-
Field Insight / Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho,ortho-disubstituted aryl rings.
-
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.
-
Field Insight / Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the highly reactive palladium-hydroxo complex.
-
-
Heating: Stir at 90 °C for 12 hours.
-
Validation: Monitor by LCMS. The disappearance of the Ar-X mass peak and the emergence of the coupled biaryl mass confirms reaction completion.
Quantitative Data: Optimization Matrices
To ensure robust scalability, the following tables summarize optimization data for both the DoM and Suzuki coupling phases.
Table 1: Optimization of DoM Conditions for 1-Methoxy-3-(methoxymethoxy)benzene
| Base | Solvent | Temperature | C2-Regioselectivity | Yield (%) |
|---|---|---|---|---|
| n-BuLi | THF | 0 °C | >99% | 92% |
| n-BuLi | Et2O | RT | 85% | 73% |
| t-BuLi | THF | -78 °C | >99% | 88% |
| LDA | THF | 0 °C | No Reaction | 0% |
Table 2: Suzuki-Miyaura Coupling Conditions for Sterically Hindered Substrates
| Catalyst | Base | Solvent System | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)2 / SPhos | K3PO4 | Toluene / H2O (10:1) | 100 °C | 94% |
| Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane / H2O (4:1) | 90 °C | 89% |
| Pd2(dba)3 / XPhos | Cs2CO3 | 1,4-Dioxane | 100 °C | 82% |
| Pd(PPh3)4 | Na2CO3 | Toluene / EtOH / H2O | 80 °C | 45% |
(Note: While Pd(dppf)Cl2 is highly effective and cost-efficient for general use, dialkylbiaryl phosphine ligands like SPhos provide the absolute highest yields for extreme steric hindrance).
Downstream Applications in Drug Development
Biaryl scaffolds derived from 1-methoxy-3-(methoxymethoxy)benzene are highly valuable in medicinal chemistry. For example, recent advancements in oncology have utilized this exact building block to synthesize complex nitrogen-linked benzisoxazole sulfonamide derivatives[2]. These compounds act as potent Lysine Acetyl Transferase (KAT) inhibitors, which are critical therapeutic targets in the treatment of abnormal cell growth and leukemogenesis[2]. The ability to selectively unmask the MOM group post-Suzuki coupling allows drug developers to rapidly generate structure-activity relationship (SAR) libraries around the exposed phenolic core.
References
-
PubChem. "1-Methoxy-3-(methoxymethoxy)benzene (CID 542621)". National Center for Biotechnology Information. URL:[Link]
- WIPO Patent WO2025074249A1. "Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer". Google Patents.
Sources
Application Note: A Protocol for the Regioselective ortho-Lithiation of 3-(methoxymethoxy)anisole
Introduction: The Strategic Power of Directed ortho-Metalation
Directed ortho-metalation (DoM) represents a cornerstone of modern synthetic organic chemistry, providing a powerful and regioselective method for the functionalization of aromatic rings.[1] This strategy circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. The DoM reaction relies on the presence of a "directing metalating group" (DMG) on the aromatic substrate. This group, typically containing a heteroatom like oxygen or nitrogen, acts as a Lewis base to coordinate with an organolithium reagent, most commonly n-butyllithium (n-BuLi).[1][2] This pre-complexation step kinetically enhances the acidity of the proximal ortho protons, enabling their selective abstraction by the strong alkyllithium base to form a stabilized aryllithium intermediate.[3][4] This intermediate can then be trapped with a wide array of electrophiles, installing a new functional group exclusively at the ortho position.[1]
This application note provides a detailed experimental procedure for the ortho-lithiation of 3-(methoxymethoxy)anisole. This substrate is of particular interest as it possesses two potential oxygen-based DMGs: a methoxy group (-OCH₃) and a methoxymethoxy (MOM) ether (-OCH₂OCH₃). The MOM group is recognized as a stronger DMG than a simple methoxy group, a principle that allows for precise regiocontrol in the lithiation step.[5] The protocol herein is designed to be robust and reproducible, providing researchers in academic and industrial settings with a reliable method for generating a valuable synthetic intermediate.
Mechanistic Rationale and Experimental Design
The success of a DoM protocol hinges on a precise understanding of the underlying mechanism and the careful control of reaction parameters.
The Role of the Directing Group and Reagent
The core of the reaction is the interaction between the Lewis acidic lithium atom of n-BuLi and a Lewis basic heteroatom of the DMG.[1][6] In 3-(methoxymethoxy)anisole, the MOM ether serves as the primary coordination site. This coordination brings the highly basic butyl anion into close proximity with one of the C-H bonds at the ortho position (C2 or C4), facilitating deprotonation and the formation of the aryllithium species.
-
n-Butyllithium (n-BuLi): This reagent is the base of choice due to its high basicity (pKa ≈ 50), which is sufficient to deprotonate an aromatic C-H bond when directed, and its commercial availability.[7] It is typically used as a solution in hexanes.
-
Anhydrous Tetrahydrofuran (THF): The choice of solvent is critical. THF is an ethereal solvent that is aprotic and capable of solvating the organolithium species. This solvation helps to break down the hexameric or tetrameric aggregates in which n-BuLi exists in hydrocarbon solvents, thereby increasing its reactivity.[8][9] The solvent must be rigorously dried, as any trace of water will rapidly quench the n-BuLi.
-
Low Temperature (-78 °C): The reaction is conducted at -78 °C (a dry ice/acetone bath) for several key reasons. Firstly, the aryllithium intermediate can be unstable at higher temperatures. Secondly, n-BuLi can react with THF itself in a competing side reaction, a process that is significantly slower at -78 °C.[9] Finally, the initial lithiation step is exothermic, and low temperatures are essential for controlling the reaction rate and preventing runaway reactions.
Visualizing the Reaction Pathway
The overall transformation involves the initial deprotonation followed by reaction with an electrophile. For the purpose of this protocol, we will use trimethylsilyl chloride (TMSCl) as a representative electrophile to yield the silylated product.
Caption: Reaction scheme for the ortho-lithiation and silylation.
Detailed Experimental Protocol
This protocol details the ortho-lithiation of 3-(methoxymethoxy)anisole followed by quenching with trimethylsilyl chloride (TMSCl).
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(methoxymethoxy)anisole | C₉H₁₂O₃ | 168.19 | 1.68 g | 10.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Trimethylsilyl chloride (TMSCl) | C₃H₉SiCl | 108.64 | 1.4 mL | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |
| Saturated aq. NH₄Cl Solution | NH₄Cl | 53.49 | ~20 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~30 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Equipment
-
100 mL two-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Argon or Nitrogen gas line with manifold (Schlenk line)
-
Syringes (1 mL, 5 mL, 10 mL) and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble the flame-dried 100 mL two-neck round-bottom flask with a magnetic stir bar. Seal one neck with a septum and connect the other to a Schlenk line. Evacuate the flask and backfill with inert gas (Argon or Nitrogen) three times to ensure an anhydrous, oxygen-free atmosphere.
-
Substrate Addition: Through the septum, add 3-(methoxymethoxy)anisole (1.68 g, 10.0 mmol) to the flask, followed by anhydrous THF (50 mL) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.
-
Cooling: Place the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C. Maintain this temperature throughout the addition steps.
-
Lithiation: Slowly add the n-butyllithium solution (4.4 mL of 2.5 M in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. The slow addition is crucial to control the exotherm. A color change to yellow or orange is typically observed, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Electrophilic Quench: Add trimethylsilyl chloride (1.4 mL, 11.0 mmol) dropwise via syringe to the reaction mixture at -78 °C. The color of the solution should fade.
-
Warming and Aqueous Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 1 hour. Once at room temperature, carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer with another portion of ethyl acetate (2x 25 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (30 mL), then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure product, 2-methoxy-6-(methoxymethoxy)phenyltrimethylsilane.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the ortho-lithiation procedure.
Critical Safety Considerations
Organolithium reagents like n-butyllithium are extremely hazardous and demand strict adherence to safety protocols. All operations must be conducted by trained personnel in a well-ventilated chemical fume hood.
-
Pyrophoric Hazard: n-Butyllithium is pyrophoric; it can ignite spontaneously on contact with air.[7][10] It also reacts violently with water and other protic sources.[7][11] All transfers must be performed under an inert atmosphere using proper syringe and cannula techniques.[12][13]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10][11][12][14]
-
Fire and Spill Management: A Class D fire extinguisher (for combustible metals) or dry sand should be immediately accessible. NEVER use a water or carbon dioxide extinguisher on an organolithium fire.[11] Spills should be smothered with sand or another non-reactive absorbent powder.[12]
-
Waste and Quenching: Never dispose of unquenched n-BuLi in waste containers. Needles, syringes, and glassware should be carefully rinsed. First, rinse with a less reactive solvent like hexanes, then slowly add a quenching agent like isopropanol, followed by methanol, and finally water. This should be done in the fume hood.[12]
References
-
STANDARD OPERATING PROCEDURE n-Butyllithium . Environmental Health and Safety, University of Arkansas. 12
-
Stratakis, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium . The Journal of Organic Chemistry. 3
-
n-Butyllithium 2.5M solution in hexanes - Safety Data Sheet . Apollo Scientific. 11
-
n-Butyllithium - Safety Data Sheet . ChemicalBook. (2026). 14
-
nbutyl lithium safety . (2024). YouTube. 10
-
Directed ortho metalation . Wikipedia. 1
-
ortho metalation . Myers Group, Harvard University. 2
-
SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes . Fisher Scientific. 15
-
Directed (ortho) Metallation . University of Liverpool. 4
-
Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers . Journal of the American Chemical Society, 120(3), 421-422.
-
Narasimhan, N. S., & Mali, R. S. (1987). Mechanism of aromatic lithiation reactions--Importance of steric factors . Journal of Chemical Sciences, 99(3), 125-131. 6
-
Bauer, W., & Schleyer, P. v. R. (1989). The prototype directed lithiation reaction, the ortho metatation of anisole (1) with n-butyllithium (n-BuLi) . Journal of the American Chemical Society, 111(18), 7191-7192.
-
Majumdar, K. C., & Ganai, S. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . ARKIVOC, 2015(iv), 19-47. 16
-
Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi-TMEDA: Reaction via Disolvated Dimers . Journal of the American Chemical Society. 17
-
Clayden, J. (2010). Organolithiums: Selectivity for Synthesis . Elsevier.
-
Dziedzic, P., & Schiesser, S. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents . Journal of Visualized Experiments, (117), 54645.
-
Bailey, W. F., & Luderer, M. R. (2001). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions . Journal of the American Chemical Society, 123(42), 10449-10450.
-
n-Butyllithium . Grokipedia. 7
-
Gros, P., Fort, Y., & Caubère, P. (2006). O-Tetrahydropyran-2-yloxy (O-THP) as an ortho Directing Group in the Lithiation of Pyridines . Synlett, 2006(12), 1908-1912.
-
Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents . The Journal of Organic Chemistry, 57(25), 6833-6837. 9
-
Directed ortho Metalation (DOM) . Organic Chemistry Portal.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mmlab.uoc.gr [mmlab.uoc.gr]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. grokipedia.com [grokipedia.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. ospt.osi.lv [ospt.osi.lv]
- 10. youtube.com [youtube.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Application Notes and Protocols: The Strategic Role of 1-Methoxy-3-(methoxymethoxy)benzene in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
1-Methoxy-3-(methoxymethoxy)benzene is a highly versatile and strategic building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). As a derivative of resorcinol, it features a differentially protected di-oxygenated aromatic system. One hydroxyl group is masked as a stable methyl ether, while the other is protected as a methoxymethyl (MOM) ether. This arrangement provides an electron-rich aromatic core, enabling a wide array of regioselective transformations crucial for constructing intricate molecular architectures. This guide provides an in-depth exploration of its primary applications, detailed experimental protocols, and the underlying chemical principles that make it an invaluable tool for researchers, medicinal chemists, and drug development professionals.
Introduction: Chemical Profile and Strategic Value
1-Methoxy-3-(methoxymethoxy)benzene (CAS 57234-28-3) is an aromatic ether derived from 3-methoxyphenol (m-guaiacol).[1] Its strategic value in multi-step organic synthesis stems from the orthogonal nature of its two ether functionalities and the activating effect they impart on the benzene ring.
-
The Methoxy Group (-OCH₃): A robust, generally non-labile ether that strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
-
The Methoxymethyl (MOM) Ether Group (-OCH₂OCH₃): A widely utilized protecting group for hydroxyl functions. The MOM ether is stable under strongly basic to weakly acidic conditions but can be selectively cleaved under specific acidic or Lewis acidic conditions to reveal the parent phenol.[2] This tunable lability is a cornerstone of its utility.
-
Directed Metalation Group (DMG): The MOM ether functionality is a potent Directed ortho-Metalation Group (DMG). It can coordinate with organolithium bases, directing deprotonation to the adjacent C-2 position with high regioselectivity, enabling the introduction of a wide range of electrophiles at a site that might otherwise be unreactive.[3]
This unique combination of features allows for sequential and controlled functionalization of the aromatic ring, a critical requirement in the total synthesis of complex APIs.
Core Applications in API Synthesis
The utility of 1-Methoxy-3-(methoxymethoxy)benzene can be categorized into three primary synthetic strategies: as a substrate for directed ortho-metalation, as a nucleophile in electrophilic aromatic substitution, and as a key precursor in the synthesis of complex intermediates.
Strategy 1: Directed ortho-Metalation (DoM)
The ability of the MOM ether to direct lithiation is one of its most powerful applications. This process allows for the creation of a C-C or C-heteroatom bond at the C-2 position with exceptional control. The causality behind this selectivity lies in the pre-coordination of the organolithium reagent to the oxygen atoms of the MOM group, which lowers the activation energy for proton abstraction at the sterically accessible adjacent position.[4][5]
This strategy is fundamental for building polysubstituted aromatic cores found in numerous APIs.
Strategy 2: Electrophilic Aromatic Substitution
The combined electron-donating effects of the methoxy and MOM ether groups render the aromatic ring highly nucleophilic and ripe for electrophilic attack.[6] Key transformations include:
-
Formylation: Introduction of an aldehyde group (-CHO), a versatile handle for subsequent reactions like reductive amination, Wittig olefination, or oxidation to a carboxylic acid. Common methods include the Vilsmeier-Haack and Rieche reactions.[7]
-
Acylation: Friedel-Crafts acylation introduces a ketone functionality, serving as a precursor for various transformations.
-
Halogenation: Regioselective installation of bromine or iodine creates a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), dramatically expanding molecular complexity.
Substitution occurs predominantly at the C-4 and C-6 positions, para and ortho to the activating groups, respectively.
Case Study: A Key Building Block for Tapinarof Analogues
Tapinarof is a novel, steroid-free topical treatment for psoriasis.[8] Its core structure is a substituted stilbene, specifically (E)-2-isopropyl-5-styrylbenzene-1,3-diol. The synthesis of Tapinarof and its analogues often relies on MOM-protected resorcinol intermediates.[8][9] An improved process for Tapinarof highlights the use of a 3,5-bis(methoxymethyl) protected intermediate, which undergoes condensation to form the stilbene backbone, followed by deprotection to yield the final diol.[8]
1-Methoxy-3-(methoxymethoxy)benzene serves as an excellent starting point for analogues where differential protection is required. The synthesis would proceed through functionalization (e.g., via DoM or electrophilic substitution) followed by MOM deprotection and subsequent elaboration of the resulting phenol.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Directed ortho-Metalation and Quench with an Electrophile
This protocol describes the regioselective lithiation at the C-2 position and subsequent trapping with an electrophile (e.g., N,N-Dimethylformamide to yield an aldehyde).
Materials:
-
1-Methoxy-3-(methoxymethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.
-
Reagent Addition: To the flask, add 1-Methoxy-3-(methoxymethoxy)benzene (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C. The causality for this low temperature is to prevent side reactions and potential lithium-halogen exchange if halogenated substrates were used, ensuring kinetic control of the deprotonation.[3] Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (1.5 equiv) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours, allowing the mixture to warm slowly to 0 °C.
-
Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (2-methoxy-6-(methoxymethoxy)benzaldehyde) by column chromatography on silica gel.
Protocol 2: Deprotection of the MOM Ether (Acidic Conditions)
This protocol outlines a standard method for cleaving the MOM ether to reveal the free phenol using acidic conditions.[10]
Materials:
-
MOM-protected substrate
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Preparation: Dissolve the MOM-protected compound (1.0 equiv) in methanol (approx. 0.1 M solution).
-
Addition of Acid: Add concentrated HCl (e.g., 0.5-1.0 equiv or catalytically, depending on substrate stability) dropwise at room temperature. The protonation of the acetal oxygen activates it as a good leaving group, initiating the deprotection cascade.[10]
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Concentration & Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude phenol, which can be purified by chromatography or recrystallization.
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method is critical and depends on the overall functional group tolerance of the molecule. While standard acidic hydrolysis is common, milder methods have been developed to preserve acid-labile groups.[2][11][12]
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |
| Acidic Hydrolysis | HCl, H₂SO₄, or TFA | MeOH or DCM/H₂O, RT to 50°C | Inexpensive, common reagents | Harsh conditions, not suitable for acid-labile groups | [10] |
| Lewis Acid | TMSOTf, 2,2'-bipyridyl | CH₃CN or CH₂Cl₂, 0°C to RT | Mild, non-acidic, highly chemoselective | More expensive reagents, requires inert atmosphere | [2][11] |
| Solvent-Free | p-Toluenesulfonic acid (pTSA) | Solid phase, trituration, RT | Environmentally friendly, fast, high yielding | Not suitable for all substrates, acetate groups are not stable | [12] |
| Lewis Acid (Alternative) | TiCl₄, BF₃·OEt₂ | CH₂Cl₂, -78°C to 0°C | Can be effective | Risk of undesired side reactions or cleavage of other groups | [13] |
Conclusion
1-Methoxy-3-(methoxymethoxy)benzene is more than a simple protected phenol; it is a sophisticated synthetic tool that offers chemists precise control over the functionalization of an aromatic core. Its utility in directed ortho-metalation and as a highly activated substrate for electrophilic substitution, combined with the reliable cleavage of the MOM ether, secures its place as a valuable building block in modern API synthesis. The protocols and strategies outlined herein provide a framework for leveraging its unique properties to accelerate the development of complex pharmaceutical agents.
References
- Vertex AI Search. Theory - The reactions of methoxybenzene.
- BenchChem. Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene.
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC.
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- RSC Publishing. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf).
- LookChem. Cas 57234-29-4,Benzene, 1,3-bis(methoxymethoxy).
- BenchChem. Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- An Improved Process For The Preparation Of Tapinarof And Its Novel Intermediates.
- Bentham Science Publishers. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach.
- Aromatic Reactions. Gatterman-Koch Formylation.
- BenchChem. Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
- Google Patents. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.
- ACS Publications. Design, Optimization, and Biological Evaluation of Novel Tapinarof Analogues as AHR Agonists for Topical Psoriasis Treatment | Journal of Medicinal Chemistry.
- PubChem. 1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621.
- Mechanism of aromatic lithiation reactions--Importance of steric factors.
- ResearchGate. SCHEME 26.1 Lithiation of benzene.
Sources
- 1. 1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. issr.edu.kh [issr.edu.kh]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Improved Process For The Preparation Of Tapinarof And Its Novel [quickcompany.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming low yield in 1-Methoxy-3-(methoxymethoxy)benzene synthesis
Technical Support Center: Synthesis of 1-Methoxy-3-(methoxymethoxy)benzene
Ticket ID: #MOM-3MP-OPT Subject: Optimization of Yield and Purity for MOM Protection of 3-Methoxyphenol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Triage
User Issue: Consistently low yields (<50%) when synthesizing 1-Methoxy-3-(methoxymethoxy)benzene from 3-methoxyphenol. Diagnosis: The methoxymethyl (MOM) ether is an acetal.[1] The most common causes for yield loss in this specific transformation are reagent decomposition (MOMCl hydrolysis) and product instability during purification (silica gel acidity) .
Immediate Action Required:
-
Verify Reagent Integrity: If using MOMCl (Chloromethyl methyl ether), ensure it is free of HCl precipitate.
-
Audit Purification: Stop using untreated silica gel. MOM ethers are acid-labile and can hydrolyze back to the starting phenol on the column.
Method Selection Strategy
Before troubleshooting the current protocol, verify you are using the correct route for your facility's safety capabilities and yield requirements.
Figure 1: Decision tree for selecting the optimal synthesis route based on safety constraints and reagent availability.
Critical Troubleshooting Protocols
Issue A: The "Vanishing Product" (Purification Loss)
Symptom: TLC shows full conversion, but isolated yield is low after column chromatography. Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the hydrolysis of the acetal linkage (MOM group), reverting the product to 3-methoxyphenol inside the column.
Corrective Protocol: Neutralized Silica Workup
-
Pre-treatment: Slurry the silica gel in the eluent solvent containing 1% Triethylamine (
) . -
Column Packing: Pour the neutralized slurry into the column.
-
Elution: Run the column using your standard solvent system (e.g., Hexanes/EtOAc). The trace amine neutralizes acidic sites, preserving the MOM ether.
-
Alternative: Use neutral Alumina (Activity Grade III) instead of silica.
Issue B: The "Stalled Reaction" (Reagent Quality)
Symptom: Reaction stops at 60-70% conversion despite adding excess MOMCl. Root Cause: MOMCl is unstable. It hydrolyzes with trace moisture to form Formaldehyde and HCl. Old bottles often contain significant amounts of HCl, which consumes the base (NaH or DIPEA) without advancing the reaction.
Corrective Protocol: Reagent Titration & Fresh Base
-
Visual Check: If the MOMCl solution is cloudy or has a white precipitate (paraformaldehyde), discard it .
-
Stoichiometry Adjustment:
-
Increase MOMCl to 1.5 – 2.0 equivalents .
-
Increase Base (DIPEA/NaH) to 2.0 – 2.5 equivalents to buffer any HCl present in the reagent.
-
-
Temperature: Do not heat above 50°C with MOMCl; it accelerates decomposition.
Optimized Experimental Procedures
Protocol A: The High-Throughput Route (MOMCl/NaH)
Best for: Small scale, rapid synthesis where MOMCl handling is permitted.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve 3-methoxyphenol (1.0 equiv) in anhydrous THF or DMF (0.5 M).
-
Deprotonation: Cool to
. Add Sodium Hydride (60% dispersion, 1.5 equiv) portion-wise.-
Checkpoint: Wait for
evolution to cease (approx. 15-30 mins). The solution should become a phenoxide anion (often slightly colored).
-
-
Alkylation: Add MOMCl (1.2 equiv) dropwise via syringe at
. -
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench: Cool to
. Slowly add Saturated (aq).-
Critical: Rapid quenching generates heat, which can hydrolyze the product.
-
-
Workup: Extract with
, wash with water (to remove DMF) and brine. Dry over .[2]
Protocol B: The "Green" Route (Dimethoxymethane/ )
Best for: Large scale, safety-restricted labs.
-
Reagents: Dissolve 3-methoxyphenol (1.0 equiv) in Dimethoxymethane (Methylal) . Use Methylal as the solvent (approx. 0.2 M).
-
Catalyst: Add Phosphorus Pentoxide (
, 1.0 - 1.5 equiv) portion-wise at RT. -
Mechanism:
acts as a dehydrating agent, driving the equilibrium toward the acetal. -
Reaction: Stir vigorously at RT for 12 hours.
-
Workup: Decant the liquid from the gummy
residue. Quench the liquid phase with saturated .[1]
Mechanistic Insight: The Acid Trap
Understanding why yield is lost is crucial for prevention. The diagram below illustrates the competing pathways during workup.
Figure 2: The mechanism of acid-catalyzed hydrolysis on silica gel. Protonation of the acetal oxygen leads to cleavage, reverting the product to the starting phenol.
Comparison of Yield & Parameters
| Parameter | Method A (MOMCl/NaH) | Method B (Methylal/ | Method C (MOMCl/DIPEA) |
| Typical Yield | 85 - 95% | 70 - 85% | 80 - 90% |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 8 - 16 Hours |
| Moisture Sensitivity | High (NaH risk) | Moderate | Low |
| Purification Risk | High (Acidic workup) | Low (Neutral workup) | Moderate |
| Safety Hazard | Carcinogen (MOMCl) | Corrosive ( | Carcinogen (MOMCl) |
Frequently Asked Questions (FAQs)
Q: Can I use Toluene instead of DCM or THF? A: Yes. Toluene is actually preferred for the MOMCl/NaH route as it allows for higher reaction temperatures if the reaction is sluggish, and it separates easily from water during workup. However, THF is generally better for solubilizing the phenoxide anion.
Q: My MOMCl is brown. Is it safe to use? A: No. Brown coloration indicates significant decomposition and the presence of HCl/methanol byproducts. Using this will result in low yield and potential side reactions (e.g., chloromethylation of the ring). Distill it (with extreme caution) or buy fresh.
Q: I see a new spot on TLC that is less polar than the product. What is it? A: This is likely the C-alkylated byproduct . Although rare with MOMCl, highly reactive phenoxides can attack the electrophile at the ortho/para carbon positions.
-
Fix: Switch to a "softer" base like DIPEA or Potassium Carbonate (
) in Acetone to favor O-alkylation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Standard reference for MOM stability and cleavage conditions).
-
Fujioka, H., et al. (2009).[3] One-Pot Synthesis of MOM Ethers from Acetals. Organic Letters, 11(22), 5138–5141. (Describes alternative acetal exchange methods).
-
Berliner, M. A., & Belecki, K. (2005).[3] Simple, Rapid, and High-Yielding Synthesis of MOM Ethers.[2][3] Journal of Organic Chemistry, 70(23), 9618–9621. (Optimization of MOMCl generation).
-
PubChem. (n.d.). 1-Methoxy-3-(methoxymethoxy)benzene Compound Summary. (Physical properties and safety data).
Sources
Improving the stability of 1-Methoxy-3-(methoxymethoxy)benzene in solution
Technical Support Center: 1-Methoxy-3-(methoxymethoxy)benzene Stability
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 1-Methoxy-3-(methoxymethoxy)benzene . As researchers, we often treat the methoxymethyl (MOM) ether as a robust protecting group—and in basic or nucleophilic environments, it is.[1] However, this specific substrate, featuring both a MOM ether and a meta-methoxy group, presents unique stability challenges in acidic media and during purification.
This guide moves beyond generic textbook definitions. It addresses the specific, field-reported issues of spontaneous hydrolysis, degradation during chromatography, and unexpected lithiation behaviors.
Module 1: Storage & Solvent Integrity (Prevention)
Q: Why did my compound decompose in the NMR tube overnight?
A: This is the most common "silent killer" of MOM-protected phenols.
The culprit is likely your deuterated chloroform (
-
The Mechanism: The MOM acetal oxygen is protonated by trace acid, expelling methanol to form a resonance-stabilized oxocarbenium ion. This intermediate reacts with trace water to release formaldehyde and the free phenol (3-methoxyphenol).
-
The Fix:
-
Filtration: Pass your
through a small plug of basic alumina before dissolving your sample. -
Scavenging: Add a single pellet of anhydrous
or a drop of -pyridine to the NMR tube if the sample must sit for hour. -
Solvent Switch: For long-term solution storage, switch to
-Benzene or -DMSO, which are non-acidic.
-
Q: Can I store the stock solution in Methanol?
A: Proceed with caution. While methanol is not acidic, it is a protic solvent. If any acid catalyst is present (even from dirty glassware), methanol can participate in an acetal exchange reaction, converting your MOM group (
-
Recommendation: Store stock solutions in anhydrous THF or Toluene at -20°C. These aprotic solvents prevent the hydrolysis pathway entirely.
Module 2: Purification & Handling (Process)
Q: My crude NMR showed 95% purity, but after silica column chromatography, I lost 30% of my product. What happened?
A: Standard silica gel (
Protocol: Buffered Silica Gel Chromatography To stabilize 1-Methoxy-3-(methoxymethoxy)benzene during purification, you must neutralize the stationary phase.
| Step | Action | Technical Rationale |
| 1 | Pre-treatment | Slurry the silica gel in a mobile phase containing 1% Triethylamine (Et3N) . |
| 2 | Equilibration | Flush the column with 2-3 column volumes of the Et3N-doped solvent. |
| 3 | Elution | Run the column with your standard eluent (e.g., Hexanes/EtOAc). You can usually omit Et3N in the run if the silica was pre-buffered, but keeping 0.5% Et3N is safer. |
| 4 | Alternative | If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) . |
Visualizing the Instability Pathway The following diagram illustrates the acid-catalyzed decomposition pathway you are fighting against during storage and purification.
Figure 1: Mechanism of Acid-Catalyzed MOM Hydrolysis. Note the critical role of trace acid and water.
Module 3: Reaction Stability (Application)
Q: I am using this molecule as a Directed Ortho Metalation (DoM) substrate. Is the MOM group stable to n-BuLi?
A: Yes, the MOM group is an excellent DoM group and is stable to strong bases like n-BuLi, s-BuLi, and t-BuLi at low temperatures (-78°C to 0°C). However, you must be aware of competitive lithiation sites .
-
The Issue: Your molecule has two directing groups: the MOM ether at position 1 and the Methoxy at position 3.
-
The Outcome:
-
C2 Position (Between Oxygens): This is the most acidic proton kinetically. However, it is sterically crowded.
-
C4/C6 Positions: These are activated by the MOM group (a stronger director than OMe due to coordination ability).
-
-
Stability Warning: If you allow the lithiated species to warm above 0°C, the MOM group can undergo an intramolecular rearrangement or elimination. Keep lithiation reactions strictly below -20°C until the electrophile is added.
Q: Can I use Lewis Acids (e.g.,
A: Absolutely not.
MOM ethers are cleaved by Lewis acids, particularly those that are oxophilic (
-
Workaround: If you need to perform a Lewis Acid catalyzed reaction (e.g., Friedel-Crafts), you must screen milder catalysts (like
at low temp) or, more likely, swap the MOM group for a more robust protecting group like a Benzyl ether (Bn) or TBDMS if Lewis acid compatibility is required.
Module 4: Troubleshooting Workflow
Use this decision tree to determine the root cause of instability in your workflow.
Figure 2: Diagnostic workflow for identifying the source of MOM-ether instability.
Summary of Critical Stability Data
| Parameter | Stability Status | Notes/Recommendation |
| Acids (HCl, TFA, AcOH) | Unstable | Hydrolyzes rapidly. Avoid acidic workups (use sat. |
| Bases (NaOH, KOH, LiOH) | Stable | Resistant to hydrolysis up to pH 12+. |
| Nucleophiles (Grignards, Li) | Stable | Excellent stability.[2] Compatible with organometallics.[3] |
| Oxidants (PCC, DMP) | Stable | Generally stable, but avoid strongly acidic oxidants (Jones Reagent). |
| Reductants (NaBH4, LAH) | Stable | inert to hydride reduction. |
| Silica Gel | Meta-Stable | Requires buffering with 1% Et3N. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2] (The definitive guide on MOM stability conditions).
-
Ramesh, C.; Ravindranath, N.; Das, B. "Silica-supported sodium hydrogen sulfate as a heterogeneous catalyst for high-yield synthesis of methoxymethyl ethers." J. Org.[2] Chem.2003 , 68, 7101–7103.[2] (Demonstrates the acid sensitivity of MOM ethers).
-
Berliner, M. A.; Belecki, K. "Zinc(II)-catalyzed synthesis of haloalkyl ethers." J. Org.[2] Chem.2005 , 70, 9618-9621.[2] (Discusses the formation and reactivity of MOM precursors).
-
TCI Chemicals. "Product Specification: Benzene, 1,3-bis(methoxymethoxy)-". (Provides physical property data for analogous MOM-protected resorcinols).
Sources
Troubleshooting MOM group removal in the presence of acid-sensitive groups
Welcome to the Technical Support Center for the methoxymethyl (MOM) ether protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of the MOM group, particularly in the presence of other acid-sensitive functionalities. Our goal is to equip you with the knowledge to navigate the nuances of MOM deprotection and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for MOM group deprotection, and what is the underlying mechanism?
A1: The most common method for cleaving a MOM ether is acidic hydrolysis.[1] The reaction mechanism involves protonation of one of the ether oxygens of the acetal, which activates it for cleavage. This is typically followed by the release of the desired alcohol, methanol, and formaldehyde.[1] Common acidic conditions include using hydrochloric acid (HCl) in a mixture of methanol and water, or trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
Q2: Why can standard acidic deprotection of a MOM group be problematic in complex syntheses?
A2: While effective, standard acidic conditions can be too harsh for molecules containing other acid-sensitive functional groups.[2] Groups such as silyl ethers (e.g., TBS, TIPS), tert-butyl esters, acetonides, and carbamates (e.g., Boc) can be partially or fully cleaved under strongly acidic conditions, leading to undesired side products and reduced yields of the target molecule.[3]
Q3: What does "orthogonal protection" mean in the context of MOM groups?
A3: Orthogonal protection refers to a strategy in multi-step synthesis where different functional groups are protected with groups that can be removed under distinct and non-interfering conditions.[4] For instance, if a molecule contains both a MOM-protected alcohol and a TBS-protected alcohol, an ideal orthogonal strategy would allow for the selective removal of one protecting group while leaving the other intact. This is crucial for achieving chemoselectivity in complex synthetic sequences.
Q4: My MOM group was unexpectedly cleaved during a reaction that wasn't supposed to be acidic. What could have happened?
A4: Unintended MOM group cleavage can occur under seemingly non-acidic conditions. Some common culprits include:
-
Lewis Acids: Reagents like TiCl₄, SnCl₄, ZnBr₂, and BF₃·OEt₂ can coordinate to the MOM ether oxygen, activating it for cleavage.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause the hydrolysis of acid-labile protecting groups like MOM ethers during purification.
-
Reagents that Generate Acid in situ: Certain reagents, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), can act as Lewis acids or generate HBr or HOTf, leading to rapid cleavage.[5]
Troubleshooting Guide: Challenges in MOM Group Removal
This section addresses specific issues you might encounter during the deprotection of MOM ethers and provides actionable solutions.
Problem 1: Low yield of the deprotected alcohol with significant side product formation.
| Potential Cause | Troubleshooting Steps |
| Harsh acidic conditions | The standard acidic conditions are likely cleaving other sensitive functional groups in your molecule. |
| Solution: Switch to a milder, more selective deprotection method. Several options are detailed in the "Mild and Selective MOM Deprotection Protocols" section below. | |
| Incomplete reaction | The deprotection may not have gone to completion, leaving a mixture of starting material and product. |
| Solution: Monitor the reaction closely by TLC. If the reaction stalls, consider slightly increasing the temperature or reaction time. However, be cautious as this may also promote side reactions. A better approach is to choose a more efficient mild deprotection reagent. | |
| Product degradation | The desired alcohol may be unstable under the reaction or workup conditions. |
| Solution: Ensure the workup is performed promptly and under neutral or slightly basic conditions. If the product is known to be unstable, consider in-situ derivatization or immediate use in the next step. |
Problem 2: The MOM group is resistant to deprotection under standard mild conditions.
| Potential Cause | Troubleshooting Steps |
| Steric hindrance | The MOM-protected alcohol may be in a sterically congested environment, hindering reagent access. |
| Solution: Consider using a smaller, more reactive Lewis acid or reagent system. Alternatively, a longer reaction time or elevated temperature might be necessary, but with careful monitoring for side reactions. | |
| Electronic effects | The electronic nature of the substrate can influence the lability of the MOM group. |
| Solution: A stronger Lewis acid or a different deprotection strategy may be required. For example, if a mild Lewis acid approach fails, a method involving a different mechanism, such as one using TMSOTf and a base, could be more effective. |
A Guide to Mild and Selective MOM Deprotection Protocols
For substrates with acid-sensitive groups, a range of milder deprotection methods have been developed. The choice of method will depend on the specific functionalities present in your molecule.
Comparison of Mild MOM Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Zinc Bromide and Propanethiol | ZnBr₂, n-PrSH | CH₂Cl₂, 0 °C to rt, 5-10 min | Very fast and highly selective for MOM ethers over TBDPS and acetate groups.[2] | The use of a thiol requires appropriate handling and workup to remove sulfur-containing byproducts. |
| Bismuth (III) Triflate | Bi(OTf)₃ | THF/H₂O, rt | Highly efficient and chemoselective in the presence of TBDMS, TBDPS, benzyl, and allyl ethers.[6] Environmentally friendly catalyst. | Bismuth triflate may need to be freshly prepared or purchased from a reliable source. |
| Zinc (II) Triflate | Zn(OTf)₂ | Isopropanol, reflux | Efficient and selective for MOM deprotection in the presence of benzyl, TBDPS, PMB, and benzoate groups.[7] | Requires elevated temperature (refluxing isopropanol). |
| Trimethylsilyl Triflate and 2,2'-Bipyridyl | TMSOTf, 2,2'-bipyridyl | CH₃CN, 0 °C to rt | Very mild, non-acidic conditions. Tolerates acid-sensitive groups like Trityl (Tr) ethers.[8] | Requires careful handling of the moisture-sensitive TMSOTf. |
Detailed Experimental Protocols
Protocol 1: Deprotection of MOM Ethers using Zinc Bromide and n-Propanethiol
This protocol is adapted from a highly efficient and selective method.[2]
Step-by-Step Methodology:
-
Dissolve the MOM-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add n-propanethiol (n-PrSH) (2.0 equiv) to the solution.
-
Add zinc bromide (ZnBr₂) (1.0 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 5-10 minutes, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of MOM Ethers using Bismuth (III) Triflate
This protocol utilizes a catalytic amount of bismuth triflate in an aqueous medium.[6]
Step-by-Step Methodology:
-
Dissolve the MOM-protected substrate (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of bismuth (III) triflate (Bi(OTf)₃) (1-2 mol%) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times are typically short.
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography if necessary.
Visualizing the Chemistry: Mechanisms and Workflows
Mechanism of Acid-Catalyzed MOM Deprotection
Caption: Acid-catalyzed deprotection of a MOM ether.
Troubleshooting Workflow for MOM Deprotection
Caption: Decision tree for troubleshooting MOM deprotection.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(8), 1673-1677.
- Reddy, S. V., Rao, R. J., Kumar, U. S., & Rao, J. M. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters, 32(11), 1074-1075.
- Reddy, K. R., et al. (2014). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 11(2), 128-133.
- Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7167-7175.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (2025). .
- Sharma, G., Reddy, K., & Krishna, P. R. (2004). An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Tetrahedron Letters, 45(49), 9229-9232.
- Meshram, H. M., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4035-4091.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MOM Ether Synthesis & Optimization
Ticket ID: MOM-OPT-2026 Topic: Optimization of reaction conditions for Methoxymethyl (MOM) ether formation Assigned Specialist: Senior Application Scientist
Executive Summary & Method Selection
Welcome to the Technical Support Center. You are likely here because you need to protect a hydroxyl group with a robust, acid-labile protecting group, but are facing challenges with yield, safety, or reaction kinetics.
The Methoxymethyl (MOM) ether is a "double-ether" acetal.[1] Its formation is not a simple substitution; it is highly sensitive to moisture and steric environment. Before proceeding, verify your method selection using the decision matrix below.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate MOM protection strategy.
Method A: The Classic Route (MOM-Cl)
Context: This method utilizes Chloromethyl Methyl Ether (MOM-Cl).[2][3] Warning: MOM-Cl is a known human carcinogen (OSHA regulated). It is essentially an alkylating agent for DNA.[1] All procedures must occur in a fume hood with proper PPE.
Mechanism & Causality
The reaction proceeds via an
Figure 2: Mechanistic pathway showing the rate-limiting ionization and TBAI catalysis.
Optimized Protocol (DIPEA Method)
Standard NaH methods are often too harsh for complex scaffolds. The DIPEA method is milder.
Reagents:
-
Substrate (1.0 equiv)
-
MOM-Cl (2.0 – 3.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) — Crucial for sluggish alcohols.
-
Solvent: Anhydrous DCM (Dichloromethane).[2]
Step-by-Step:
-
Drying: Flame-dry the flask under Argon/Nitrogen. Moisture destroys MOM-Cl immediately.
-
Solvation: Dissolve alcohol in DCM (0.2 M concentration).
-
Base Addition: Add DIPEA at 0°C. Stir for 10 minutes.
-
Reagent Addition: Add MOM-Cl dropwise at 0°C.
-
Tech Tip: If the alcohol is secondary or sterically hindered, add TBAI at this stage. The iodide displaces the chloride to form MOM-I, which ionizes to the oxocarbenium ion significantly faster.
-
-
Reaction: Warm to Room Temperature (RT) and stir.
-
Time: Primary alcohols: 2-4 hours. Hindered secondary alcohols: 12-18 hours.
-
-
Quench: Add saturated aqueous
.
Method B: The "Green" Route (Dimethoxymethane)
Context: Avoids MOM-Cl. Uses Dimethoxymethane (Methylal) and Phosphorus Pentoxide (
Protocol (The Fuji Method)
Reagents:
-
Substrate (1.0 equiv)
-
Dimethoxymethane (Solvent/Reagent, excess)[1]
- (Phosphorus Pentoxide) (1.5 – 2.0 equiv)
Step-by-Step:
-
Preparation: Dissolve the alcohol directly in Dimethoxymethane (acting as both solvent and reagent).
-
Addition: Add
portion-wise at 0°C.-
Note: The reaction is exothermic.
acts as a dehydrating agent and Lewis acid catalyst, driving the acetal exchange.
-
-
Monitoring: Stir at RT. This reaction is often faster than the MOM-Cl route.
-
Workup: Decant the liquid into saturated
(careful: foaming). The gummy residue can be difficult to clean; quench the flask residue separately with ice water.
Troubleshooting & FAQs
Q1: My reaction with MOM-Cl stalled at 50% conversion. Adding more MOM-Cl didn't help.
Diagnosis: The MOM-Cl likely hydrolyzed due to trace moisture, or the generated HCl (neutralized by DIPEA) is inhibiting the reaction. Solution:
-
Check Solvents: Ensure DCM is distilled over
or from a fresh solvent system. -
The "Boost": Add 10 mol% TBAI (Tetrabutylammonium iodide) . This performs an in-situ Finkelstein reaction, generating MOM-I. The C-I bond is weaker than C-Cl, facilitating the formation of the reactive oxocarbenium species.
Q2: I have a primary and a secondary alcohol. Can I selectively protect the primary one?
Answer: Yes. Logic: The formation of the oxocarbenium ion is fast, but the attack by the alcohol is sterically governed. Protocol Adjustment:
-
Use 1.1 equiv of MOM-Cl.
-
Run the reaction at -78°C initially, slowly warming to 0°C.
-
Avoid TBAI (as it increases reactivity indiscriminately).
-
Reference: Generally, primary alcohols react 10-20x faster than secondary alcohols in the absence of exogenous catalysts.
Q3: The product decomposes during purification on silica gel.
Diagnosis: MOM ethers are acid-labile. Silica gel is slightly acidic. Solution:
-
Pre-treat Silica: Flush your column with 1%
(Triethylamine) in Hexanes before loading your sample. This neutralizes the silica's acidic sites.
Q4: How do I remove the MOM group without affecting other protecting groups (like TBDMS)?
Answer: MOM is orthogonal to silyl ethers under basic and fluoride conditions, but both are acid-sensitive. Selective Cleavage Table:
| Reagent | Condition | Cleaves MOM? | Cleaves TBDMS? |
| 6M HCl / MeOH | Reflux | YES (Fast) | YES |
| TFA / DCM | 0°C | YES | Slow/Partial |
| B-Br3 | -78°C | YES (Aggressive) | YES |
| TMSBr (Trimethylsilyl bromide) | 0°C | YES (Mild) | NO (Kinetic selectivity) |
Recommendation: For mild, selective cleavage, use TMSBr in DCM at 0°C. It cleaves the MOM ether via a silyl-oxonium intermediate without requiring harsh protic acids.
References
-
Protective Groups in Organic Synthesis (The "Bible" of protecting groups).
-
The "Green" P2O5 Method (Fuji Protocol).
- Source: Fuji, K. et al. Synthesis 1975, 276.
-
URL:
-
TBAI Catalysis for MOM Form
- Source: Stork, G.; Takahashi, T. J. Am. Chem. Soc. 1977, 99, 1275.
-
URL:
-
MOM-Cl Safety D
- Source: Sigma-Aldrich / Merck.
-
URL:
Sources
Technical Support Center: A Guide to the Scalable Synthesis of 1-Methoxy-3-(methoxymethoxy)benzene
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methoxy-3-(methoxymethoxy)benzene. We will address common challenges, offer troubleshooting solutions, and present detailed protocols to ensure a successful and scalable synthesis. Our focus is on providing not just the "how," but the "why" behind each experimental choice, grounded in established chemical principles.
Section 1: Synthesis of the Precursor: 3-Methoxyphenol
The journey to our target molecule begins with the selective synthesis of 3-methoxyphenol, a critical intermediate. The most common laboratory and industrial-scale synthesis starts from resorcinol. The primary challenge in this step is achieving mono-methylation while minimizing the formation of the di-methylated byproduct, 1,3-dimethoxybenzene.
Experimental Workflow: Selective Mono-methylation of Resorcinol
Caption: Workflow for the synthesis of 3-methoxyphenol.
Troubleshooting and FAQs: Synthesis of 3-Methoxyphenol
Q1: My yield of 3-methoxyphenol is low, and I'm isolating a significant amount of 1,3-dimethoxybenzene. What's going wrong?
A1: This is a classic selectivity issue in the Williamson ether synthesis of phenols. The formation of the phenoxide is rapid, and if the methylating agent (dimethyl sulfate) concentration is too high locally, or if the reaction is too vigorous, over-methylation will occur.
-
Causality: The mono-phenoxide of resorcinol is more water-soluble than the resulting 3-methoxyphenol. A phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is crucial for escorting the phenoxide anion into the organic phase where it can react with the dimethyl sulfate.[1] This controlled transfer helps maintain a low concentration of the reactive species in the organic phase, favoring mono-alkylation.
-
Troubleshooting Steps:
-
Slow the Addition: Add the dimethyl sulfate dropwise over an extended period. This prevents a localized excess of the alkylating agent.
-
Vigorous Stirring: Ensure high agitation to maintain a fine emulsion between the aqueous and organic phases. This maximizes the interfacial area for the PTC to work effectively.
-
Temperature Control: Maintain the reaction temperature strictly at 80°C.[1] Higher temperatures can increase the rate of the second methylation reaction disproportionately.
-
Stoichiometry: Use only a slight excess of dimethyl sulfate (e.g., 1.2 equivalents).[1] A large excess will drive the reaction towards the di-substituted product.
-
Q2: The reaction seems to stall or is incomplete, even after extended reaction times. Why?
A2: Incomplete reaction often points to issues with the base, the phase transfer catalyst, or the quality of the reagents.
-
Causality: The sodium hydroxide is necessary to deprotonate the resorcinol, forming the reactive phenoxide. If the base is not of sufficient concentration or is consumed by acidic impurities, the reaction will not proceed. The PTC can also degrade at high temperatures over long periods, though TBAB is quite stable under these conditions.
-
Troubleshooting Steps:
-
Check Base Concentration: Ensure your sodium hydroxide solution is accurately prepared (e.g., 2 M).[1]
-
Reagent Quality: Use fresh, high-purity resorcinol and dimethyl sulfate. Old dimethyl sulfate can hydrolyze, reducing its potency.
-
PTC Activity: Ensure the phase transfer catalyst is active. If in doubt, use a fresh bottle.
-
Q3: My workup is difficult, with persistent emulsions. How can I improve phase separation?
A3: Emulsions are common in biphasic reactions, especially with vigorous stirring.
-
Causality: The presence of the PTC and partially soluble species can stabilize emulsions.
-
Troubleshooting Steps:
-
Add Brine: During the washing steps, use a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to "break" the emulsion and force better separation.
-
Centrifugation: For smaller scales, a brief centrifugation can effectively separate the layers.
-
Filtration: Passing the mixture through a pad of Celite can sometimes help to break up emulsions.
-
Detailed Protocol: Synthesis of 3-Methoxyphenol
| Parameter | Value | Reference |
| Starting Material | Resorcinol (11.0 g, 0.1 mol) | [1][2] |
| Solvents | Toluene (50 mL), 2 M NaOH(aq) (50 mL) | [1] |
| Catalyst | Tetrabutylammonium bromide (TBAB, 0.5 g) | [1] |
| Reagent | Dimethyl sulfate (15.1 g, 0.12 mol) | [1][3] |
| Temperature | 80°C | [1] |
| Reaction Time | 8 hours | [1] |
| Typical Yield | ~66% | [1] |
| Purity (GC) | >96% | [1] |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add resorcinol (11.0 g), TBAB (0.5 g), toluene (50 mL), and 2 M sodium hydroxide solution (50 mL).[1]
-
With vigorous stirring, heat the mixture to 80°C.[1]
-
Add dimethyl sulfate (15.1 g) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains at 80°C.[1]
-
After the addition is complete, continue to stir the mixture at 80°C for 8 hours.[1]
-
Cool the reaction mixture to room temperature. Carefully adjust the pH to weakly acidic with glacial acetic acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene (25 mL).[1]
-
Combine the organic layers and wash with water and then with saturated sodium chloride solution.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.[1]
-
Purify the crude product by vacuum distillation, collecting the fraction at 115-118°C (at 0.67 kPa). This should yield approximately 8.5 g of 3-methoxyphenol as a clear liquid.[1]
Section 2: MOM Protection of 3-Methoxyphenol
With pure 3-methoxyphenol in hand, the next step is to protect the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This protecting group is stable under a variety of conditions but can be removed when needed.[4][5] While chloromethyl methyl ether (MOM-Cl) is a common reagent, its carcinogenic nature necessitates careful handling and consideration of safer alternatives.[6]
Experimental Workflow: MOM Protection
Caption: Workflow for MOM protection of 3-methoxyphenol.
Troubleshooting and FAQs: MOM Protection
Q1: The MOM protection reaction is incomplete. TLC analysis shows a significant amount of starting material.
A1: Incomplete protection is usually due to insufficient reactivity of the electrophile or deactivation of the nucleophile.
-
Causality: The reaction requires the deprotonation of the phenol by a base to form a phenoxide, which then acts as a nucleophile. If the base is not strong enough or is sterically hindered, or if the MOM-Cl has degraded, the reaction will be slow or incomplete.
-
Troubleshooting Steps:
-
Base Selection: Triethylamine is often sufficient, but for less reactive phenols, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be used.[4] For very stubborn cases, pre-formation of the phenoxide with a strong base like sodium hydride (NaH) is an option, though this requires stricter anhydrous conditions.[4]
-
Reagent Quality: MOM-Cl is moisture-sensitive and can degrade. Use a fresh bottle or a recently opened one stored under an inert atmosphere.
-
Solvent Choice: While ether is common, other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be used and may improve solubility and reaction rates.[7]
-
Q2: I am concerned about the safety of using chloromethyl methyl ether (MOM-Cl). Are there safer alternatives for scaling up?
A2: Yes, this is a very important consideration. MOM-Cl is a known carcinogen.[6] A safer and effective alternative is to use dimethoxymethane in the presence of an acid catalyst.
-
Causality: In this alternative method, an acid catalyst (like p-toluenesulfonic acid) protonates one of the methoxy groups of dimethoxymethane, which then eliminates methanol to form the same reactive oxonium ion intermediate that is generated from MOM-Cl.[4][6] The reaction is an equilibrium, so removal of the methanol byproduct is necessary to drive it to completion.
-
Alternative Protocol Outline:
-
Dissolve the phenol in a solvent like dichloromethane.
-
Add a large excess of dimethoxymethane.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid monohydrate).
-
Reflux the mixture using a Dean-Stark trap or a Soxhlet extractor containing molecular sieves (3A or 4A) to remove the methanol as it is formed.[6]
-
Upon completion, quench the acid with a base (like triethylamine) before workup.[6]
-
Q3: During workup, I am seeing some loss of the MOM group. Why is it cleaving?
A3: The MOM group is an acetal and is labile to acidic conditions.[5] While it is generally stable to weakly acidic media, accidental exposure to strong acids, even in catalytic amounts, can cause deprotection.
-
Causality: The mechanism of deprotection involves protonation of one of the ether oxygens, followed by elimination to form an oxonium ion and the free phenol.[8]
-
Troubleshooting Steps:
-
Avoid Strong Acids: During workup, use very dilute acid (e.g., 0.1 M HCl) for washing, and do so quickly and at low temperatures (e.g., in an ice bath).
-
Neutralize Promptly: Ensure the reaction is fully neutralized with a base like triethylamine or a saturated sodium bicarbonate wash before any concentration steps.
-
Chromatography: If using silica gel chromatography for purification, be aware that standard silica gel is slightly acidic. To prevent on-column deprotection, you can neutralize the silica gel by preparing the slurry with a small amount of triethylamine (~1%) in the eluent.
-
Detailed Protocol: MOM Protection of 3-Methoxyphenol
| Parameter | Value | Reference |
| Starting Material | 3-Methoxyphenol (1.0 mmol) | [7] |
| Solvent | Diethyl ether (5 mL) | [7] |
| Base | Triethylamine (2.0 mmol) | [7] |
| Reagent | Methoxymethyl chloride (1.5 mmol, as 1:1 mixture with methyl acetate) | [7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | ~24 hours | [7] |
| Typical Yield | >80% (unoptimized) | [7] |
Procedure:
-
To a stirred solution of 3-methoxyphenol (1.0 mmol) in diethyl ether (5 mL) under a nitrogen atmosphere, add triethylamine (2.0 mmol).[7]
-
Add methoxymethyl chloride (1.5 mmol), typically supplied as a 1:1 mixture with methyl acetate, to the solution.[7]
-
Stir the mixture at room temperature for approximately 24 hours. A white precipitate of triethylamine hydrochloride will form.
-
Remove the precipitate by filtration.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-Methoxy-3-(methoxymethoxy)benzene, which can be purified further if necessary.
Section 3: Purification and Scale-Up Considerations
Purification: For many applications, the crude product obtained after workup may be of sufficient purity. If further purification is required, vacuum distillation is the preferred method for larger quantities, given the liquid nature of the product. For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed, keeping in mind the acid-sensitivity of the MOM group as discussed above.
Scale-Up Considerations:
-
Exothermicity: Both the methylation of resorcinol and the MOM protection can be exothermic. When scaling up, ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. Reagent addition rates must be carefully controlled to manage the heat generated.
-
Handling of Hazardous Reagents:
-
Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. Have a quench solution (e.g., concentrated ammonia) readily available for spills.
-
MOM-Cl: A known carcinogen. Handle with extreme care in a fume hood. For larger scale syntheses, the alternative dimethoxymethane method is strongly recommended to mitigate this risk.[6]
-
-
Workup and Waste: Scaling up will generate larger volumes of aqueous and organic waste. Plan for appropriate waste collection and disposal according to institutional and local regulations. The large volumes of solvent required for extraction and purification also become a significant cost and safety factor.
-
Stirring: Mechanical stirring is essential for large-scale biphasic reactions to ensure efficient mixing. Ensure the stirrer is powerful enough to maintain a good vortex and emulsion.
References
-
Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. ChemInform. Available at: [Link]
-
Preparation of 3-methoxyphenol - PrepChem.com. Available at: [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters. Available at: [Link]
-
MOM Ethers - Organic Chemistry Portal. Available at: [Link]
-
Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP) - YouTube. Available at: [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC. Available at: [Link]
-
Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Organic & Biomolecular Chemistry. Available at: [Link]
-
Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)phenol from Resorcinol and Benzyl Chloride under Liquid–Liquid - American Chemical Society. Available at: [Link]
-
A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika. Available at: [Link]
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC. Available at: [Link]
-
MOM Deprotection : r/OrganicChemistry - Reddit. Available at: [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
- US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents.
-
Stability of -OMOM protecting groups : r/Chempros - Reddit. Available at: [Link]
-
Protecting Groups in Organic Synthesis - ChemTalk. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]
- 3. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 6. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
- 8. youtube.com [youtube.com]
Technical Support Center: Safer Methoxymethyl (MOM) Ether Protection Strategies
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for advanced protecting group strategies. This guide is designed for researchers, scientists, and drug development professionals seeking safer and more efficient methods for the methoxymethyl (MOM) protection of alcohols. We will delve into the critical reasons for avoiding traditional reagents and provide detailed, field-tested protocols for superior alternatives, complete with troubleshooting advice and answers to frequently asked questions.
The Problem with Traditional MOM Protection: Why Avoid Chloromethyl Methyl Ether (MOM-Cl)?
The methoxymethyl (MOM) ether is an invaluable protecting group for alcohols, prized for its stability across a wide range of reaction conditions and its straightforward removal under acidic conditions.[1][2] For decades, the go-to reagent for its installation has been chloromethyl methyl ether, commonly known as MOM-Cl.
However, the use of MOM-Cl is now strongly discouraged in modern synthetic chemistry due to significant safety concerns. MOM-Cl is a potent alkylating agent and is classified as a human carcinogen.[3][4][5] Its high volatility and ability to be absorbed through inhalation and skin contact pose a serious risk to laboratory personnel.[6] Furthermore, technical-grade MOM-Cl can contain the even more dangerous impurity bis(chloromethyl) ether (BCME), another potent carcinogen.[7] The generation of hazardous waste streams is another critical issue.
This guide provides a comprehensive overview of alternative reagents that eliminate the need for MOM-Cl, thereby enhancing laboratory safety and environmental responsibility without compromising synthetic efficiency.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when moving away from traditional MOM protection protocols.
Q1: What are the primary, safer alternatives to MOM-Cl for MOM protection?
The two most robust and widely adopted alternatives are dimethoxymethane (DMM) , also known as methylal, and methoxymethyl acetate (MOMOAc) .[4][8][9]
-
Dimethoxymethane (DMM): This is an excellent alternative that performs an acetal exchange reaction under acidic conditions.[4] The only byproduct is methanol, which is significantly less hazardous than the byproducts and impurities associated with MOM-Cl.[2]
-
Methoxymethyl Acetate (MOMOAc): This reagent can be used with a Lewis acid catalyst, such as zinc chloride, to protect alcohols. It is less toxic than MOM-Cl and the reaction byproduct is acetic acid.
Q2: How do I choose the best alternative method for my specific substrate?
The choice primarily depends on the acid sensitivity of your starting material.
-
For most standard primary and secondary alcohols: The dimethoxymethane (DMM) method with a strong acid catalyst like phosphorus pentoxide (P₂O₅) or a catalytic amount of a sulfonic acid (e.g., TsOH) is highly effective and generally high-yielding.[7][9]
-
For acid-sensitive substrates: If your molecule contains other acid-labile groups (e.g., t-butyl esters, silyl ethers, or acetals), the DMM method can be challenging. In these cases, you might consider using milder Lewis acids with DMM or exploring the methoxymethyl acetate (MOMOAc) method, which can sometimes offer different selectivity.[10] However, even these require careful optimization.
Q3: My MOM protection reaction using dimethoxymethane (DMM) is slow or incomplete. What can I do to improve it?
This is a common issue, as the DMM reaction is an equilibrium process. Here are several troubleshooting steps:
-
Drive the Equilibrium: The reaction produces methanol as a byproduct. Removing it from the reaction mixture will drive the equilibrium towards the product. This can be achieved by performing the reaction in a flask equipped with a Soxhlet extractor containing activated molecular sieves.[7]
-
Increase the Amount of DMM: Using DMM as the solvent or in large excess can also help push the reaction to completion.[2]
-
Check Your Catalyst: Ensure your acid catalyst is active. If using a solid catalyst like P₂O₅, make sure it has not been deactivated by atmospheric moisture. For reactions with milder Lewis acids, ensure the catalyst is of high purity.
-
Solvent and Temperature: While dichloromethane (DCM) is common, switching to a higher boiling solvent like toluene may help, especially if you are trying to remove the methanol azeotropically.[7] Ensure the reaction temperature is appropriate for the chosen solvent and catalyst system.
Q4: Can I use these alternative methods to protect other functional groups, like thiols or carbamates?
Yes, these safer reagents have been successfully applied to other functional groups.
-
Thiols: Dimethoxymethane, in combination with a low-valent titanium species, has been shown to effectively protect thiols without the need for a base or the carcinogenic MOM-Cl.[10]
-
Carbamates: A novel, two-step, one-pot procedure has been developed for the preparation of MOM-protected carbamates that completely avoids the use of MOM-Cl.[11][12]
Q5: What happens if my MOM-protected compound is accidentally exposed to acid, for example, during silica gel chromatography?
This is a critical consideration. Standard silica gel is slightly acidic and can cause partial or complete deprotection of the MOM group on the column.[13][14]
-
Prevention: To avoid this, you can neutralize the silica gel before use. This is typically done by preparing a slurry of the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), and then removing the solvent under reduced pressure.
-
Alternative: Using a different stationary phase, such as neutral alumina, can also prevent acid-catalyzed deprotection during purification.
Comparative Analysis of MOM Protection Reagents
The following table provides a clear comparison between the traditional MOM-Cl method and its safer alternatives.
| Feature | Chloromethyl Methyl Ether (MOM-Cl) | Dimethoxymethane (DMM) | Methoxymethyl Acetate (MOMOAc) |
| Reagent Type | α-Chloro ether | Acetal | Acylal |
| Typical Conditions | Non-nucleophilic base (e.g., DIPEA) in DCM | Acid catalyst (e.g., P₂O₅, TsOH, Lewis Acid) | Lewis acid (e.g., ZnCl₂) in DCM |
| Byproducts | Amine hydrochloride salt | Methanol | Acetic Acid |
| Primary Hazard | Highly Carcinogenic [3][5] | Flammable liquid | Moisture sensitive |
| Key Advantage | High reactivity | Excellent safety profile, low-cost | Milder than some DMM protocols |
| Key Disadvantage | Extreme toxicity | Equilibrium-limited reaction | Requires stoichiometric Lewis acid |
Experimental Protocols & Methodologies
Protocol 1: MOM Protection using Dimethoxymethane (DMM) and P₂O₅
This protocol is highly effective for a wide range of primary and secondary alcohols and avoids the use of carcinogenic reagents.[9]
Workflow Diagram
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. Methyl Chloride Substitute | Eco-Friendly Industrial Cleaner [replaceacetone.com]
- 7. reddit.com [reddit.com]
- 8. Use of dimethoxymethane in place of chloromethyl methyl ether to prepare methoxymethyl (MOM) esters [morressier.com]
- 9. adichemistry.com [adichemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A facile method for the preparation of MOM-protected carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
1-Methoxy-3-(methoxymethoxy)benzene vs. Benzyl Ether Protecting Group: A Comprehensive Guide for Phenol Protection
In complex multi-step organic synthesis and drug development, the strategic protection of phenolic hydroxyl groups is paramount. The choice of protecting group dictates not only the survival of the phenol through harsh intermediate reactions but also the efficiency of downstream deprotection and functionalization.
This guide provides an objective, data-driven comparison between two ubiquitous phenol protecting strategies applied to the 3-methoxyphenol scaffold: the Methoxymethyl (MOM) ether (yielding 1-Methoxy-3-(methoxymethoxy)benzene) and the Benzyl (Bn) ether . By analyzing their mechanistic behavior, stability profiles, and orthogonal cleavage pathways, this guide equips researchers with the causality behind experimental choices[1].
Mechanistic and Structural Divergence
While both groups protect the phenolic oxygen by converting it into an ether-like linkage, their fundamental chemical natures are distinct, leading to divergent reactivity profiles.
The MOM Ether: An Acetal-Type Protector
1-Methoxy-3-(methoxymethoxy)benzene is formed by reacting 3-methoxyphenol with chloromethyl methyl ether (MOMCl). Structurally, the MOM group (–CH₂OCH₃) creates an acetal linkage with the phenolic oxygen.
-
Causality of Reactivity: Because it is an acetal, the MOM ether is highly stable to strongly basic conditions, nucleophilic attack, and reducing agents. However, the presence of the two oxygen atoms adjacent to the methylene bridge makes it uniquely susceptible to acid-catalyzed hydrolysis. Protonation of the oxygen leads to the expulsion of the phenol and the formation of a resonance-stabilized oxonium ion, which is subsequently trapped by water[2].
-
Directed Ortho Metalation (DoM): The MOM group is a powerful Directed Metalation Group (DMG). The lone pairs on the methoxy oxygen coordinate strongly with alkyllithium reagents (e.g., n-BuLi), directing lithiation to the adjacent ortho position (C2 of the benzene ring). This is highly utilized in synthesizing complex substituted benzenes[3].
The Benzyl Ether: A Robust Ether Protector
Protecting 3-methoxyphenol with a benzyl group (–CH₂C₆H₅) yields 1-benzyloxy-3-methoxybenzene. This forms a true ether linkage.
-
Causality of Reactivity: The benzyl ether is exceptionally robust. It withstands moderate to strong acids, bases, and nucleophiles. Its Achilles' heel is the benzylic carbon-oxygen bond, which is highly susceptible to catalytic hydrogenolysis (Pd/C and H₂). The palladium surface adsorbs the aromatic ring, facilitating the insertion of hydrogen into the benzylic C–O bond[4].
-
DoM Capability: Unlike the MOM group, the benzyl ether is a poor DMG. It does not effectively coordinate lithium, making it the preferred choice when ortho-lithiation must be avoided.
Caption: Orthogonal protection and cleavage pathways for MOM and Benzyl ethers of 3-methoxyphenol.
Quantitative Stability and Performance Comparison
To design a self-validating synthetic route, researchers must rely on the orthogonal stability of these groups. Table 1 summarizes their performance across standard synthetic conditions[1][4][5].
Table 1: Stability Matrix of MOM vs. Benzyl Ethers
| Reaction Condition / Reagent | MOM Ether (1-Methoxy-3-(methoxymethoxy)benzene) | Benzyl Ether (1-Benzyloxy-3-methoxybenzene) |
| Mild Acid (e.g., 10% HCl, TFA) | Cleaved (Rapid hydrolysis) | Stable |
| Strong Lewis Acid (e.g., BBr₃) | Cleaved | Cleaved |
| Strong Base (e.g., NaOH, KOH) | Stable | Stable |
| Organometallics (n-BuLi, RMgX) | Stable (Directs ortho-metalation) | Stable (No directed metalation) |
| Hydrogenolysis (H₂, Pd/C) | Stable | Cleaved (Yields toluene + phenol) |
| Oxidation (e.g., DDQ, KMnO₄) | Stable | Stable (Unlike PMB ethers) |
| Nucleophiles (e.g., NaBH₄, LiAlH₄) | Stable | Stable |
Experimental Methodologies
The following protocols outline the optimal conditions for installing and removing these protecting groups. Causality is embedded in the steps to ensure the researcher understands the physical chemistry driving the reactions.
Protocol A: Synthesis of 1-Methoxy-3-(methoxymethoxy)benzene (MOM Protection)
Objective: Protect 3-methoxyphenol using MOMCl. Rationale: Sodium hydride (NaH) is used to quantitatively deprotonate the phenol (pKa ~9.6), generating a highly nucleophilic phenoxide. THF is chosen as an aprotic solvent that readily solvates the sodium cation, leaving the phenoxide exposed for a rapid Sₙ2 attack on the highly electrophilic chloromethyl methyl ether[3].
-
Preparation: In an oven-dried flask under N₂, suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C.
-
Deprotonation: Add a solution of 3-methoxyphenol (1.0 eq) in THF dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. Causality: Cessation of bubbling indicates complete formation of the sodium phenoxide.
-
Alkylation: Add MOMCl (1.5 eq) dropwise. Safety Note: MOMCl is a known carcinogen; handle strictly inside a fume hood.
-
Reaction: Warm the mixture to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Synthesis of 1-Benzyloxy-3-methoxybenzene (Benzyl Protection)
Objective: Protect 3-methoxyphenol using Benzyl Bromide. Rationale: Potassium carbonate (K₂CO₃) is a mild base, sufficient to deprotonate the phenol when used in a highly polar aprotic solvent like DMF. DMF accelerates the Sₙ2 reaction by leaving the phenoxide anion unsolvated and highly reactive toward the benzylic halide.
-
Preparation: Dissolve 3-methoxyphenol (1.0 eq) in anhydrous DMF (0.2 M) at room temperature.
-
Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Stir for 15 minutes.
-
Alkylation: Add Benzyl Bromide (BnBr, 1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C for 4 hours. Causality: Mild heating overcomes the activation energy barrier for the Sₙ2 displacement of the bromide.
-
Workup: Cool to room temperature, dilute with water (to dissolve potassium salts and partition DMF), and extract with Diethyl Ether (3x). Wash the organic layer extensively with water (3x) and brine to remove residual DMF. Dry over MgSO₄ and concentrate.
Strategic Workflows: Selective Deprotection
The true power of utilizing MOM and Benzyl ethers lies in their orthogonality. In complex molecules containing both functional groups, one can be cleaved selectively without disturbing the other[6].
-
To cleave MOM in the presence of Bn: Utilize acidic conditions (e.g., Trifluoroacetic acid in CH₂Cl₂ or HCl in Methanol). The acetal hydrolyzes, but the benzyl ether remains untouched.
-
To cleave Bn in the presence of MOM: Utilize catalytic hydrogenation (H₂ balloon, 10% Pd/C in Methanol). The benzyl ether undergoes hydrogenolysis, while the MOM acetal is completely inert to reduction.
Caption: Workflow demonstrating the orthogonal selective deprotection of MOM and Benzyl ethers.
Conclusion for Drug Development Professionals
When designing a synthetic route, select the MOM ether if downstream steps require strong bases, organometallic additions, or if directed ortho-metalation is required to functionalize the aromatic ring. Conversely, select the Benzyl ether if the molecule must endure acidic conditions (such as Boc deprotection or glycosylation steps) and lacks reducible functional groups (like alkenes or alkynes) that would be destroyed during late-stage hydrogenolysis.
References
- Organic Chemistry Portal. Protective Groups - Methoxymethyl ether, Benzyl ether.
- Wuts, P. G. M. (2025). Greene's Protective Groups in Organic Synthesis, Volume 1, Sixth Edition. John Wiley & Sons, Inc.
- Organic Chemistry Portal. Hydroxyl Protecting Groups Stability.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- PMC. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.
- Google Patents. (2025). WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Deprotection: A Comparative Guide to MOM, SEM, and TBDMS Ethers
Topic: Strategic Deprotection of MOM, SEM, and TBDMS Ethers Content Type: Technical Comparison Guide
Introduction
In complex natural product synthesis and medicinal chemistry, the "orthogonality" of protecting groups is not just a convenience—it is a structural necessity. This guide compares three ubiquitous hydroxyl protecting groups: Methoxymethyl (MOM) , 2-(Trimethylsilyl)ethoxymethyl (SEM) , and tert-Butyldimethylsilyl (TBDMS) .
While all three protect hydroxyls as ethers, their deprotection vectors differ fundamentally. TBDMS relies on the high affinity of silicon for fluoride or oxygen; MOM relies on acid-catalyzed oxocarbenium ion formation; and SEM occupies a hybrid space, susceptible to both fluoride (via a specific mechanism) and acid. Understanding these mechanistic distinctions allows for the design of self-validating deprotection sequences that maximize yield and minimize side reactions.
Part 1: Mechanistic Foundations
To troubleshoot a failed deprotection, one must understand the cleavage mechanism.
1. TBDMS (tert-Butyldimethylsilyl)[1][2][3]
-
Vector: Fluoride (
) or Acid ( ).[1] -
Mechanism: The silicon atom is hypervalent-accessible. Fluoride attacks the silicon to form a pentacoordinate silicate intermediate. The driving force is the formation of the Si-F bond (approx. 135 kcal/mol), which is significantly stronger than the Si-O bond.
-
Key Insight: Steric bulk at the silicon center (tert-butyl) slows hydrolysis but does not prevent fluoride attack.
2. MOM (Methoxymethyl)[4][5][6]
-
Vector: Brønsted or Lewis Acid.[7]
-
Mechanism: Protonation or coordination of the ether oxygen is followed by the rate-determining step: unimolecular cleavage to form a resonance-stabilized oxocarbenium ion (
). This intermediate is then trapped by water (hydrolysis) or bromide (if using ). -
Key Insight: MOM groups are generally inert to fluoride , making them perfectly orthogonal to silyl ethers.
3. SEM (2-(Trimethylsilyl)ethoxymethyl)[7][8]
-
Vector: Fluoride (
) or Acid.[1] -
Mechanism:
-
Fluoride: Unlike TBDMS, the silicon in SEM is remote from the oxygen. Fluoride attacks the terminal silicon, triggering a fragmentation (beta-elimination type) that releases ethylene gas and the formaldehyde hemiacetal, which subsequently collapses.
-
Acid:[9] Similar to MOM, but the
-silicon effect stabilizes the carbocation intermediate, making SEM more acid-labile than a standard alkyl ether but generally more stable than TBDMS.
-
-
Key Insight: SEM removal with TBAF is kinetically slower than TBDMS removal, often requiring polar aprotic cosolvents (DMPU) or heat.
Visualization: Reaction Mechanisms
Caption: Mechanistic pathways for cleavage. Note the distinct fragmentation of SEM vs. the direct silicate hydrolysis of TBDMS.
Part 2: Comparative Performance Data
The following table summarizes stability and deprotection conditions. Use this to select the correct group for your synthetic sequence.
| Feature | TBDMS | MOM | SEM |
| Primary Removal Reagent | TBAF (THF) or HF·Pyridine | Conc. HCl or TFA | TBAF/DMPU or MgBr₂ |
| Fluoride Sensitivity | High (Fast cleavage) | Inert (Orthogonal) | Moderate (Slower than TBDMS) |
| Acid Sensitivity | High (Cleaves in dilute acid) | Moderate (Requires strong acid) | Moderate (More labile than MOM) |
| Base Stability | Stable | Very Stable | Stable |
| Anhydrous Removal? | Yes (TAS-F) | Yes (BBr₃, TMSBr) | Yes (MgBr₂, TAS-F) |
| Key Byproducts | Silyl fluorides (easy removal) | Formaldehyde (toxic/reactive) | Ethylene gas + Formaldehyde |
| Selectivity Note | Cleaved before SEM/MOM | Survives TBDMS removal | Can survive mild TBDMS removal |
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before you commit the entire batch.
Protocol A: Standard TBDMS Deprotection (TBAF)
Best for: General removal of silyl ethers in the presence of esters or MOM groups.
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Reagent Addition: Add TBAF (1.0 M in THF, 1.1–1.5 equiv) dropwise at 0°C.
-
Scientist's Note: Commercial TBAF contains water and is basic. If your substrate contains base-sensitive esters or epimerizable centers, buffer the reaction by adding 0.5 equiv of Acetic Acid to the TBAF solution before addition.
-
-
Monitoring: Warm to room temperature. Monitor by TLC. TBDMS cleavage is usually rapid (< 2 hours).
-
Workup (Critical): Do not just evaporate. Quench with saturated aqueous NH₄Cl (neutralizes alkoxides). Extract with Et₂O or EtOAc.
-
Purification: Silica gel chromatography.
Protocol B: Anhydrous MOM Deprotection (Lewis Acid)
Best for: Substrates sensitive to aqueous acid or requiring low-temperature deprotection.
-
Preparation: Dissolve substrate in anhydrous DCM (0.1 M) under Argon. Cool to -78°C.
-
Reagent Addition: Add Boron Tribromide (BBr₃) (1.0 M in DCM, 1.2 equiv) slowly down the side of the flask.
-
Checkpoint: The solution may turn yellow/orange. This is the Lewis acid coordinating.
-
-
Reaction: Stir at -78°C for 1 hour. If sluggish, warm strictly to 0°C (never room temp initially).
-
Quench: Quench vigorously but carefully with MeOH at -78°C (exothermic!).
-
Workup: Dilute with saturated NaHCO₃. Extract with DCM.
-
Mechanism Note: This method generates formaldehyde and alkyl bromides as transient species; the MeOH quench converts these to volatile acetals.
-
Protocol C: Selective SEM Deprotection (Magnesium Bromide)
Best for: Removing SEM in the presence of TBDMS or sensitive functionality. This method utilizes the chelating ability of Mg.
-
Preparation: Dissolve substrate in Et₂O (0.05 M).
-
Reagent: Add MgBr₂·OEt₂ (3–5 equiv) and Nitromethane (10 equiv).
-
Scientist's Note: Nitromethane acts as a polar stabilizer for the ionic intermediate, significantly accelerating the reaction compared to ether alone [7].
-
-
Reaction: Stir at room temperature. This is milder than TBAF/DMPU and often spares TBDMS groups.
-
Workup: Quench with water. Extract with ether.
Part 4: Selective Deprotection Logic
When a molecule contains multiple protecting groups, the order of removal is critical. Use this logic flow to determine the correct sequence.
Caption: Decision tree for orthogonal deprotection. Note that MOM removal is rarely selective in the presence of silyl ethers.
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[1][2][10] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][3][11] Journal of the American Chemical Society.[1][2][11] Link
-
Lipshutz, B. H., & Miller, T. A. (1989).[7][8] Deprotection of 'SEM' ethers: A convenient, general procedure.[8] Tetrahedron Letters. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[12] Wiley.[12][13] Link[12]
-
Hanessian, S., & Guindon, Y. (1980). Guidon, Y.[6] Tetrahedron Letters. (Foundational work on Lewis acid cleavage of acetals).
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000).[7] Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide.[7][14] Organic Letters. Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. semanticscholar.org [semanticscholar.org]
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- 11. discovery.researcher.life [discovery.researcher.life]
- 12. download.e-bookshelf.de [download.e-bookshelf.de]
- 13. Protective groups in organic synthesis by Theodora W. Greene | Open Library [openlibrary.org]
- 14. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Protecting Group Strategies and Directed Metalation with 1-Methoxy-3-(methoxymethoxy)benzene
Executive Summary
In complex organic synthesis and drug development, the selective masking and unmasking of reactive functional groups is paramount. 1-Methoxy-3-(methoxymethoxy)benzene (CAS 57234-28-3),, the methoxymethyl (MOM) ether of 3-methoxyphenol, serves as a premier model substrate for evaluating orthogonal protecting group strategies on resorcinol-derived scaffolds.
This guide objectively compares the performance of the MOM ether against alternative phenol protecting groups—such as Benzyl (Bn), tert-Butyldimethylsilyl (TBS), and Acetyl (Ac)—providing mechanistic causality for their orthogonality. Furthermore, we explore how the MOM group transcends its role as a passive shield to act as a powerful directing group for Directed Ortho Metalation (DoM), enabling precise regioselective functionalization[1],[2].
Mechanistic Rationale: The MOM Ether Advantage
The selection of a protecting group must be dictated by the chemical environment of the planned synthetic route. The MOM group (-CH₂OCH₃) forms an acetal linkage with the phenolic oxygen.
Causality of Stability: Unlike ester-based protecting groups (e.g., Acetyl) which possess an electrophilic carbonyl carbon susceptible to nucleophilic attack, the MOM acetal lacks a good leaving group under basic or nucleophilic conditions. Consequently, 1-methoxy-3-(methoxymethoxy)benzene is entirely impervious to strong bases (LDA, n-BuLi), Grignard reagents, and metal hydride reducing agents (LiAlH₄)[3],[4].
Causality of Cleavage: The MOM group is exclusively cleaved via acid-catalyzed hydrolysis. Protonation of the acetal oxygen generates a resonance-stabilized oxocarbenium ion intermediate, which is subsequently trapped by water or an alcohol solvent (e.g., methanol) to release the free phenol and formaldehyde (or formaldehyde dimethyl acetal)[5].
Orthogonal Cleavage Strategies: A Comparative Analysis
An "orthogonal" protecting group strategy implies that one protecting group can be removed under specific conditions without affecting others present on the same molecule[4],[6]. When designing a multi-protected resorcinol scaffold, the MOM group offers distinct orthogonal pathways:
-
MOM vs. Benzyl (Bn): Benzyl ethers are classically cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. The MOM acetal is completely stable to hydrogenation[7]. Conversely, treating the scaffold with mild acid (e.g., HCl in MeOH) cleanly cleaves the MOM group while leaving the Bn ether intact[5].
-
MOM vs. Silyl (TBS/TBDPS): Silyl ethers rely on the exceptionally high bond dissociation energy of the Si-F bond (~582 kJ/mol) for cleavage using fluoride sources like TBAF (Tetrabutylammonium fluoride). The MOM group is blind to fluoride, allowing selective unmasking of the silyl-protected alcohol/phenol[7].
-
MOM vs. Acetyl (Ac): Acetyl groups are saponified by mild bases (e.g., K₂CO₃/MeOH). Because the MOM group requires acidic conditions for removal, it remains fully intact during base-catalyzed ester hydrolysis.
Fig 1: Orthogonal deprotection pathways for a multi-protected phenol scaffold.
Quantitative Stability Matrix
The following table summarizes the stability of common phenol protecting groups across various standard reaction conditions, highlighting the orthogonal nature of the MOM ether.
| Protecting Group | Mild Acid (HCl/MeOH) | Mild Base (K₂CO₃/MeOH) | Fluoride (TBAF/THF) | Hydrogenolysis (H₂, Pd/C) | Strong Base (n-BuLi) |
| MOM (Methoxymethyl) | Cleaved | Stable | Stable | Stable | Stable (Directs DoM) |
| Bn (Benzyl) | Stable | Stable | Stable | Cleaved | Moderately Stable |
| TBS (Silyl) | Variable (Often Cleaved) | Stable | Cleaved | Stable | Stable |
| Ac (Acetyl) | Stable | Cleaved | Stable | Stable | Cleaved (Nucleophilic attack) |
Directed Ortho Metalation (DoM): A Strategic Advantage
Beyond protection, the MOM group in 1-methoxy-3-(methoxymethoxy)benzene acts as a potent directing group for regioselective functionalization.
The Synergistic Chelation Effect: When treated with an alkyllithium reagent (e.g., n-BuLi), the lone pairs on the MOM acetal oxygens strongly coordinate with the lithium cation. This pre-equilibrium chelation brings the basic butyl anion into close spatial proximity with the C2 proton (sandwiched between the -OMe and -OMOM groups)[1]. The synergistic inductive electron withdrawal and chelation from both the methoxy and MOM groups lower the pKa of the C2 proton, allowing for rapid and exclusive lithiation at this sterically hindered but electronically activated position[1],[2].
Fig 2: Directed ortho metalation (DoM) and selective deprotection workflow.
Experimental Methodologies
The following self-validating protocols demonstrate the practical application of 1-methoxy-3-(methoxymethoxy)benzene in a synthetic workflow.
Protocol A: C2-Selective Lithiation and Allylation (DoM)
Adapted from the synthesis of the Cripowellin skeleton by Moon et al.[1],[2].
-
Setup: Flame-dry a round-bottom flask under a nitrogen atmosphere. Add 1-methoxy-3-(methoxymethoxy)benzene (550 mg, 3.27 mmol) and anhydrous diethyl ether (10 mL)[1].
-
Lithiation: While stirring at room temperature, add n-BuLi (2.5 M in hexanes, 1.7 mL, 4.3 mmol) dropwise via syringe. Stir the resulting mixture for 1.5 hours at room temperature to ensure complete C2-lithiation[1].
-
Electrophilic Trapping: Add allyl bromide (340 µL, 3.9 mmol) dropwise to the lithiated intermediate. Stir for an additional 30 minutes[1].
-
Workup: Quench the reaction with H₂O (10 mL). Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure[1].
-
Purification: Purify via flash column chromatography (Hexanes:EtOAc = 9:1) to yield 2-allyl-1-methoxy-3-(methoxymethoxy)benzene as a colorless oil (73% yield)[1].
Protocol B: Selective Acidic Cleavage of the MOM Ether
Standard acidic deprotection protocol leaving robust ethers (-OMe) intact[5].
-
Setup: Dissolve the MOM-protected substrate (e.g., 2-allyl-1-methoxy-3-(methoxymethoxy)benzene) (6.5 mmol) in methanol (82 mL)[5].
-
Acidification: Add concentrated HCl (1.3 mL) dropwise to the solution[5].
-
Cleavage: Heat the reaction mixture to 65 °C and stir for 2 hours. The elevated temperature drives the hydrolysis of the acetal[5].
-
Workup: Cool to room temperature and quench with water (100 mL). Extract the aqueous phase with ethyl acetate (3 × 50 mL)[5].
-
Isolation: Dry the combined organic phases over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the unmasked phenol (2-allyl-3-methoxyphenol)[5].
References
-
National Center for Biotechnology Information. "1-Methoxy-3-(methoxymethoxy)benzene | CID 542621". PubChem Compound Summary.[Link]
-
Moon, B., Han, S., Yoon, Y., & Kwon, H. (2005). "Macrocyclic Lactam Synthesis via a Ring Expansion Reaction: Construction of the Cripowellin Skeleton". Organic Letters, 7(6), 1031-1034. [Link]
-
Moon, B., Han, S., Yoon, Y., & Kwon, H. (2004). "Supporting Information: Synthesis of Macrocyclic Lactam via Novel Ring Expansion Reaction; Construction of the Cripowellin Skeleton". American Chemical Society. [Link](Hosted Supporting Data)
-
Wang, Y., et al. (2021). "A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK". RSC Advances (Supporting Information for MOM Cleavage Protocols).[Link]
Sources
Characterization of 1-Methoxy-3-(methoxymethoxy)benzene by 1H NMR and 13C NMR
Executive Summary
In drug development and complex natural product synthesis, the selective protection of phenolic hydroxyl groups is a critical workflow. 1-Methoxy-3-(methoxymethoxy)benzene [1]—the methoxymethyl (MOM) ether of 3-methoxyphenol—serves as a quintessential model for understanding acetal-based protecting groups. This guide objectively compares the NMR performance profile of the MOM ether against its unprotected precursor and a silyl ether alternative, providing researchers with a self-validating framework for spectral assignment and reaction monitoring.
Mechanistic Causality: The Spectroscopic "Acetal Tag"
When selecting a protecting group, chemists must weigh chemical stability against the ease of spectroscopic characterization. While tert-butyldimethylsilyl (TBS) ethers are highly lipophilic and offer distinct upfield NMR signals, the MOM group acts as a highly diagnostic mid-downfield spectroscopic tag.
The causality of its unique NMR signature lies in its acetal structure (-O-CH₂-O-). The central methylene carbon is bonded to two highly electronegative oxygen atoms. This dual electron-withdrawing effect depletes local electron density, resulting in a pronounced deshielding effect. Consequently, the ¹³C NMR signal for this methylene carbon is pushed to ~94.5 ppm —a spectral "dead zone" where very few other functional groups resonate (falling squarely between typical aliphatic ethers at 60–70 ppm and aromatic carbons >100 ppm). Furthermore, the methoxy carbon of the MOM moiety typically resonates around 56 ppm, which acts as a molecular descriptor but requires high-resolution techniques to differentiate from native aromatic methoxy groups[2].
Comparative Spectral Benchmarking
To evaluate the diagnostic utility of the MOM group, we compare the expected quantitative ¹H and ¹³C NMR data of 1-methoxy-3-(methoxymethoxy)benzene[1] against its unprotected precursor (3-methoxyphenol)[3] and a hypothetical TBS-protected alternative.
Table 1: ¹H NMR Performance Comparison (400 MHz, CDCl₃)
Chemical shifts are reported in ppm relative to internal TMS (0.00 ppm)[4].
| Proton Environment | 3-Methoxyphenol (Precursor)[3] | 1-Methoxy-3-(MOM)benzene (Product) | TBS-Ether Alternative |
| MOM -CH₂- | N/A | 5.15 (s, 2H) | N/A |
| MOM -CH₃ | N/A | 3.45 (s, 3H) | N/A |
| Ar-OCH₃ | 3.78 (s, 3H) | 3.78 (s, 3H) | 3.78 (s, 3H) |
| Ar-H (H2) | 6.45 (t, J=2.2 Hz, 1H) | 6.60 (t, J=2.2 Hz, 1H) | 6.40 (m, 1H) |
| Ar-H (H4, H6) | 6.50 (m, 2H) | 6.65 (m, 2H) | 6.45 (m, 2H) |
| Ar-H (H5) | 7.15 (t, J=8.1 Hz, 1H) | 7.18 (t, J=8.1 Hz, 1H) | 7.10 (t, J=8.1 Hz, 1H) |
| Phenol -OH | 5.30 (br s, 1H) | N/A | N/A |
| TBS -Si(CH₃)₂ | N/A | N/A | 0.20 (s, 6H) |
| TBS -C(CH₃)₃ | N/A | N/A | 0.98 (s, 9H) |
Table 2: ¹³C NMR Performance Comparison (100 MHz, CDCl₃)
| Carbon Environment | 3-Methoxyphenol (Precursor)[3] | 1-Methoxy-3-(MOM)benzene (Product) | TBS-Ether Alternative |
| MOM -CH₂- | N/A | 94.5 | N/A |
| MOM -CH₃ | N/A | 56.0 | N/A |
| Ar-OCH₃ | 55.3 | 55.3 | 55.3 |
| C1 (Ar-OMe) | 160.7 | 160.5 | 160.5 |
| C3 (Ar-OX) | 156.6 | 158.5 | 157.0 |
| C2 | 101.5 | 102.0 | 106.0 |
| C4, C6 | 106.5, 108.0 | 106.5, 108.0 | 107.5, 108.5 |
| C5 | 130.2 | 129.8 | 129.5 |
| TBS Carbons | N/A | N/A | 25.7, 18.2, -4.4 |
Self-Validating Experimental Protocol
A robust analytical workflow must be self-validating. The following step-by-step methodology ensures that the synthesis and subsequent NMR characterization form a closed-loop verification system, eliminating false positives from impurities like unreacted MOM-Cl or residual solvents.
-
Reaction Setup : Dissolve 3-methoxyphenol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere. Cool to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of chloromethyl methyl ether (MOM-Cl, 1.2 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature cleavage of the newly formed, acid-labile MOM ether.
-
-
Quenching & Workup : After 2 hours at room temperature, quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Causality: NaHCO₃ neutralizes any residual acid, while Na₂SO₄ removes trace water that could broaden NMR signals or degrade the product over time.
-
-
Purification : Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate 1-methoxy-3-(methoxymethoxy)benzene.
-
NMR Sample Preparation : Dissolve 15–20 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: TMS provides an absolute zero-point reference (0.00 ppm), ensuring that the subtle chemical shift differences between the MOM methoxy (~3.45 ppm) and the aromatic methoxy (~3.78 ppm) are accurately calibrated and not skewed by solvent drift[4].
-
-
Acquisition Parameters : Acquire ¹H NMR with a relaxation delay (D1) of 2.0 seconds and ¹³C NMR with a D1 of 5.0 seconds.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation of the quaternary aromatic carbons (C1 and C3), allowing for accurate integration and preventing signal suppression.
-
Workflow for the synthesis and self-validating NMR preparation of the MOM-protected phenol.
2D NMR Cross-Validation Strategy
While 1D NMR provides the foundational data, 2D NMR (HSQC and HMBC) closes the validation loop. To definitively prove the structure of 1-methoxy-3-(methoxymethoxy)benzene, the chemist must observe specific logical correlations:
-
HSQC (Heteronuclear Single Quantum Coherence) : Must show a direct ¹JCH correlation between the proton singlet at 5.15 ppm and the carbon signal at 94.5 ppm, confirming the -OCH₂O- connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Must show a long-range ²JCH / ³JCH correlation from the MOM methylene protons (5.15 ppm) to the quaternary aromatic carbon C3 (~158.5 ppm). If this correlation is absent, the MOM group may have migrated, or the signal belongs to an impurity.
Logical correlation network demonstrating the 2D NMR self-validation loop for structural assignment.
References
-
1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 . PubChem. URL:[Link]
-
Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds . ResearchGate. URL:[Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities . Journal of Organic Chemistry (Gottlieb et al.). URL:[Link]
-
Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent . PubMed Central. URL:[Link]
Sources
A Comparative Guide to the Purity Analysis of 1-Methoxy-3-(methoxymethoxy)benzene
This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-Methoxy-3-(methoxymethoxy)benzene, a key intermediate in various synthetic applications. For researchers, scientists, and drug development professionals, ensuring the purity of such reagents is paramount to the integrity and reproducibility of their work. We will explore three robust chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), offering insights into the rationale behind method selection and experimental design.
The Analyte and Its Challenges
1-Methoxy-3-(methoxymethoxy)benzene (C₉H₁₂O₃, MW: 168.19 g/mol ) is a moderately non-polar aromatic ether.[1] Purity assessment is complicated by potential impurities stemming from its synthesis, which may include starting materials, byproducts, or degradation products. Common precursors like resorcinol and reagents such as chloromethyl methyl ether can lead to impurities with significantly different polarities and volatilities.[2]
Potential Impurities:
-
3-Methoxyphenol: A likely precursor or hydrolysis product, significantly more polar than the final product.
-
Resorcinol (1,3-Dihydroxybenzene): A common starting material, highly polar.
-
1,3-Dimethoxybenzene: A potential byproduct with similar polarity to the target analyte.
-
1,3-Bis(methoxymethoxy)benzene: A related compound formed if the starting material is resorcinol, exhibiting slightly different polarity.[2][3]
An effective analytical method must be able to resolve the main compound from these structurally similar and dissimilar impurities.
The Analytical Workflow: A Holistic Approach
A robust purity analysis follows a structured workflow, from sample handling to data interpretation. This ensures that the final purity value is not only accurate but also defensible.
Caption: A generalized workflow for chromatographic purity analysis.
Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection
RP-HPLC is the quintessential workhorse for the purity analysis of non-volatile organic molecules. Its separation mechanism is based on the partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[4]
Expertise & Rationale: We select a C18 stationary phase for its strong hydrophobic interactions with the aromatic ring of our analyte and potential impurities.[5] A gradient elution is employed because of the wide polarity range of potential impurities, from the highly polar resorcinol to the less polar 1,3-dimethoxybenzene. A Photodiode Array (PDA) detector is non-negotiable; it not only quantifies the peaks but also provides spectral data across each peak, which is a critical tool for assessing peak purity and identifying co-eluting species.[6]
Caption: Separation mechanism in Reversed-Phase HPLC.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 272 nm, spectral scan from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to a final concentration of 1 mg/mL.
Method 2: Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)
For analytes that are volatile and thermally stable, GC offers superior resolution and speed. The separation is based on the analyte's boiling point and its interaction with the stationary phase.[7][8]
Expertise & Rationale: 1-Methoxy-3-(methoxymethoxy)benzene is sufficiently volatile for GC analysis. We choose a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) to provide a balance of dispersive and π-π interactions, which can aid in separating aromatic isomers.[9] The Flame Ionization Detector (FID) is selected for its robustness and nearly equal response factor for all hydrocarbons. This makes it ideal for area-percent purity calculations without needing individual standards for every unknown impurity, a key principle of trustworthiness in purity assays.[8]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a split/splitless inlet and FID.
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector: FID at 300 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.
Method 3: Supercritical Fluid Chromatography (SFC)
SFC bridges the gap between LC and GC, using a supercritical fluid (typically CO₂) as the main mobile phase.[10] It is recognized as a "green" technology due to reduced organic solvent consumption and offers very fast analysis times.[11]
Expertise & Rationale: SFC provides an orthogonal separation mechanism compared to RP-HPLC. The mobile phase's low viscosity and high diffusivity lead to high efficiency and rapid separations.[11] By using a polar co-solvent (modifier) like methanol, we can modulate the mobile phase strength to elute our moderately polar analyte and its impurities.[12] This technique is particularly powerful for resolving compounds that are difficult to separate by HPLC or for high-throughput screening environments.
Experimental Protocol: SFC
-
Instrumentation: SFC system with a backpressure regulator (BPR), gradient pump for co-solvent, column thermostat, and PDA detector.
-
Column: 2-Ethylpyridine, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol.
-
Gradient Program: 5% to 40% B over 5 minutes, hold for 1 minute.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA detector, monitoring at 272 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in Methanol.
Performance Comparison
To provide a clear comparison, the following table summarizes the expected performance of each method for the analysis of 1-Methoxy-3-(methoxymethoxy)benzene containing 0.5% of 3-Methoxyphenol as a key impurity.
| Parameter | RP-HPLC | GC-FID | SFC |
| Retention Time (Analyte) | ~15.2 min | ~8.5 min | ~3.1 min |
| Resolution (Rs) with 3-Methoxyphenol | > 5.0 | > 8.0 | > 3.5 |
| Peak Asymmetry (As) | 1.1 | 1.0 | 1.2 |
| Limit of Quantitation (LOQ) | ~0.02% | ~0.01% | ~0.02% |
| Total Analysis Time | 30 min | 19 min | 7 min |
| Organic Solvent Consumption/Run | ~20 mL | ~1 mL | ~5 mL |
| Primary Separation Principle | Polarity / Hydrophobicity | Volatility / Boiling Point | Polarity / Adsorption |
Conclusion and Recommendations
Each of the evaluated techniques offers a viable path for the purity determination of 1-Methoxy-3-(methoxymethoxy)benzene, but their strengths are suited to different analytical objectives.
-
RP-HPLC stands out as the most versatile and robust method for general-purpose purity testing and impurity profiling. Its ability to handle a wide range of polarities and the invaluable peak purity data from a PDA detector make it the gold standard for quality control environments.[6]
-
GC-FID is an excellent, high-resolution alternative if all potential impurities are known to be volatile and thermally stable. It offers high sensitivity and the quantitative reliability of the FID is a significant advantage for purity assays.[8]
-
SFC is the clear winner for high-throughput applications where speed and reduced environmental impact are critical.[11][12] It provides a unique selectivity that can be invaluable for resolving impurities that co-elute under RP-HPLC conditions, making it a powerful tool in method development and problem-solving.
For comprehensive characterization, a primary method like RP-HPLC should be complemented with an orthogonal method such as GC or SFC to ensure no impurities are overlooked. This multi-faceted approach embodies the principles of scientific integrity and provides the highest level of confidence in the quality of your materials.
References
- PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase.
- Wikipedia. (n.d.). Supercritical fluid chromatography.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- LCGC International. (2024, October 15). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
- Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE.
- MDPI. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Aromatic Acids.
- MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- SIELC Technologies. (2018, May 16). Benzene, 1-methoxy-2-methyl.
- Taylor & Francis. (n.d.). Supercritical fluid chromatography – Knowledge and References.
- Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System.
- Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
- Patsnap. (2025, September 12). Petroleum Ether Purity Metrics: Aromatics Content, Sulfur Traces And UV Cutoff Impacts.
- Separation Science. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- ResearchGate. (2025, August 5). Separations of substituted benzenes and polycyclic aromatic hydrocarbons using normal- and reverse-phase high performance liquid chromatography with UiO-66 as the stationary phase.
- Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- Scribd. (n.d.). HPLC Optimization of Aromatic Compounds.
- Journal of the Serbian Chemical Society. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
- ASTM International. (2001, February 15). Determination of Aromatic Hydrocarbon Types in Middle Distillates—High Performance Liquid Chromatography Method with Refractiv.
- ThermoFisher. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- PubChem. (n.d.). 1-Methoxy-3-(methoxymethoxy)benzene.
- Organic Syntheses Procedure. (n.d.). (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy).
- Thermo Fisher Scientific. (n.d.). Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method.
- Oxford Academic. (2016, November 30). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol.
- Preprints.org. (n.d.). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts.
- International Journal of Occupational Hygiene. (n.d.). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography.
- LookChem. (n.d.). Cas 57234-29-4,Benzene, 1,3-bis(methoxymethoxy).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,3-Bis(methoxymethoxy)benzene.
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Selectivity of MOM group cleavage in polyhydroxylated aromatic compounds
Selectivity of MOM Group Cleavage in Polyhydroxylated Aromatic Compounds: A Comprehensive Comparison Guide
Executive Summary
In the synthesis of complex polyhydroxylated aromatic compounds—such as flavonoids, catechols, and resorcinol-derived natural products—the methoxymethyl (MOM) ether is a ubiquitous protecting group due to its robust stability under basic and nucleophilic conditions. However, this stability becomes a liability during late-stage synthesis when specific hydroxyl groups must be unmasked without disturbing other protected phenols or aliphatic alcohols.
This guide objectively compares the leading reagent systems used for the selective cleavage of MOM ethers. As an application scientist, it is critical to move beyond standard acidic hydrolysis (e.g., HCl/MeOH or TFA), which often lacks selectivity and degrades sensitive substrates. Instead, we will analyze modern, field-proven methodologies that offer precise chemoselectivity (differentiating phenolic vs. aliphatic MOM ethers) and regioselectivity (differentiating sterically or electronically distinct MOM groups on the same aromatic ring).
Comparative Analysis of Cleavage Reagents
To select the optimal deprotection strategy, one must understand the causality behind each reagent's selectivity. The table below summarizes the performance of four distinct reagent systems based on their target selectivity, reaction kinetics, and underlying mechanisms.
Table 1: Performance Comparison of MOM Cleavage Reagents in Polyhydroxylated Aromatics
| Reagent System | Target Selectivity | Reaction Time | Temp | Yield | Mechanism & Causality |
| NaHSO₄·SiO₂ | Phenolic MOM > Aliphatic MOM | 1.0 – 2.0 h | RT | >90% | Heterogeneous Brønsted Acid: The silica surface stabilizes the transition state, exploiting the superior leaving group ability of the phenoxide ion compared to aliphatic alkoxides [1]. |
| TMSOTf / 2,2'-Bipyridyl | Phenolic MOM > Aliphatic MOM | 1.0 – 14 h | 0 °C to RT | 85–95% | Differential Silylation: Aromatic MOM ethers undergo direct conversion to TMS ethers, while aliphatic MOM ethers form stable bipyridinium salts [2]. |
| BCl₃ (1.0 equiv) | ortho-MOM > meta/para-MOM | 0.5 – 2.0 h | -78 °C to 0 °C | 80–90% | Chelation Control: Lewis acid coordinates simultaneously to an adjacent carbonyl and the ortho-MOM oxygen, drastically lowering the activation energy for local cleavage. |
| ZnBr₂ / n-PrSH | MOM > Other Protecting Groups (e.g., PMB, Bn) | < 10 min | RT | >95% | Synergistic Activation: Lewis acid activates the acetal, followed by rapid attack from a soft nucleophile (thiol), preventing unwanted side reactions [3]. |
Chemoselectivity: Differentiating Phenolic and Aliphatic MOM Ethers
When a molecule contains both aromatic and aliphatic hydroxyls protected as MOM ethers, standard acids will indiscriminately cleave both. To achieve chemoselectivity, we exploit the electronic differences between the oxygen atoms.
Method A: Heterogeneous Cleavage via NaHSO₄·SiO₂
Silica-supported sodium hydrogen sulfate provides a mild, heterogeneous microenvironment. Because the phenolic oxygen is less basic than an aliphatic oxygen, one might expect aliphatic MOM ethers to cleave faster under standard acidic conditions. However, the NaHSO₄·SiO₂ system reverses this trend. The causality lies in the transition state: the heterogeneous surface facilitates the cleavage of the C–O bond where the resulting aromatic phenoxide acts as a significantly better leaving group than an aliphatic alkoxide.
Fig 1: Chemoselective differentiation of phenolic vs aliphatic MOM ethers using a heterogeneous catalyst.
Self-Validating Protocol: NaHSO₄·SiO₂ Deprotection
-
Preparation: Dry the NaHSO₄·SiO₂ catalyst at 120 °C for 2 hours prior to use. Causality: Ambient moisture occupies the acidic sites on the silica, quenching the reaction.
-
Reaction: Dissolve the bis-MOM protected substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add the dried NaHSO₄·SiO₂ catalyst (300 mg).
-
Stirring: Stir the suspension vigorously at room temperature for 1–2 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The product phenol will present a lower
than the starting material and will stain intensely blue/black with Ferric Chloride (FeCl₃), confirming the unmasking of the phenolic OH. The aliphatic MOM ether will not stain with FeCl₃. -
Workup: Filter the mixture through a sintered glass funnel to remove the catalyst. Wash the solid with CH₂Cl₂ (2 × 5 mL) and concentrate the filtrate under reduced pressure to yield the chemoselectively deprotected phenol.
Regioselectivity: Chelation-Directed Cleavage
In polyhydroxylated aromatics (e.g., protected flavonoids or chalcones), you often need to cleave a MOM group at the ortho position relative to a carbonyl, while leaving meta or para MOM groups intact.
Method B: Lewis Acid Chelation via BCl₃
Boron trichloride (BCl₃) is a hard Lewis acid that binds strongly to highly Lewis basic sites, such as carbonyl oxygens. When a MOM ether is positioned ortho to a carbonyl, BCl₃ coordinates to both the carbonyl oxygen and the MOM oxygen, forming a highly stable 6-membered chelate ring. This spatial proximity drastically lowers the activation energy (
Fig 2: Chelation-directed regioselective MOM cleavage via BCl3 coordination.
Self-Validating Protocol: BCl₃ Regioselective Deprotection
-
Initiation: Dissolve the poly-MOM aromatic compound (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add BCl₃ (1.0 M in CH₂Cl₂, 1.05 mL, 1.05 equiv) dropwise over 5 minutes. Causality: Strict stoichiometric control prevents the un-chelated meta/para MOM groups from undergoing background cleavage.
-
Propagation: Stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.
-
Self-Validation Check: The cleavage of an ortho-MOM group adjacent to a carbonyl yields a strongly hydrogen-bonded phenol. Upon taking an NMR of a crude aliquot, look for a characteristic downfield shift in the ¹H NMR spectrum (Ar-OH peak > 11.0 ppm). This intramolecular hydrogen bonding validates that the correct regioisomer was deprotected.
-
Quench: Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ (5 mL). Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
Broad-Spectrum Orthogonality: Rapid Mild Cleavage
When the substrate contains other acid-sensitive protecting groups (like PMB, TBS, or esters) that must be preserved, standard Lewis acids might cause collateral damage.
Method C: Synergistic Activation via ZnBr₂ / n-PrSH
Developed by Han et al. [3], this method utilizes Zinc(II) Bromide as a mild Lewis acid to reversibly coordinate the MOM oxygen. The addition of 1-propanethiol (n-PrSH) provides a "soft" nucleophile that rapidly attacks the activated acetal carbon. This synergistic push-pull mechanism accelerates the reaction so drastically (< 10 minutes) that other protecting groups do not have time to degrade.
Self-Validating Protocol: ZnBr₂ / n-PrSH Deprotection
-
Reaction: To a solution of the MOM ether (1.0 mmol) and n-PrSH (3.0 mmol) in CH₂Cl₂ (5 mL) at room temperature, add ZnBr₂ (2.0 mmol) in one portion.
-
Self-Validation Check: The generation of the volatile thioacetal byproduct (MOM-SPr) produces a distinct, pungent odor, serving as a crude olfactory indicator that the acetal cleavage has initiated. Complete consumption of the starting material within 10 minutes on TLC validates the efficiency of the Lewis acid-thiol synergy.
-
Workup: Dilute with water (10 mL), extract with EtOAc (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Conclusion
The selective cleavage of MOM groups in polyhydroxylated aromatic compounds requires a strategic departure from brute-force acidic hydrolysis. By matching the mechanistic causality of the reagent to the specific structural features of the substrate—using NaHSO₄·SiO₂ for chemoselectivity, BCl₃ for chelation-directed regioselectivity, or ZnBr₂/n-PrSH for broad functional group tolerance—researchers can design highly predictable and self-validating synthetic workflows.
References
-
Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Ramesh, C., Ravindranath, N., & Das, B. The Journal of Organic Chemistry, 2003, 68(18), 7101-7103.[Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Minamitsuji, Y., Kawaguchi, A., Kubo, O., Ueyama, Y., Maegawa, T., & Fujioka, H. Chemical and Pharmaceutical Bulletin, 2019, 67(5), 455-467.[Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Han, J. H., Kwon, Y. E., Sohn, J. H., & Ryu, D. H. Tetrahedron, 2010, 66(9), 1673-1677.[Link]
A Comparative Guide to the Stability of Phenol Protecting Groups Under Basic Conditions
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount.[1][2] Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often require temporary masking to prevent undesired side reactions.[3][4] The selection of an appropriate protecting group is a critical strategic decision, hinging on its ease of installation, its robustness to various reaction conditions, and, crucially, its selective removal.[2][3]
This guide provides a comprehensive comparison of the stability of common phenol protecting groups specifically under basic conditions. The choice of base, solvent, and temperature can dramatically influence the lability of a protecting group. Understanding these nuances is essential for designing robust and efficient synthetic routes. We will delve into the mechanistic underpinnings of base-mediated cleavage, present comparative stability data, and provide standardized protocols for evaluating protecting group stability in your own laboratory setting.
Mechanistic Overview of Base-Mediated Deprotection
The cleavage of phenol protecting groups under basic conditions primarily proceeds through a few key mechanistic pathways. The specific pathway is dictated by the nature of the protecting group (PG) and the type of base employed.
-
Hydrolysis: For ester and carbonate-based protecting groups, the primary mechanism is saponification. A hydroxide ion or other basic nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to release the phenoxide and the corresponding carboxylate or carbonate by-product. The rate of this reaction is highly dependent on the pH and the steric and electronic properties of the acyl group.[5][6]
-
Nucleophilic Attack at Silicon (for Silyl Ethers): Aryl silyl ethers are notably more susceptible to base-mediated cleavage than their alkyl counterparts. While strong bases can effect cleavage, fluoride ions (e.g., from TBAF) are particularly effective due to the high strength of the Si-F bond, which acts as a thermodynamic sink for the reaction. Hydroxide can also directly attack the silicon atom, especially in less hindered silyl ethers.[7]
-
SN2 Displacement: While less common for robust ether protecting groups like methyl or benzyl ethers, this pathway can be relevant for more activated systems or under forcing conditions with strong nucleophilic bases.
The following diagram illustrates these general pathways for a generic phenol protecting group (Ar-O-PG).
Caption: General mechanisms for base-mediated deprotection of phenols.
Comparative Stability of Phenol Protecting Groups
The stability of a protecting group is not absolute but relative to a specific set of reaction conditions. The table below summarizes the general stability of common phenol protecting groups to a variety of basic reagents. It is essential to recognize that solvent, temperature, and steric hindrance around the phenolic oxygen can significantly alter these stabilities.
| Protecting Group | Reagent Class | Typical Reagents | General Stability & Comments |
| Methyl (Me) | Strong & Weak Bases | KOH, K₂CO₃, NaH, DBU | Very Stable . Generally requires harsh, nucleophilic, or Lewis acidic conditions (e.g., BBr₃, HBr) for cleavage. Not typically removed by base. |
| Benzyl (Bn) | Strong & Weak Bases | KOH, K₂CO₃, NaH, DBU | Very Stable . Benzyl ethers are robust towards a wide range of basic conditions.[8][9] Cleavage is typically achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[8][10] |
| Silyl Ethers | |||
| tert-Butyldimethylsilyl (TBDMS/TBS) | Mild & Strong Bases | K₂CO₃/MeOH, NaOH, DBU | Moderately Stable . Aryl TBS ethers are significantly more labile than alkyl TBS ethers under basic conditions.[11] Can be cleaved with mild bases like K₂CO₃ in methanol. DBU is also effective.[12] |
| tert-Butyldiphenylsilyl (TBDPS) | Mild & Strong Bases | K₂CO₃/MeOH, NaOH | Stable . More robust than TBS ethers due to increased steric hindrance.[13] Requires stronger basic conditions or fluoride sources for efficient cleavage. |
| Triisopropylsilyl (TIPS) | Mild & Strong Bases | K₂CO₃/MeOH, NaOH | Stable . Similar to TBDPS in stability due to significant steric bulk.[14] Generally stable to many basic conditions where TBS would be cleaved. |
| Esters | |||
| Acetate (Ac) | Mild & Strong Bases | K₂CO₃/MeOH, LiOH, NH₃ | Labile . Readily cleaved by mild bases via saponification.[4] Useful when very mild, basic deprotection is required. |
| Pivaloate (Piv) | Mild & Strong Bases | KOH, NaOH | Moderately Stable . More sterically hindered than acetate, requiring stronger basic conditions for hydrolysis. Offers greater stability than acetate. |
| Benzoate (Bz) | Mild & Strong Bases | KOH, NaOH | Moderately Stable . Generally more stable than acetate to basic hydrolysis.[14] Cleavage requires moderately strong basic conditions. |
| Carbonates | |||
| tert-Butoxycarbonyl (Boc) | Mild & Strong Bases | K₂CO₃, NaOH | Labile . Generally considered acid-labile, but can be removed with a large excess of base.[15] |
| Sulfonates | |||
| Benzenesulfonyl (Bs) | Strong Bases | Pulverized KOH/t-BuOH | Very Stable . Benzenesulfonyl groups are robust and stable to many harsh conditions, including organometallics and metal alkoxides.[16] Deprotection requires specific, forcing conditions like pulverized KOH in hot toluene.[16] |
| Benzylsulfonyl (Bns) | Strong & Weak Bases | KOH, NaH | Very Stable . Similar to the benzenesulfonyl group in its high stability towards a wide range of reagents.[10] Not cleaved by base; requires catalytic hydrogenolysis.[10] |
In-Depth Analysis by Protecting Group Class
Ethers (Methyl & Benzyl)
Methyl and benzyl ethers are among the most robust protecting groups for phenols, exhibiting exceptional stability across a wide spectrum of basic conditions.[8] Their stability stems from the strength and inertness of the C-O ether bond, which lacks a low-energy pathway for nucleophilic attack by common bases.
-
Causality of Stability: The cleavage of an ether bond would require an SN2 displacement on an sp2-hybridized carbon (unfavorable) or an sp3-hybridized carbon of the methyl or benzyl group. Hydroxide and carbonate are generally not nucleophilic enough to displace the phenoxide, a relatively good leaving group. Consequently, these groups are carried through reactions involving Grignard reagents, organolithiums, and strong non-nucleophilic bases like NaH or DBU without degradation.[8][16]
-
Strategic Implications: Their high stability makes them ideal for protecting phenols early in a long synthetic sequence. However, this robustness is also their primary drawback, as their removal requires harsh conditions (e.g., BBr₃ for methyl ethers) or specific functional group intolerance (e.g., catalytic hydrogenolysis for benzyl ethers, which is incompatible with alkenes or alkynes).[9]
Silyl Ethers (TBS, TBDPS, TIPS)
Silyl ethers offer a tunable level of stability, primarily dictated by the steric bulk of the substituents on the silicon atom.[17] A key principle is that aryl silyl ethers are significantly more labile to base-catalyzed hydrolysis than alkyl silyl ethers. This difference can be exploited for selective deprotection.[11]
-
Mechanism of Cleavage: The enhanced lability of aryl silyl ethers is attributed to the electron-withdrawing nature of the phenyl ring, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the resulting phenoxide is a more stable leaving group than an alkoxide. Davies demonstrated that the TBS ether of p-cresol has a half-life of just 3.5 minutes in 5% NaOH/MeOH, while the TBS ether of n-hexanol is stable for over 24 hours under the same conditions.[11]
-
Comparative Stability: The stability towards basic conditions generally follows the order: TBS < TBDPS ≈ TIPS .[7]
-
TBS: Often cleaved with mild conditions like K₂CO₃ in methanol or catalytic amounts of DBU.[12]
-
TBDPS & TIPS: The bulky phenyl and isopropyl groups effectively shield the silicon atom from nucleophilic attack, making them much more resistant to basic hydrolysis.[14] Their cleavage often requires a dedicated fluoride source like TBAF.[7]
-
Esters and Carbonates (Acetate, Benzoate, Boc)
Ester-based protecting groups are defined by their lability towards basic conditions, proceeding through the well-understood saponification mechanism. They are ideal for late-stage deprotection or when orthogonality with acid-labile groups is required.
-
Rate of Hydrolysis: The rate of hydrolysis is governed by both electronics and sterics. Electron-withdrawing groups on the acyl portion increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis. Conversely, sterically bulky groups, like pivaloate, hinder the approach of the nucleophile, slowing the reaction. The hydrolysis rates of phenolic esters are generally higher than their aliphatic counterparts under basic conditions.[6][18]
-
Strategic Use: Acetates are highly labile and can be removed with very mild bases like K₂CO₃ or even ammonia. Benzoates offer a slight increase in stability.[14] The Boc group, while primarily known for its acid lability, can also be cleaved under basic conditions, though this is less common synthetically.[15]
Experimental Protocol: A Standardized Assay for Stability Assessment
To provide actionable data for synthetic planning, it is often necessary to empirically determine the stability of a protected phenol under your specific proposed reaction conditions. This protocol outlines a straightforward method for parallel assessment. The development of such "robustness screens" has been highlighted as a valuable tool for route design.[19][20]
Objective
To quantitatively assess the stability of a protected phenol (Ar-O-PG) to a specific basic reagent by monitoring the reaction progress over time using HPLC or LC-MS.
Workflow Diagram
Caption: Experimental workflow for assessing protecting group stability.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh the protected phenol substrate (e.g., 50 mg) and dissolve it in the solvent that will be used for the planned reaction (e.g., 10 mL of THF or MeOH). This creates a stock solution of known concentration (e.g., 5 mg/mL).
-
Rationale: Using the actual reaction solvent accounts for any solvent effects on stability.
-
-
Reaction Setup:
-
In a series of labeled vials, aliquot 1.0 mL of the substrate stock solution.
-
Prepare a stock solution of the base to be tested (e.g., 1 M K₂CO₃ in MeOH or 0.5 M NaOH in H₂O).
-
Rationale: Setting up multiple identical vials allows for time-point quenching without disturbing a single bulk reaction.
-
-
Initiation and Sampling:
-
To each vial, add the specified equivalents of the basic reagent. Start a timer immediately upon the first addition (t=0).
-
Seal the vials and place them in a temperature-controlled environment (e.g., stir plate at room temperature or oil bath at 60 °C) that mimics the proposed reaction conditions.
-
At predetermined time points (e.g., 30 min, 2h, 6h, 24h), remove one vial.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding a mild acid (e.g., 100 µL of 1 M HCl or saturated NH₄Cl solution) until the solution is neutral or slightly acidic.
-
Rationale: Quenching stops the deprotection reaction, capturing a snapshot of the reaction mixture at that specific time.
-
Take a small, accurately measured aliquot (e.g., 100 µL) of the quenched reaction mixture and dilute it into a known volume (e.g., 900 µL) of the initial mobile phase for HPLC/LC-MS analysis.
-
-
Analysis:
-
Analyze the diluted samples by a calibrated HPLC or LC-MS method capable of resolving the starting material (Ar-O-PG) from the deprotected phenol (Ar-OH).
-
Determine the peak area for both the starting material and the product. Calculate the percentage of starting material remaining at each time point relative to the t=0 sample (or a control sample with no base added).
-
-
Data Interpretation:
-
Plot the percentage of the protected phenol remaining versus time. This provides a clear visual representation of the group's stability under the tested conditions. A rapid decrease indicates lability, while a flat line indicates stability.
-
Conclusion and Strategic Recommendations
The selection of a phenol protecting group is a multi-faceted decision that profoundly impacts the efficiency and success of a synthetic campaign. Under basic conditions, a clear hierarchy of stability exists:
-
For Maximum Stability: Alkyl and benzyl ethers are the protectors of choice when complete inertness to a wide range of basic reagents is required. Their removal, however, necessitates specific, often non-basic, conditions.
-
For Tunable and Moderate Stability: Silyl ethers, particularly the sterically hindered TBDPS and TIPS groups, provide a good balance of stability and milder cleavage options compared to ethers. The differential lability of aryl vs. alkyl silyl ethers offers an opportunity for selective deprotection.
-
For Base-Labile Applications: Esters and carbonates are the go-to options when a facile, base-triggered deprotection is desired. They are ideal for late-stage unmasking and are orthogonal to many acid-labile groups.
Ultimately, the optimal choice depends on the specific molecular context and the planned synthetic sequence. It is highly recommended to perform empirical stability tests, as outlined in the provided protocol, whenever a new combination of substrate and reaction conditions is employed. This data-driven approach minimizes the risk of unexpected deprotection and maximizes the overall efficiency of the synthetic route.
References
-
Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of functional-group tolerance in chemical reactions. Nature Chemistry, 5(7), 597–601. [Link]
-
Collins, K. D., Rühling, A., Lied, F., & Glorius, F. (2014). Rapid Assessment of Protecting-Group Stability by Using a Robustness Screen. Chemistry – A European Journal, 20(17), 4958-4962. [Link]
-
Fahmy, A. F. M., & Said, F. M. (1970). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 871-874. [Link]
-
Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(10), 4031-4082. [Link]
-
Mijuan, M., et al. (2011). A mild and efficient method for the deprotection of silyl ethers by sodium periodate. International Journal of Chemistry, 3(3). [Link]
-
Crouch, R. D., Stieff, M., Frie, J. L., Cadwallader, A. B., & Bevis, D. C. (1999). Selective Deprotection of Silyl-Protected Phenols Using Solid NaOH and a Phase Transfer Catalyst. Tetrahedron Letters, 40(16), 3133-3136. [Link]
-
Ball, M., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(5), 1037-1044. [Link]
-
Otsuka, T., et al. (2019). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Tetrahedron, 75(35), 130458. [Link]
-
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Yin, F., et al. (2024). In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits. Food Chemistry, 435, 137647. [Link]
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IIT. (2020). Protecting Groups. [Link]
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Yang, Y.-Q., et al. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, 2006(08), 1260-1262. [Link]
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Fustero, S., et al. (2001). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Organic Letters, 3(17), 2621-2624. [Link]
-
Ranu, B. C., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online, 41(5), 1086-1093. [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Park, J., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Science, 10(27), 2302322. [Link]
- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis, 3rd Ed. John Wiley & Sons, Inc.
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Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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Safety Operating Guide
1-Methoxy-3-(methoxymethoxy)benzene proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental integrity and laboratory safety. 1-Methoxy-3-(methoxymethoxy)benzene (CAS: 57234-28-3) is a highly versatile protected resorcinol derivative utilized extensively in drug development and organic synthesis[1]. However, its methoxymethyl (MOM) ether functionality introduces specific end-of-life hazards that demand rigorous, self-validating operational protocols.
This guide provides the mechanistic reasoning, quantitative thresholds, and step-by-step methodologies required to safely manage and dispose of this chemical, ensuring absolute safety for your research team.
The Mechanistic Hazard of MOM Ethers
While 1-Methoxy-3-(methoxymethoxy)benzene is a stable liquid under inert atmospheres, its acetal linkage (the MOM group) classifies it as a Class B peroxide-forming chemical [2].
The Causality of Auto-Oxidation: Acetals possess a highly activated methylene group flanked by two electronegative oxygen atoms. This structural motif significantly lowers the C–H bond dissociation energy, making it highly susceptible to spontaneous hydrogen abstraction by ambient triplet oxygen. This auto-oxidation forms a carbon-centered radical, which rapidly reacts with additional oxygen to form hydroperoxides[3]. Over prolonged storage—especially if exposed to light, air, or elevated temperatures—these hydroperoxides accumulate and can violently detonate upon exposure to mechanical shock, friction, or thermal concentration during disposal.
Mechanism of auto-oxidation in MOM ethers leading to hazardous hydroperoxide formation.
Quantitative Hazard Assessment
Before any disposal protocol is initiated, the solvent must be quantitatively assessed for peroxide accumulation. Visual inspection is the critical first step; the presence of crystalline structures indicates highly unstable, polymerized peroxides. If crystals are absent, colorimetric test strips must be used to dictate the subsequent logistical pathway[4].
Table 1: Peroxide Concentration Thresholds & Required Actions
| Peroxide Concentration | Hazard Level | Required Operational Action |
| 0 – 25 ppm | Low | Safe for standard organic waste disposal. Proceed directly to Phase 3. |
| 26 – 100 ppm | Moderate | Do not concentrate or agitate violently. Must be chemically neutralized (Phase 2) prior to disposal. |
| > 100 ppm | Critical | DO NOT TOUCH. Evacuate the immediate area. Contact EHS and the local hazardous materials team immediately. |
Standard Operating Procedure (SOP) for Safe Disposal
This protocol is designed as a self-validating system : no chemical leaves the primary containment hood until its safety is analytically confirmed.
Phase 1: Visual Inspection & Peroxide Testing
-
PPE Verification: Don a flame-resistant lab coat, heavy-duty nitrile gloves, and splash-proof safety goggles.
-
Visual Triage: Visually inspect the amber glass container without moving it. Look for crystalline deposition around the cap threads or stratification in the liquid phase[4].
-
Causality: Friction from unscrewing a crystal-crusted cap can provide enough activation energy to detonate polymerized peroxides.
-
-
Sampling: If the liquid is clear and free of crystals, carefully transfer the bottle to a certified chemical fume hood.
-
Quantification: Dip a semi-quantitative peroxide test strip (e.g., Quantofix) into the solvent for 1 second.
-
Validation: Wait 15 seconds and compare the colorimetric indicator to the provided scale to determine your next phase[3].
Phase 2: Chemical Neutralization (For 26–100 ppm)
If the solvent tests between 26 and 100 ppm, the peroxides must be reduced before the chemical can be safely transported or incinerated.
Causality of Reduction: We utilize aqueous ferrous sulfate (FeSO₄) because the ferrous ion (Fe²⁺) acts as a single-electron reducing agent. It donates an electron to the weak O–O peroxide bond, cleaving it to form an alkoxide and an oxygen-centered radical. This is subsequently reduced to a stable alcohol, while Fe²⁺ is oxidized to Fe³⁺, permanently eliminating the explosive potential.
-
Preparation: Prepare a 10% (w/v) aqueous solution of ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃).
-
Reaction: In a separatory funnel, slowly add the reducing solution to the MOM ether waste at a 1:1 volume ratio.
-
Agitation: Vent the funnel frequently to release any pressure, then agitate gently for 5 minutes.
-
Self-Validation: Separate the organic layer and retest for peroxides using a new test strip. Repeat the washing process until the concentration is confirmed to be < 25 ppm.
Phase 3: Final Packaging and Logistical Disposal
-
Containment: Transfer the peroxide-free (< 25 ppm) organic waste into an approved, clearly labeled high-density polyethylene (HDPE) waste carboy.
-
Segregation: Label the container explicitly: "Non-Halogenated Organic Solvent Waste: 1-Methoxy-3-(methoxymethoxy)benzene (Contains Ether)". Do not mix this waste stream with heavy metals, strong acids, or halogenated solvents.
-
Storage: Store the sealed carboy in a designated flammable waste cabinet, physically segregated from strong oxidizers.
-
Execution: Submit a hazardous waste pickup request to your institutional Environmental Health and Safety (EHS) department. The standard and legally compliant end-of-life pathway for this chemical is high-temperature incineration.
Step-by-step decision matrix for the safe disposal of peroxide-forming acetal solvents.
References
-
Title: 1-Methoxy-3-(methoxymethoxy)benzene | C9H12O3 | CID 542621 - PubChem Source: National Institutes of Health (nih.gov) URL: 1
-
Title: Peroxide-Forming Chemicals – Safety Guidelines Source: Texas Christian University (tcu.edu) URL: 2
-
Title: Management and Safety of Peroxide Forming Chemicals Source: Boston University (bu.edu) URL: 3
-
Title: Peroxide-Forming Chemicals (PFCs) Standard Operating Procedure Source: University of Georgia (uga.edu) URL: 4
Sources
Personal protective equipment for handling 1-Methoxy-3-(methoxymethoxy)benzene
Technical Guide: Safe Handling & Logistics for 1-Methoxy-3-(methoxymethoxy)benzene
Executive Summary: The "Trojan Horse" Hazard
1-Methoxy-3-(methoxymethoxy)benzene (MOM-protected resorcinol monomethyl ether) presents a unique safety profile often underestimated in standard Safety Data Sheets (SDS). While the molecule itself is a relatively stable aromatic ether under neutral/basic conditions, it acts as a "Trojan Horse" for formaldehyde .
The Core Scientific Risk:
The Methoxymethyl (MOM) ether linkage is an acetal.[1][2] Upon contact with any acidic medium (stomach acid, acidic waste streams, or spills on acidic bench mats), it undergoes rapid hydrolysis.
Therefore, all safety protocols must be designed not just for the ether, but for the potential release of formaldehyde (a sensitizer and carcinogen) and the presence of trace Methoxymethyl Chloride (MOMCl) residues from synthesis.
Hazard Profiling & Risk Assessment
| Hazard Category | Specific Risk | Mechanism of Action |
| Chemical Stability | Acid-Labile | Hydrolyzes to release formaldehyde gas and methanol. |
| Synthesis Residue | Carcinogenic Impurity | Research-grade samples often contain trace MOMCl (Methoxymethyl chloride) or BCME (Bis(chloromethyl)ether), both potent alkylating carcinogens. |
| Flammability | Combustible Liquid | Flash point estimated >60°C (based on anisole analogs). Vapors are heavier than air.[3] |
| Peroxidation | Explosion Hazard | As a benzylic-style ether, prolonged storage can lead to peroxide formation at the ether linkage. |
Personal Protective Equipment (PPE) Matrix
Standard latex gloves provide zero protection against aromatic ethers. The lipophilic benzene ring facilitates rapid permeation through natural rubber.
Glove Selection Protocol
| Exposure Scenario | Recommended Material | Thickness | Est. Breakthrough Time | Scientific Rationale |
| Incidental Splash | Nitrile | < 5 mins | Aromatic ethers swell nitrile quickly. Only suitable for immediate removal. | |
| High Risk / Transfer | Double Gloving | Inner: Laminate (PE/EVOH)Outer: Nitrile | > 480 mins | Laminate films (e.g., Silver Shield®) are impermeable to aromatics but offer poor dexterity. Outer nitrile provides grip. |
| Immersion/Spill | Viton® or Butyl | > 240 mins | Fluoroelastomers resist the aromatic ring; Butyl resists the ether oxygen functionality. |
Respiratory & Eye Protection[3][4][5]
-
Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Secondary (Spill outside hood): Full-face respirator with Organic Vapor + Formaldehyde cartridges (e.g., 3M 6005). Standard organic vapor cartridges may desorb formaldehyde.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the splash-hydrolysis risk.
Visualization: PPE Decision Logic
Caption: PPE Selection Logic based on exposure duration and volume. Laminate liners are critical for prolonged handling of aromatic ethers.
Operational Protocols
A. Pre-Handling Verification (The Self-Validating System)
Before opening the vial, perform this 3-step check to ensure system integrity:
-
Peroxide Test: If the container is >6 months old, test with a quantofix peroxide strip. If >100 ppm, treat with ferrous sulfate before use.
-
Acid Sweep: Ensure the work area is free of acidic reagents (HCl, H₂SO₄). Reason: Accidental mixing generates immediate formaldehyde gas.
-
Glove Inflation: Inflate nitrile gloves with air to check for pinholes before donning.
B. Transfer & Weighing
-
Containment: Perform all manipulations inside a fume hood.
-
Syringe Technique: Use glass syringes with Luer-lock needles. Avoid plastic syringes if possible (aromatics can swell rubber plungers, leading to jamming and splashing).
-
Quenching Residue: Immediately rinse needle/syringe with Acetone , then Water .
Emergency Response: Spill Management
Scenario: 50 mL spill on the lab floor.
-
Evacuate: Clear the immediate area.
-
Assess: Is there a strong "pickle-like" odor? (Indicates formaldehyde release).
-
PPE Upgrade: Don Butyl gloves and Respirator (OV/Formaldehyde cartridge).
-
Neutralization (The "Ammonia" Method):
-
Do NOT use acid absorbents.
-
Cover spill with a mixture of absorbent clay (vermiculite) and dilute aqueous ammonia (5%) .
-
Chemistry: Ammonia reacts with any generated formaldehyde to form Urotropine (Hexamethylenetetramine), a stable, non-toxic solid.
-
-
Disposal: Scoop into a bag labeled "Hazardous Waste: Toxic/Flammable."
Caption: Emergency workflow emphasizing the neutralization of potential formaldehyde release using ammonia.
Disposal Strategy
Critical Rule: Never dispose of MOM-ethers in the "Acidic Aqueous" waste stream.
-
Stream A (Preferred): Non-Halogenated Organic Solvents.
-
Condition: If the sample is pure product.
-
-
Stream B (Precautionary): Halogenated Organic Solvents.
-
Condition: If the sample is a crude reaction mixture (may contain MOMCl).
-
-
Stream C (Forbidden): Acidic Waste.
-
Consequence: Hydrolysis in the waste drum
Pressure buildup (gas) + Carcinogen generation.
-
Disposal Protocol:
-
Dilute the waste with acetone or ethanol.
-
Add a small amount of Triethylamine (Et₃N) to the waste bottle to ensure the pH stays basic (
pH 8). This stabilizes the acetal linkage. -
Label the tag: "Contains MOM-protected ether. Maintain Basic pH. Potential Formaldehyde source."
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed stability data of Methoxymethyl ethers).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10964701, 1-(Methoxymethoxy)-3-methylbenzene. (Structural analog data for physical properties). [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Formaldehyde Standard 1910.1048. (Regulatory limits for hydrolysis byproducts). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
